Sanggenon C

Catalog No.
S542400
CAS No.
80651-76-9
M.F
C40H36O12
M. Wt
708.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sanggenon C

CAS Number

80651-76-9

Product Name

Sanggenon C

IUPAC Name

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1

InChI Key

XETHJOZXBVWLLM-HUKCQOFTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

cathayanon E, sanggenon C, sanggenone C

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O

The exact mass of the compound Sanggenone C is 708.2207 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Activities & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C exhibits a broad range of biological activities by interacting with multiple cellular signaling pathways and targets. The following diagram outlines its key mechanisms of action across different pathological conditions:

Key mechanistic pathways of this compound. Arrowheads indicate activation; T-bar arrows indicate inhibition.

Quantitative Efficacy Data

The table below summarizes key quantitative findings from experimental studies, which are essential for assessing the compound's potency.

Disease Model/Assay Experimental System Dose/Concentration Key Efficacy Outcomes
Cardiac Hypertrophy [1] Mouse AB model 10, 20 mg/kg/day (i.p., 3 wks) Attenuated cardiac hypertrophy/fibrosis, preserved systolic/diastolic function, inhibited calcineurin/NFAT2 activation
Cervical Cancer [2] HeLa, SiHa cells IC₅₀: ~9.5 µM (HeLa), ~8.5 µM (SiHa) Inhibited proliferation, induced mitochondrial apoptosis, targeted MCL1, induced protective autophagy
Colon Cancer [3] HT-29, LoVo, SW480 cells IC₅₀: ~17.3 µM (HT-29), ~20.7 µM (LoVo), ~26.4 µM (SW480) Induced apoptosis, increased ROS/Ca²⁺/ATP, decreased NO production, activated mitochondrial pathway
Cerebral Ischemia [4] Rat MCAO model 1, 10, 100 mg/kg (i.g.) Ameliorated neuro impairment, brain edema, infarction; reduced inflammation, oxidative stress, apoptosis
Antiviral (PRRSV) [5] PAMs, Marc-145 cells 10 µM Inhibited PRRSV replication, reduced viral titers and protein expression, regulated TRAF2/NF-κB pathway

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies used in the cited studies.

In Vitro Anti-Proliferative and Apoptosis Assay (Cancer Research) [3]

This standard protocol is used to determine a compound's ability to inhibit cell growth and induce programmed cell death.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere.
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-80 µM) for varying durations (e.g., 12-72 hours).
  • Viability Measurement (CCK-8/WST-8 Assay): At the endpoint, add CCK-8 reagent. The amount of formazan dye formed by cellular mitochondrial dehydrogenase is measured spectrophotometrically at 450 nm. Calculate IC₅₀ values.
  • Apoptosis Detection (Hoechst 33258 Staining): Seed cells on cover slips in 6-well plates. After treatment, fix cells and stain nuclei with Hoechst 33258. Visualize under a fluorescence microscope to score apoptotic cells based on chromatin condensation.
  • ROS Measurement: Load treated cells with DCFH-DA. The fluorescence intensity, measured by a microplate reader or microscope, is proportional to intracellular ROS levels.
In Vivo Model of Cardiac Hypertrophy (Aortic Banding Model) [1]

This model induces pressure overload on the heart to study pathological remodeling.

  • Animal Model: Use male C57/BL6 mice (e.g., 8 weeks old).
  • Surgery (Aortic Banding): Anesthetize mice. Ligate the aortic arch between the innominate and left carotid arteries using a 26/27G needle, which is then removed to create constriction. Sham-operated controls undergo the same surgery without ligation.
  • Drug Administration: One week post-surgery, begin daily intraperitoneal injections of this compound (e.g., 10 or 20 mg/kg) or vehicle for 3 weeks.
  • Functional Assessment (4 weeks post-op): Perform echocardiography to assess cardiac dimensions and function (e.g., LVEF, LVFS). Conduct hemodynamic measurements via a catheter inserted into the left ventricle to record parameters like dP/dt max and min.
  • Terminal Analysis: Sacrifice animals. Collect and weigh hearts, lungs, and tibiae for hypertrophy indices (HW/BW, HW/TL). Perform histological staining (H&E, Picro Sirius Red) on heart tissue and molecular analysis (Western blot, RT-qPCR).
In Vitro Antiviral Activity Assay (PRRSV Model) [5]

This protocol evaluates the compound's effect on viral replication.

  • Cell and Virus Culture: Use susceptible cells like porcine alveolar macrophages (PAMs) or Marc-145 cells. Propagate PRRSV in these cells.
  • Cytotoxicity Assay (CCK-8): Treat cells with a range of this compound concentrations to determine the non-toxic dose range (e.g., 10 µM was non-cytotoxic).
  • Viral Infection & Treatment: Infect cells with PRRSV at a specific MOI (e.g., MOI=1). This compound can be added before (pre-treatment), during (co-treatment), or after (post-treatment) infection to identify the most effective stage of action.
  • Viral Replication Analysis:
    • RT-qPCR: Measure viral RNA levels (e.g., PRRSV ORF7 gene) in supernatant or cells.
    • Western Blot: Detect viral protein expression (e.g., PRRSV N protein).
    • TCID₅₀ Assay: Titrate infectious viral particles in the culture supernatant to determine viral titer.
  • Mechanistic Investigation: Use Western blot and Co-Immunoprecipitation (Co-IP) to analyze the expression and interaction of proteins in signaling pathways like TRAF2/NF-κB.

Current Research Challenges

Despite its promising bioactivity, this compound faces significant challenges for drug development:

  • Poor Oral Bioavailability: Its high molecular weight (>500 g/mol) and numerous hydrogen bond donors/acceptors violate Lipinski's Rule of Five, predicting poor oral absorption [6].
  • Formulation Hurdles: The compound has low aqueous solubility, which presents a challenge for systemic delivery [6] [7].
  • Promising Alternative Route: Inhalation delivery is being actively investigated to overcome these limitations. Biopharmaceutical profiling shows this compound has very low permeability across lung epithelial cell monolayers, suggesting potential for prolonged local retention in the lungs if administered via inhalation, which is ideal for treating respiratory infections and inflammatory conditions [6].

References

Sanggenon C natural source Morus alba root bark

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Natural Source

  • Chemical Source: Sanggenon C (CAS No. 80651-76-9) is a flavanone Diels-Alder adduct [1] [2].
  • Natural Source: It is isolated from the root bark of *Morus alba*, known as "Sang Bai Pi" in Traditional Chinese Medicine [1] [3] [4]. The root bark is traditionally used for treating coughs, bronchitis, and other pulmonary diseases [4].
  • Chemical Properties: Its molecular formula is C₄₀H₃₆O₁₂, with a molecular weight of 708.71 g/mol [1] [2]. This high molecular weight and the presence of multiple hydrogen bond donors and acceptors contribute to its poor oral bioavailability, as it violates Lipinski's rule of five [5].

Biological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from various studies:

Activity/Effect Experimental Model Dosage/Concentration Key Results Citation
Anti-enterococcal Enterococcus faecalis MIC: 12.5 µM Potent antibacterial activity against vancomycin-resistant enterococci. [3]
Anti-inflammatory RAW264.7 macrophage cells In vitro Inhibited iNOS expression and NF-κB activity. [1] [6]
Anti-influenza Virus In vitro IC₅₀: 8.7 µM Showed dual inhibitory activity against influenza viruses and S. pneumoniae. [4]
Anti-cancer (Gastric) HGC-27 & AGS cell lines IC₅₀: ~9.1-9.9 µM Induced cell cycle arrest & apoptosis; downregulated p-ERK. [6]
Anti-cancer (Lung) A549 cell line & mouse model In vivo & in vitro Induced ferroptosis by targeting SLC7A11. [7]
Neuroprotective Rat MCAO model (stroke) 1, 10, 100 mg/kg (oral) Ameliorated brain injury, reduced infarction, and inflammation. [8]
Cardioprotective Mouse aortic banding model 10, 20 mg/kg/day (i.p.) Prevented ventricular dysfunction & cardiac hypertrophy. [1] [6]

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple molecular pathways. The following diagram illustrates two key mechanisms: its anti-inflammatory action via NF-κB inhibition and its induction of cancer cell ferroptosis.

G SC1 This compound IKK IKK Complex SC1->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB Inactive NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_Active Active NF-κB (p50/p65) NFkB->NFkB_Active Release & Nuclear Translocation Nucleus Nucleus NFkB_Active->Nucleus ProInflammatory Pro-inflammatory Gene Expression (iNOS, VCAM-1) Nucleus->ProInflammatory SC2 This compound SLC7A11 SLC7A11 (System xc⁻) SC2->SLC7A11 Inhibits Cystine Cystine Uptake SLC7A11->Cystine Mediates GSH Glutathione (GSH) Cystine->GSH GPX4 GPX4 Activity GSH->GPX4 Cofactor for LipidROS Lipid ROS Accumulation GPX4->LipidROS Suppresses Ferroptosis Ferroptosis LipidROS->Ferroptosis

Other significant mechanisms include:

  • RhoA/ROCK Signaling: In cerebral ischemia-reperfusion injury, this compound provided neuroprotection by downregulating the RhoA/ROCK pathway, reducing inflammation and oxidative stress [8].
  • Calcineurin/NFAT2 Pathway: It suppressed the calcineurin/NFAT2 pathway to protect against cardiac hypertrophy and fibrosis [6].
  • ERK Signaling: In gastric cancer cells, it inhibited mitochondrial fission and induced apoptosis by blocking the ERK signaling pathway [6].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

1. Anti-bacterial Activity Assay (Broth Microdilution) [3]

  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains like Enterococcus faecalis.
  • Procedure: A hydroethanolic extract of M. alba root bark or purified this compound is serially diluted in a broth medium in a 96-well plate. Wells are inoculated with a standardized bacterial suspension and incubated. The MIC is the lowest concentration with no visible growth.

2. In Vitro Anti-inflammatory Activity (RAW264.7 Cells) [1] [6]

  • Objective: Assess the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.
  • Cell Line: RAW264.7 murine macrophage cells.
  • Procedure: Cells are pre-treated with this compound and then stimulated with an inflammatory agent like LPS. NO production is measured in the culture supernatant using the Griess reaction. iNOS and NF-κB pathway proteins are analyzed via Western blot.

3. In Vivo Neuroprotective Efficacy (Rat MCAO Model) [8]

  • Objective: Evaluate the therapeutic effect on cerebral ischemia-reperfusion injury.
  • Animal Model: Male Sprague-Dawley rats subjected to transient Middle Cerebral Artery Occlusion (MCAO).
  • Dosing: this compound is administered intragastrically at various doses (e.g., 1, 10, 100 mg/kg) for one week prior to MCAO surgery.
  • Outcome Measures: Neurological deficit scores (Bederson scale), cerebral infarction volume (TTC staining), brain water content (edema), and levels of inflammatory cytokines (ELISA).

Research Considerations and Challenges

A critical challenge in developing this compound as a drug is its poor oral bioavailability. Studies in mice showed low serum and lung concentrations after oral administration of a standardized extract [4]. This is attributed to its high molecular weight and complex structure [5].

Inhalation administration is a promising alternative. Biopharmaceutical profiling indicates that this compound has low permeability across lung epithelial cell monolayers, suggesting it could be retained in the lungs for a prolonged period, making it ideal for treating respiratory infections via inhalation products [5].

References

Solubility and Key Biopharmaceutical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and solubility data for Sanggenon C, essential for experimental planning [1] [2].

Property Value / Description
Molecular Formula C₄₀H₃₆O₁₂ [1]
Molecular Weight 708.71 g/mol [1]
Solubility in DMSO 100 mg/mL (141.10 mM) [3]
Solubility in Methanol Soluble [1]
Solubility in Acetone Slightly soluble [1]
General Form Yellow, solid crystalline powder [1]

Further biopharmaceutical profiling reveals that this compound exhibits low permeability across lung epithelial cell monolayers (Calu-3 cells). This property, combined with its high molecular weight and extensive hydrogen bonding, suggests it would have prolonged retention in the lungs after inhalation, making it a promising candidate for local treatment of respiratory infections [2].

Detailed Experimental Context and Protocols

The following methodologies from recent studies provide context for how these solubility properties are applied in research.

  • Solubility Measurement Protocol: The pH-dependent solubility of this compound was determined by incubating an excess of the compound (in both isolated form and as part of a root bark extract) in buffers of varying pH (e.g., 1.2, 6.8, 7.4). The samples were shaken, filtered, and the concentration of this compound in the supernatant was quantified using HPLC [2].
  • Cell-Based Uptake and Viability Study: To assess cellular penetration and toxicity, this compound was dissolved in DMSO and diluted with a buffer. This solution was applied to lung epithelial cells. The more lipophilic this compound exhibited greater cytotoxicity and better cellular uptake, confirming its ability to penetrate cells despite its overall low permeability across intact cell layers [2].

Biological Pathways and Research Applications

This compound is not just a chemical entity; it has multiple investigated biological activities. The diagram below summarizes its primary mechanisms of action and research applications.

architecture cluster_mechanisms Key Molecular Mechanisms cluster_applications Research Applications & Models SC This compound M1 Inhibition of: - Proteasome (Chymotrypsin-like activity) - NF-κB signaling - Calcineurin/NFAT2 pathway SC->M1 M2 Induction of: - Mitochondrial Apoptosis - ER Stress & ROS - MCL1 Protein Degradation SC->M2 A1 Oncology Research - Colon, Cervical, Gastric Cancer cells - Overcomes cisplatin resistance - In vivo xenograft models M1->A1 A2 Cardiovascular Research - Pressure-overload cardiac hypertrophy - Mouse model (Aortic Banding) M1->A2 A3 Anti-infective Research - Anti-SARS-CoV-2 (Mpro inhibitor) - Proposed inhalation delivery M1->A3 A4 Other Areas - Anti-inflammatory models - Osteoporosis (Zebrafish model) M1->A4 M2->A1 M2->A3

Overview of this compound's biological mechanisms and research uses.

Key Considerations for Researchers

  • Solubility vs. Parent Extracts: this compound in its isolated form has higher solubility across different pH levels compared to when it is present in a complex parent extract. This "pharmacokinetic synergy" is an important factor when choosing between a purified compound or a crude extract for your research [2].
  • Formulation Strategy: Its very low epithelial permeability is a positive trait for a lung-targeted inhalable product, as it favors local retention. However, this same property would likely lead to very poor oral bioavailability, guiding the choice of administration route [2].
  • Handling and Storage: As a solid powder, it should be stored in a sealed container, protected from light and moisture, preferably at -20°C. DMSO stock solutions are hygroscopic and should be used freshly prepared [1] [3].

References

Comprehensive Technical Guide: Sanggenon C from Cortex Mori - Phytochemistry, Pharmacological Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

Sanggenon C is a biologically active flavonoid compound primarily extracted from Cortex Mori (Sāng Bái Pí), the root bark of Morus alba L. (white mulberry). This natural product belongs to the flavanone Diels-Alder adduct class and has attracted significant scientific interest due to its diverse pharmacological properties. Cortex Mori has been employed for centuries in Traditional Chinese Medicine (TCM) for treating various conditions including cough, diabetes, inflammation, and blood stasis dissipation. The compound is characterized by its complex molecular structure with multiple chiral centers, which contributes to its specific biological activities and mechanisms of action. Modern pharmacological research has systematically investigated this compound's therapeutic potential, revealing promising applications in oncology, neurology, and virology through multiple molecular mechanisms. [1] [2]

The extraction of this compound typically involves organic solvents from dried Cortex Mori, with identification and quantification performed using advanced chromatographic and spectroscopic techniques such as UPLC-MS/MS. As a natural product with both medicinal and edible applications, this compound represents a compelling candidate for drug development due to its multi-targeting capabilities, efficacy, and potentially lower toxicity compared to synthetic compounds. This comprehensive review synthesizes current scientific knowledge on this compound, with particular emphasis on its pharmacological mechanisms, experimental data, and research methodologies. [3] [2]

Comprehensive Pharmacological Activities

This compound demonstrates a remarkable spectrum of biological activities across various disease models, positioning it as a promising multi-target therapeutic agent. Its effects span anticancer, antiviral, neuroprotective, and anti-inflammatory applications, with mechanisms confirmed through in vitro, in vivo, and computational approaches.

Anticancer Activities
  • Glioblastoma Inhibition: this compound exhibits potent activity against glioblastoma (GBM), the most aggressive primary brain tumor. It significantly suppresses cell proliferation and induces apoptosis in GBM cells through regulation of the MIB1/DAPK1 axis. Mechanistically, this compound promotes the degradation of death-associated protein kinase 1 (DAPK1) by decreasing the expression of E3 ubiquitin ligase Mindbomb 1 (MIB1), resulting in increased cancer cell death. Importantly, this compound demonstrates synergistic effects with temozolomide (TMZ), a standard GBM chemotherapeutic, potentially enhancing treatment efficacy and overcoming chemoresistance. [4]

  • Lung Cancer Suppression: In non-small-cell lung cancer models, this compound triggers ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. This effect is mediated through inhibition of SLC7A11, a critical subunit of the cystine/glutamate antiporter system xc-. By disrupting SLC7A11 function, this compound depletes glutathione reserves and promotes lethal lipid peroxide accumulation, effectively killing lung cancer cells. This mechanism is particularly relevant for refractory cancers and represents a promising approach against treatment-resistant malignancies. [5]

  • Melanoma Inhibition: Extracts of Cortex Mori containing this compound demonstrate significant anti-melanoma activity both in vitro and in vivo. Network pharmacology analyses indicate that these effects involve multiple biological processes and signaling pathways, particularly the PI3K-AKT signaling inhibition and activation of apoptotic pathways. Biochemical analyses confirm that treatment leads to upregulation of pro-apoptotic factors including BAX, Cleaved Caspase-9, and Cleaved PARP, while downregulating anti-apoptotic Bcl-2. [6]

Antiviral and Other Activities
  • Antiviral Effects: Recent screening of 720 natural compounds identified this compound as one of the most effective inhibitors of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection. This compound significantly reduced viral titers and suppressed inflammatory cytokine secretion more effectively than ribavirin, a standard antiviral agent. The mechanism involves inhibition of NF-κB signaling pathway activation through upregulation of TRAF2 expression, thereby creating an unfavorable cellular environment for viral replication. [7]

  • Neuroprotective Properties: In cerebral ischemia-reperfusion injury models, this compound ameliorates neurological impairment, reduces brain edema, and decreases cerebral infarction. These protective effects correlate with reduced inflammation, oxidative stress, and apoptosis in brain tissues. The compound significantly downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (ROS, MDA) while enhancing antioxidant capacity (SOD activity). [1]

  • Anti-inflammatory and Antioxidant Activities: Beyond specific disease models, this compound demonstrates broad anti-inflammatory and antioxidant properties across multiple experimental systems. These fundamental activities contribute to its therapeutic effects in various pathological conditions and support its potential application in chronic inflammatory and oxidative stress-related disorders. [1] [2]

Table 1: Quantitative Pharmacological Data for this compound

Disease Model Experimental System Key Parameters Results Citation
Glioblastoma In vitro (GBM cells) Cell proliferation; Apoptosis Significant suppression; Strong induction [4]
Lung Cancer Orthotopic mouse model Tumor growth; Ferroptosis markers 60-70% reduction; SLC7A11 inhibition [5]
Cerebral Ischemia MCAO rat model Cerebral infarction; Neurological scores 45% reduction; Significant improvement [1]
PRRSV Infection Porcine macrophages Viral titer; Inflammatory cytokines 80% reduction; Significant suppression [7]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound involve modulation of multiple critical signaling pathways, demonstrating its multi-target nature and pleiotropic effects. The compound interacts with specific molecular targets in different pathological contexts, explaining its broad pharmacological profile.

Anticancer Mechanisms
  • MIB1/DAPK1 Axis in Glioblastoma: In GBM, this compound modulates the protein stability of DAPK1, a pro-death kinase, by controlling its ubiquitination and degradation. The compound decreases MIB1 expression, an E3 ubiquitin ligase that normally targets DAPK1 for proteasomal degradation. With reduced MIB1 levels, DAPK1 accumulates and promotes apoptosis in cancer cells. This mechanism was confirmed through rescue experiments where DAPK1 downregulation or MIB1 overexpression reversed this compound's effects, validating the causal relationship. [4]

  • Ferroptosis Induction in Lung Cancer: this compound directly targets SLC7A11, the catalytic subunit of system xc- responsible for cystine uptake. By inhibiting SLC7A11, this compound disrupts glutathione synthesis, leading to loss of antioxidant defense, accumulation of lipid peroxides, and ultimately, iron-dependent cell death. Computational approaches confirmed direct binding, while gene knockdown experiments validated SLC7A11 as the critical target. This mechanism is particularly relevant for cancers resistant to conventional apoptosis. [5]

  • PI3K-AKT Pathway Inhibition: Across multiple cancer types (including melanoma), this compound and other Cortex Mori flavonoids inhibit the PI3K-AKT signaling cascade, a central pathway promoting cell survival, proliferation, and metabolism. This inhibition occurs through reduced phosphorylation of PI3K and AKT, leading to downstream activation of apoptotic machinery. Network pharmacology analyses identified this pathway as a primary target for Cortex Mori extracts containing this compound. [6]

Neuroprotective and Antiviral Mechanisms
  • RhoA-ROCK Signaling in Cerebral Ischemia: this compound exerts neuroprotection by inhibiting the RhoA-ROCK pathway, which regulates actin cytoskeleton dynamics and contributes to inflammation and oxidative stress in cerebral ischemia-reperfusion injury. This compound downregulates RhoA and ROCK expression and activity, leading to reduced phosphorylation of downstream effectors LIMK and cofilin. This pathway modulation results in decreased inflammatory cytokine production, oxidative stress, and ultimately, reduced neuronal apoptosis. The critical role of this pathway was confirmed by RhoA overexpression experiments, which reversed this compound's beneficial effects. [1]

  • TRAF2/NF-κB Pathway in Viral Infection: For PRRSV infection, this compound inhibits viral replication by modulating the TRAF2/NF-κB signaling axis. The compound promotes TRAF2 expression, which subsequently inhibits NF-κB pathway activation, reducing the production of pro-inflammatory cytokines and creating an unfavorable cellular environment for viral replication. This mechanism was validated through co-immunoprecipitation and Western blot analyses demonstrating the effect on TRAF2 expression and NF-κB phosphorylation. [7]

Table 2: Molecular Targets and Pathways of this compound

Pathway/Target Biological Context Effect of this compound Downstream Consequences Citation
MIB1/DAPK1 Glioblastoma ↓ MIB1, ↑ DAPK1 protein stability Increased apoptosis [4]
SLC7A11 Lung cancer Direct inhibition Glutathione depletion, ferroptosis [5]
PI3K-AKT Multiple cancers Pathway inhibition Reduced proliferation, increased apoptosis [6]
RhoA-ROCK Cerebral ischemia Pathway inhibition Reduced inflammation, oxidative stress, apoptosis [1]

| TRAF2/NF-κB | Viral infection | ↑ TRAF2, ↓ NF-κB activation | Reduced viral replication, inflammation | [7]

The following diagram illustrates the core signaling pathways modulated by this compound across different pathological conditions:

G Key Signaling Pathways Modulated by this compound cluster_cancer Cancer Models cluster_neuro Neuroprotection cluster_viral Antiviral Activity Sanggenon_C This compound MIB1 MIB1 (E3 ubiquitin ligase) Sanggenon_C->MIB1 downregulates SLC7A11 SLC7A11 Sanggenon_C->SLC7A11 inhibits PI3K_AKT PI3K-AKT Pathway Sanggenon_C->PI3K_AKT inhibits RhoA_ROCK RhoA-ROCK Pathway Sanggenon_C->RhoA_ROCK inhibits TRAF2 TRAF2 Sanggenon_C->TRAF2 upregulates DAPK1 DAPK1 MIB1->DAPK1 ubiquitinates Apoptosis1 Apoptosis Induction DAPK1->Apoptosis1 promotes GSH Glutathione Synthesis SLC7A11->GSH supports Ferroptosis Ferroptosis GSH->Ferroptosis depletion induces Proliferation Cell Proliferation PI3K_AKT->Proliferation promotes Apoptosis2 Apoptosis Inhibition PI3K_AKT->Apoptosis2 suppresses Inflammation Neuroinflammation RhoA_ROCK->Inflammation promotes OxStress Oxidative Stress RhoA_ROCK->OxStress promotes NeuroProt Neuroprotection Inflammation->NeuroProt inhibition enhances OxStress->NeuroProt reduction enhances NFkB NF-κB Pathway TRAF2->NFkB inhibits ViralReplication Viral Replication NFkB->ViralReplication supports Antiviral Antiviral Effect ViralReplication->Antiviral inhibition creates

This compound modulates multiple signaling pathways across different disease contexts, demonstrating its multi-target mechanism of action.

Experimental Protocols and Methodologies

This section details key experimental approaches used to investigate this compound's pharmacological activities, providing technical guidance for researchers pursuing similar studies.

In Vitro Assays for Anticancer Activity
  • Cell Viability and Proliferation Assays: Standard methods include CCK-8 and MTT assays to determine IC50 values. For GBM cells, this compound demonstrated dose-dependent inhibition with significant effects observed at micromolar concentrations. Additionally, colony formation assays are employed where cells (500 cells/well in 24-well plates) are treated with this compound or vehicle for 7-14 days, followed by fixation with 4% PFA and staining with 1% crystal violet solution to quantify clonogenic survival. EdU (5-ethynyl-2'-deoxyuridine) staining is used to specifically detect proliferating cells using Click-iT chemistry according to manufacturer protocols. [4] [6]

  • Apoptosis Detection: Multiple methods are utilized including TUNEL staining to detect DNA fragmentation characteristic of apoptosis. For this assay, cells are fixed with 4% PFA, permeabilized with 0.25% Triton X-100, and incubated with TUNEL reaction mixture followed by DAPI counterstaining. Western blot analysis of apoptosis markers includes evaluation of BAX, Bcl-2, Cleaved Caspase-9, and Cleaved PARP using specific antibodies. Protein extracts are prepared using RIPA lysis buffer with protease inhibitors, separated by SDS-PAGE, transferred to PVDF membranes, and detected with enhanced chemiluminescence. [4] [6] [1]

  • Ferroptosis Assays: For detecting ferroptosis in lung cancer models, key measurements include lipid peroxidation using C11-BODIPY 581/591 probe, glutathione levels via GSH/GSSG ratio assays, and intracellular iron measurements using specific fluorescent probes. Western blot analysis of SLC7A11 and xCT expression confirms target engagement. Computational docking studies complement experimental approaches to validate direct binding to SLC7A11. [5]

In Vivo Animal Models
  • Orthotopic Lung Cancer Model: C57BL/6 J SPF male mice (18-22 g) receive orthotopic implantation of lung cancer cells. This compound is administered at predetermined doses (typically 10-50 mg/kg) daily via oral gavage or intraperitoneal injection. Pathological evaluation includes examination of lung tissues for structural alterations, heterotypic cell population, and mass lesions compared to control groups. Efficacy endpoints include tumor burden measurement, survival analysis, and biochemical assessment of ferroptosis markers in tumor tissues. [5]

  • Cerebral Ischemia-Reperfusion Model: Male Sprague-Dawley rats (200-250 g) are subjected to middle cerebral artery occlusion (MCAO) using an improved Longa-Zea method. A paraffin bolt is inserted via the external carotid artery into the internal carotid artery to occlude the MCA for 90 minutes, followed by reperfusion. This compound is administered intragastrically at doses of 1, 10, and 100 mg/kg for 7 days prior to induction of ischemia. Assessment parameters include Bederson neurological scores, brain water content (wet-dry weight ratio), cerebral infarction area by TTC staining (1% TTC solution followed by 4% PFA fixation), and analysis of inflammatory cytokines and oxidative stress markers in brain tissue and serum. [1]

  • Antiviral Efficacy Testing: For PRRSV studies, porcine alveolar macrophages (PAMs) are isolated from 4- to 6-week-old PRRSV-free piglets and cultured in RPMI 1640 medium with 10% FBS. Cells are infected with PRRSV (SD-YL1712 strain) and treated with this compound. Viral replication is assessed by RT-qPCR for viral genes, plaque assay for viral titers, and Western blot for viral protein expression. Cytokine production is measured by ELISA for pro-inflammatory factors. Mechanism investigation includes TRAF2 overexpression and knockdown experiments to confirm pathway involvement. [7]

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy in cerebral ischemia-reperfusion injury:

G Experimental Workflow: Cerebral Ischemia-Reperfusion Study Start SD Rats (n=60) 200-250g Groups Randomization to 6 Groups: • Control • MCAO Model • Nimodipine (Positive) • SC Low (1 mg/kg) • SC Medium (10 mg/kg) • SC High (100 mg/kg) Start->Groups Treatment Pretreatment Period (7 days) Daily intragastric administration Groups->Treatment MCAO MCAO Surgery 90 min occlusion 24 hr reperfusion Treatment->MCAO Neuro Neurological Assessment Bederson Scale MCAO->Neuro Infarct Cerebral Infarction TTC Staining MCAO->Infarct Edema Brain Edema Wet-Dry Weight Ratio MCAO->Edema Molecular Molecular Analysis ELISA, Western Blot, Oxidative Stress Markers MCAO->Molecular Results Outcome Measures: • Neurological scores • Infarction volume • Brain water content • Inflammatory cytokines • Oxidative stress • Apoptosis markers Neuro->Results Infarct->Results Edema->Results Molecular->Results

Experimental workflow for evaluating this compound in cerebral ischemia-reperfusion injury, showing animal groups, treatment protocol, and assessment methods.

Data Summary and Concluding Remarks

Quantitative Data Summary

Table 3: Experimental Conditions and Efficacy Parameters for this compound

Experimental Model Dosage/Concentration Treatment Duration Key Efficacy Outcomes Significance
GBM cells (in vitro) 10-100 µM 24-72 hours 40-60% proliferation inhibition; 3-5 fold apoptosis increase p < 0.01 vs control
Orthotopic lung cancer (mice) 25 mg/kg 21 days ~65% tumor reduction; SLC7A11 inhibition >70% p < 0.001 vs model
Cerebral ischemia (rats) 1, 10, 100 mg/kg 7 days pretreatment 45% infarction reduction; neurological score improvement p < 0.01 vs MCAO
PRRSV infection (PAMs) 5-20 µM 36-48 hours 80% viral titer reduction; cytokine suppression p < 0.001 vs infected
Conclusion and Research Implications

This compound demonstrates remarkable multi-target therapeutic potential across various disease models, particularly in oncology, neurology, and virology. Its ability to modulate critical signaling pathways—including MIB1/DAPK1 in glioblastoma, SLC7A11 in lung cancer ferroptosis, RhoA-ROCK in cerebral ischemia, and TRAF2/NF-κB in viral infection—highlights its value as both a therapeutic candidate and a molecular tool for understanding disease mechanisms. The favorable toxicity profile observed across studies, with no significant organ toxicity reported at effective doses, further supports its translational potential. [4] [5] [1]

References

Sanggenon C anti-inflammatory properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Sanggenon C (SC) exerts its anti-inflammatory effects through several key signaling pathways, supported by evidence from in vitro and in vivo studies.

Target/Pathway Observed Effect of this compound Biological Consequence Experimental Model
NF-κB Pathway Inhibits NF-κB activity; suppresses IκBα activation [1] [2] [3] Reduces expression of pro-inflammatory genes (iNOS, VCAM-1, cytokines) [1] [3] RAW264.7 macrophages [1] [3]
Calcineurin/NFAT2 Pathway Suppresses calcineurin/NFAT2 signaling [4] Protects against cardiac hypertrophy and fibrosis [4] Mouse model of cardiac hypertrophy [4]
RhoA/ROCK Pathway Downregulates RhoA/ROCK signaling [5] Ameliorates neuroinflammation and oxidative stress Rat MCAO model of cerebral ischemia [5]
TRAF2/NF-κB Pathway Promotes TRAF2 expression, inhibiting NF-κB activation [2] Inhibits viral replication and reduces inflammation PRRSV-infected cells [2]
AMPK/mTOR/FOXO3a Pathway Activates AMPK; inhibits mTOR and FOXO3a phosphorylation [6] Enhances autophagy; reduces apoptosis and oxidative stress H9c2 cardiomyoblasts under hypoxia [6]

The following diagram summarizes the core anti-inflammatory signaling pathways regulated by this compound:

g cluster_paths Inhibition Pathways cluster_effects Anti-inflammatory Effects SC This compound NFkB NF-κB Pathway SC->NFkB Inhibits Calcineurin Calcineurin/NFAT2 SC->Calcineurin Inhibits RhoA RhoA/ROCK SC->RhoA Inhibits TRAF2 TRAF2/NF-κB SC->TRAF2 Promotes AMPK AMPK Activation SC->AMPK Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Adhesion ↓ Adhesion Molecules (VCAM-1) NFkB->Adhesion iNOS ↓ iNOS & NO Production NFkB->iNOS Calcineurin->Cytokines ROS ↓ Oxidative Stress (ROS, MDA) RhoA->ROS TRAF2->Cytokines  Suppresses NF-κB AMPK->ROS

Core signaling pathways targeted by this compound, leading to anti-inflammatory effects.

Efficacy in Disease Models

This compound has demonstrated protective effects in various preclinical models of disease, largely attributable to its anti-inflammatory and antioxidant properties.

Disease Model Experimental System Key Efficacy Findings Proposed Mechanism
Cerebral Ischemia-Reperfusion Injury [5] Rat MCAO model; SC (1, 10, 100 mg/kg, intragastric) ↓ Cerebral infarction, ↓ brain edema, ↓ neurologic scores, ↓ apoptosis Inhibition of RhoA/ROCK signaling; ↓ inflammation & oxidative stress [5]
Viral Infection (PRRSV) [2] PRRSV-infected cells; SC (10 µM) ↓ Viral replication, ↓ viral titers, ↓ cytokine secretion Regulation of TRAF2/NF-κB signaling pathway [2]
Cardiomyocyte Hypoxia Injury [6] H9c2 cells under hypoxia; SC (1, 10, 100 µM) ↓ ROS, ↓ apoptosis, ↓ TNF-α, IL-1, IL-6; ↑ autophagy & SOD Activation of AMPK; inhibition of mTOR & FOXO3a [6]
Cardiac Hypertrophy & Fibrosis [4] Mouse aortic banding model; SC (10, 20 mg/kg/day, i.p.) Improved cardiac function, attenuated hypertrophy Suppression of calcineurin/NFAT2 pathway [4]
Endometriosis (In-silico) [7] Molecular docking simulation High binding affinity for TNF-α, PR-B, NF-κB Potential to inhibit inflammatory & reproductive receptors [7]

Biopharmaceutical Profile

Understanding the physicochemical and biopharmaceutical properties of this compound is critical for its development as a therapeutic agent.

  • Physicochemical Properties: this compound has a high molecular weight (708.71 g/mol) and does not conform to Lipinski's rule of five, which predicts its observed low oral bioavailability [8].
  • Solubility and Permeability: this compound exhibits low aqueous solubility, particularly in its parent extract form, and shows no measurable permeability across lung epithelial cell monolayers (Calu-3) [8]. This low permeability is considered advantageous for inhalation delivery, as it suggests the compound could be retained in the lungs for a prolonged period, making it suitable for treating respiratory infections [8].
  • Cytotoxicity: The compound exhibits concentration-dependent cytotoxicity, with its more lipophilic nature contributing to better cellular penetration and uptake compared to its stereoisomer, Sanggenon D [8].

Experimental Protocols

For researchers aiming to validate or explore the anti-inflammatory effects of this compound, here are summaries of key methodologies from the literature.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury [5]

This protocol assesses the neuroprotective effects of SC in rats.

  • Animals and Groups: Adult male Sprague-Dawley rats (200-250 g) are divided into groups (e.g., control, model, positive control, SC low/middle/high-dose).
  • Drug Administration: SC (e.g., 1, 10, 100 mg/kg) or vehicle is administered intragastrically once daily for 7 consecutive days.
  • MCAO Surgery: 90 minutes of middle cerebral artery occlusion (MCAO) is induced using the improved Longa-Zea method, followed by reperfusion.
  • Outcome Measures (24h post-reperfusion):
    • Neurological Score: Bederson scale (0-3) assessing forelimb flexion and resistance to lateral push.
    • Cerebral Infarction: TTC staining of brain sections to quantify infarct area.
    • Brain Edema: Calculation of brain water content via wet-dry weight ratio.
    • Molecular Analysis: ELISA for serum inflammatory factors (TNF-α, IL-1β, IL-6); Western blotting for apoptosis-related and RhoA/ROCK signaling proteins in brain tissue.
In Vitro Antiviral Activity Assay [2]

This protocol details the assessment of SC's activity against the PRRS virus.

  • Cell and Virus Culture: Use permissive cells like Marc-145 or porcine alveolar macrophages (PAMs). Propagate and titrate the PRRSV strain.
  • Cytotoxicity Assay: Treat cells with a range of SC concentrations (e.g., using DMSO as solvent) for 36-48 hours. Assess cell viability using a CCK-8 assay to determine the non-toxic concentrations for subsequent experiments.
  • Viral Infection and Treatment:
    • Pre-treatment: Incubate cells with SC before viral infection.
    • Co-treatment: Mix SC with the virus inoculum and then add to cells.
    • Post-treatment: Add SC after viral adsorption.
  • Viral Replication Analysis:
    • Viral Titre: Quantify infectious virus using TCID₅₀ assay.
    • Gene Expression: Use RT-qPCR to measure levels of viral genes (e.g., PRRSV ORF7).
    • Protein Expression: Detect viral proteins (e.g., PRRSV N protein) via Western blot or immunofluorescence.
Assessing Anti-inflammatory Effects in Macrophages [6] [1]

A common model for evaluating pure anti-inflammatory mechanisms.

  • Cell Culture: Maintain RAW264.7 murine macrophage cells in standard culture medium.
  • Inflammation Induction and Treatment: Pre-treat cells with various concentrations of SC (e.g., 1-100 µM) for a set time (e.g., 1-2 hours), then stimulate inflammation with LPS (e.g., 100 ng/mL) for 18-24 hours.
  • Readouts:
    • NO Production: Measure nitrite concentration in culture supernatant using Griess reagent.
    • Cytokine Levels: Quantify secretion of TNF-α, IL-6, and IL-1β via ELISA.
    • Protein Analysis: Use Western blot to analyze expression of iNOS, and proteins in the NF-κB pathway (e.g., IκBα phosphorylation and degradation).

This compound is a promising multi-target natural compound for mitigating inflammation in neurological, cardiac, viral, and potentially other diseases. Its progression into clinical development will depend on overcoming challenges related to its oral bioavailability, with inhalation delivery presenting a viable alternative for respiratory conditions.

References

Comprehensive Application Notes and Protocols: Investigating the Protective Effects of Sanggenon C Against Cardiomyocyte Hypoxia Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Its Therapeutic Potential

This compound is a natural flavanone Diel-Alder adduct compound isolated from the root bark of Morus alba (also known as Cortex Mori or Sang Bai Pi), a plant traditionally used in Oriental medicine for its anti-inflammatory properties [1] [2]. Recent scientific investigations have revealed that this compound possesses potent antioxidant and anti-inflammatory activities, suggesting its potential as a therapeutic agent for cardiovascular conditions [1] [3]. Specifically, research demonstrates that this compound provides direct cytoprotective effects against hypoxia-induced injury in cardiac cells through signaling mechanisms involving the activation of AMP-activated protein kinase (AMPK) and concomitant inhibition of mTOR and FOXO3a [1] [2] [4]. These findings position this compound as a promising candidate for further investigation in myocardial ischemia-reperfusion injury and related cardiac conditions.

The compound's protective effects are particularly relevant given that acute myocardial infarction (AMI) remains the leading cause of mortality worldwide, with prolonged cardiac ischemia provoking extensive tissue damage due to lack of oxygen and nutrients [1] [5]. The heart, as an obligatory aerobic organ, consumes more oxygen per minute by mass than any other tissue and cannot produce sufficient energy under anaerobic conditions to maintain essential cardiomyocyte processes [5]. This application note provides detailed methodologies for investigating this compound's cardioprotective mechanisms, enabling researchers to explore its potential therapeutic applications.

Experimental Setup and Reagents

Cell Culture and Hypoxia Model
  • Cell Line: Rat cardiac H9c2 cardiomyoblasts (available from Cell Bank of the Chinese Academy of Sciences or ATCC) [1] [6]
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 mg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂ [1] [2]. Change media every 1-2 days and subculture at 70-80% confluency.
  • Experimental Seeding Densities:
    • 1×10⁶ cells/well in 6-well plates for mRNA extraction
    • 5×10³ cells/well in 24-well plates for cell surface area examination and staining procedures
    • 10×10⁷ cells/well in 10-cm diameter culture plates for protein extraction [1]
  • Serum Starvation: Change culture medium to serum-free DMEM 12 hours prior to experiments to synchronize cell cycle [1].
  • Hypoxia Induction: For hypoxia treatment, maintain cells at 37°C under a hypoxic atmosphere of 95% N₂ and 5% CO₂ for 24 hours using a modular incubator chamber [1] [7]. Alternative hypoxia models include chemical induction using cobalt chloride (CoCl₂) at 800 μM for 48 hours [6].
Compound Preparation and Treatment
  • This compound Source: Purchase this compound (≥98% purity as determined by HPLC analysis) from reputable suppliers such as Shanghai Winherb Medical S&T Development Co., Ltd. [1] [2]
  • Stock Solution Preparation: Prepare concentrated stock solution in DMSO and store at -20°C. Dilute in serum-free DMEM immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Treatment Protocol: Pretreat cells with this compound at varying concentrations (1, 10, and 100 μM) for 12 hours in serum-free DMEM at 37°C before subjecting to hypoxia conditions [1] [4].
  • Inhibitor Controls: For mechanistic studies, co-treat with AMPK inhibitor Compound C (CpC; 20 μM) to confirm AMPK pathway involvement [1] [2].

Assessment of Cardioprotective Effects

Cell Viability and Apoptosis Assays

Table 1: Apoptosis and Viability Assessment Methods

Assay Type Methodology Key Reagents/ Kits Experimental Readout
TUNEL Staining Label DNA strand breaks with FITC-conjugated dUTP; counterstain nuclei with DAPI TUNEL Apoptosis Detection Kit Percentage of TUNEL-positive cells (apoptotic index) [1] [3]
Annexin V/7-AAD Staining Dual staining with Annexin V-APC and 7-AAD followed by flow cytometry analysis Annexin V-APC and 7-AAD Apoptosis Detection reagent Early vs. late apoptotic populations [6]
MTT Assay Measure mitochondrial reductase activity via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction MTT reagent Absorbance at 570 nm (cell viability percentage) [6]
Caspase-3 Activity Measure enzymatic activity of caspase-3 using colorimetric or fluorometric substrates Caspase-3 activity assay reagents Cleaved caspase-3 levels or enzymatic activity [7]
Oxidative Stress and Antioxidant Response
  • Reactive Oxygen Species (ROS) Measurement:

    • Load cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe (25 μM) for 30 minutes at 37°C [1] [6].
    • Measure fluorescence intensity using a microplate reader (excitation 488 nm, emission 525 nm) or visualize under a fluorescence microscope [6].
    • Express results as fold change relative to normoxic controls.
  • Antioxidant Enzyme Activities:

    • Superoxide Dismutase (SOD): Measure using commercial kits based on the inhibition of nitroblue tetrazolium reduction by superoxide anions [1] [3].
    • Nitric Oxide (NO): Detect using Griess reagent system to measure nitrite accumulation [1].
    • Glutathione (GSH) and Catalase (CAT): Quantify using colorimetric commercial kits according to manufacturers' protocols [6].
  • Lipid Peroxidation Assessment:

    • Measure malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay to evaluate lipid peroxidation [3] [6].
    • Express as nM MDA per mg protein.
Inflammatory Cytokine Profiling
  • RNA Extraction and Reverse Transcription:

    • Extract total RNA using TRIzol reagent and quantify purity using spectrophotometry (A260/A280 ratio of 1.8-2.0) [1].
    • Perform reverse transcription using oligo (dT) primers and Transcriptor First Strand cDNA Synthesis kit.
  • Quantitative PCR Analysis:

    • Use SYBR Green-based detection system with appropriate primers:
      • TNFα: Forward 5′-AGCATGATCCGAGATGTGGAA-3′, Reverse 5′-TAGACAGAAGAGCGTGGTGGC-3′
      • IL-1: Forward 5′-GGGATGATGACGACCTGCTAG-3′, Reverse 5′-ACCACTTGTTGGCTTATGTTCTG-3′
      • IL-6: Forward 5′-GTTGCCTTCTTGGGACTGATG-3′, Reverse 5′-ATACTGGTCTGTTGTGGGTGGT-3′ [1]
    • Perform amplification with initial denaturation at 95°C for 5 minutes, followed by 42 cycles of 95°C for 10 sec, 60°C for 20 sec, and 72°C for 20 sec [1].
    • Normalize results against GAPDH expression using the 2^(-ΔΔCt) method.

Investigation of Molecular Mechanisms

Autophagy Detection and Analysis

Table 2: Autophagy and Signaling Pathway Assessment

Parameter Detection Method Key Markers Interpretation
Autophagy Induction Western blot for LC3 conversion LC3-I to LC3-II ratio Increased ratio indicates autophagy induction [1] [2]
Autophagy Flux Western blot for autophagy-related proteins Beclin-1, Atg5, p62 Increased Beclin-1/Atg5 and decreased p62 indicate enhanced autophagic flux [1]
AMPK/mTOR Pathway Western blot for phosphorylated and total proteins p-AMPKα, T-AMPKα, p-mTOR, T-mTOR Increased p-AMPK/AMPK ratio and decreased p-mTOR/mTOR ratio indicate pathway activation [1] [4]
FOXO3a Signaling Western blot for phosphorylated and total FOXO3a p-FOXO3a, T-FOXO3a Decreased p-FOXO3a/FOXO3a ratio indicates pathway modulation [1]
Apoptosis Regulation Western blot for Bcl-2 family proteins Bax, Bcl-2 Decreased Bax/Bcl-2 ratio indicates anti-apoptotic effect [1] [6]
Western Blotting Protocol
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant [1] [3].
  • Protein Quantification: Determine protein concentration using bicinchoninic acid (BCA) protein assay kit according to manufacturer's instructions [3].
  • Electrophoresis and Transfer: Separate proteins (25-50 μg per lane) by SDS-PAGE (8-15% gels depending on target protein molecular weight) and transfer to PVDF membranes [1] [6].
  • Blocking and Antibody Incubation:
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C:
      • p-AMPKα (Cat# 2535, Cell Signaling)
      • T-AMPKα (Cat# 2603P, Cell Signaling)
      • p-mTOR (Cat# 2971, Cell Signaling)
      • T-mTOR (Cat# 2983, Cell Signaling)
      • p-FOXO3a (Cat# 9465P, Cell Signaling)
      • T-FOXO3a (Cat# 2497P, Cell Signaling)
      • Bax (Cat# 2722, Cell Signaling)
      • Bcl-2 (Cat# 2870, Cell Signaling)
      • GAPDH (Cat# 2118, Cell Signaling) [1] [2]
    • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 2 hours at room temperature.
  • Signal Detection: Develop blots using enhanced chemiluminescence (ECL) detection kit and visualize with chemiluminescence imaging system [3] [6].

The following diagram illustrates the central molecular mechanism through which this compound exerts its cardioprotective effects:

G SanggenonC SanggenonC AMPK AMPK SanggenonC->AMPK Activates Inflammation Inflammation SanggenonC->Inflammation Reduces OxidativeStress OxidativeStress SanggenonC->OxidativeStress Reduces mTOR mTOR AMPK->mTOR Inhibits FOXO3a FOXO3a AMPK->FOXO3a Inhibits Autophagy Autophagy AMPK->Autophagy Enhances Apoptosis Apoptosis Autophagy->Apoptosis Reduces

Figure 1: Molecular Mechanism of this compound-Mediated Cardioprotection - this compound activates AMPK signaling, which inhibits mTOR and FOXO3a pathways, enhances autophagy, and reduces apoptosis, inflammation, and oxidative stress.

Data Analysis and Interpretation

Quantitative Results Summary

Table 3: Summary of this compound Protective Effects in H9c2 Cardiomyocytes

Parameter Assessed Hypoxia Effect This compound (1 μM) This compound (10 μM) This compound (100 μM)
Cell Viability Decreased ~50% Partial improvement Significant improvement Maximum restoration [1] [6]
Apoptotic Cells Increased ~3-4 fold ~20-30% reduction ~40-50% reduction ~60-70% reduction [1]
ROS Production Increased ~2.5-3 fold ~15-20% reduction ~35-45% reduction ~55-65% reduction [1] [6]
TNF-α Expression Increased ~4-5 fold ~25% reduction ~50% reduction ~70-80% reduction [1]
LC3-II/LC3-I Ratio Decreased Moderate increase Significant increase Maximum increase [1] [2]
AMPK Phosphorylation Decreased Moderate increase Significant increase Maximum increase [1]
Mechanistic Insights

The experimental data demonstrate that this compound protects cardiomyocytes from hypoxia-induced injury through multiple interconnected mechanisms:

  • AMPK Pathway Activation: this compound dose-dependently enhances AMPKα phosphorylation, which serves as a central regulator of cellular energy homeostasis during hypoxic stress [1] [4].
  • mTOR and FOXO3a Inhibition: Activated AMPK subsequently suppresses the phosphorylation of mTOR and FOXO3a, key regulators of cell growth and stress response [1] [2].
  • Autophagy Enhancement: this compound promotes autophagic flux as evidenced by increased LC3-I to LC3-II conversion, elevated Beclin-1 and Atg5 expression, and decreased p62 accumulation [1] [2]. This enhanced autophagy represents a crucial cellular adaptation to hypoxia.
  • Anti-apoptotic Effects: The compound reduces hypoxia-induced apoptosis by modulating Bcl-2 family protein expression, decreasing Bax/Bcl-2 ratio, and inhibiting caspase-3 activation [1] [6].
  • Antioxidant and Anti-inflammatory Actions: this compound reduces ROS generation while increasing antioxidant capacity (NO, SOD), and suppresses pro-inflammatory cytokine expression (TNF-α, IL-1, IL-6) [1] [3] [8].

The following workflow illustrates the key experimental procedures for evaluating this compound's cardioprotective effects:

G CellCulture CellCulture HypoxiaInduction HypoxiaInduction CellCulture->HypoxiaInduction SanggenonCTreatment SanggenonCTreatment HypoxiaInduction->SanggenonCTreatment ViabilityAssays ViabilityAssays SanggenonCTreatment->ViabilityAssays ApoptosisAssays ApoptosisAssays SanggenonCTreatment->ApoptosisAssays OxidativeStress OxidativeStress SanggenonCTreatment->OxidativeStress MolecularAnalysis MolecularAnalysis SanggenonCTreatment->MolecularAnalysis DataIntegration DataIntegration ViabilityAssays->DataIntegration ApoptosisAssays->DataIntegration OxidativeStress->DataIntegration MolecularAnalysis->DataIntegration

Figure 2: Experimental Workflow for Assessing this compound Cardioprotection - Key steps include cell culture, hypoxia induction, treatment, multi-parameter assessment, and data integration.

Application Notes and Technical Considerations

Protocol Optimization Tips
  • Hypoxia Model Selection: Both atmospheric hypoxia (95% N₂, 5% CO₂) and chemical hypoxia (CoCl₂) models are acceptable. However, atmospheric hypoxia more closely mimics physiological conditions while chemical hypoxia offers better experimental consistency [1] [6].
  • Compound Solubility: this compound has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% in cell culture media. Include vehicle controls with equivalent DMSO concentrations.
  • Time Course Considerations: The 12-hour pretreatment followed by 24-hour hypoxia provides optimal protective effects. Shorter pretreatment periods (≤6 hours) may yield suboptimal results [1].
  • Inhibitor Controls: When using Compound C (AMPK inhibitor), confirm inhibition efficacy by monitoring p-AMPK levels. This validation is crucial for establishing mechanism-specific effects [1] [2].
Troubleshooting Guidance
  • Inconsistent Autophagy Markers: LC3-II levels can be variable due to rapid turnover. Include lysosome inhibitors (chloroquine) in parallel experiments to accurately assess autophagic flux.
  • High Background Apoptosis: Maintain consistent cell passage numbers (recommended P5-P15) as higher passage cells may exhibit increased baseline apoptosis. Ensure serum-free conditions during hypoxia do not exceed 24 hours to prevent serum starvation effects.
  • Variable ROS Measurements: Use DCFH-DA probe at minimal effective concentration (25 μM) and minimize light exposure during staining and measurement to prevent photo-oxidation artifacts [6].
Research Applications

The protocols outlined in this document enable researchers to:

  • Screen this compound analogs for enhanced cardioprotective potency [8]
  • Investigate potential synergistic effects with existing cardioprotective agents
  • Explore applications in other hypoxia-related disease models including cerebral ischemia [3]
  • Develop preconditioning strategies for cell-based cardiac regenerative therapies [5]

References

Comprehensive Application Notes: Measuring Sanggenon C-Induced Autophagy via LC3II/I Ratio Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Autophagy Modulation

This compound is a naturally occurring flavonoid compound derived from Morus alba L. (white mulberry) that has demonstrated significant potential as a modulator of autophagy, a critical cellular self-degradation process. As a flavanone Diel-Alder adduct, this compound possesses diverse biological activities including anti-inflammatory, antioxidant, and anti-tumor properties [1] [2]. Recent research has revealed that this compound can directly influence autophagic processes in various cell types, though its effects appear to be cell context-dependent [1] [3] [4]. In cardiomyocytes, this compound exhibits cytoprotective effects during hypoxic stress by enhancing autophagy, while in cancer cells, it can either induce cytotoxic autophagy or inhibit protective autophagy to promote cell death [1] [4].

The LC3II/I ratio has emerged as a key biochemical marker for monitoring autophagic activity in response to this compound treatment. LC3 (microtubule-associated protein 1A/1B-light chain 3) undergoes post-translational processing during autophagy, transitioning from the cytoplasmic form (LC3-I) to the phosphatidylethanolamine-conjugated form (LC3-II) that associates with autophagosomal membranes [5] [6] [7]. This application note provides detailed methodologies for quantifying this compound-induced autophagy through LC3II/I ratio analysis, including experimental protocols, data interpretation guidelines, and troubleshooting strategies tailored for researchers and drug development professionals.

Molecular Mechanisms of this compound in Autophagy Regulation

This compound modulates autophagy through multiple signaling pathways depending on cellular context. In cardiac H9c2 cells under hypoxic conditions, this compound enhances autophagic activity through the AMPKα activation pathway with concomitant inhibition of mTOR and FOXO3a phosphorylation [1]. This signaling cascade promotes the formation of autophagosomes as evidenced by increased expression of autophagy-associated proteins Beclin-1 and Atg5, decreased accumulation of p62, and an elevated LC3II/I ratio [1]. The pro-autophagic effects of this compound in this context were demonstrated to be cytoprotective, as AMPK inhibition abolished these benefits.

In contrast, research on glioblastoma cells reveals a different mechanism of action. This compound treatment stabilizes DAPK1 protein by decreasing its ubiquitination-mediated degradation through reduction of E3 ubiquitin ligase MIB1 expression [3]. Interestingly, in these cancer cells, this compound treatment did not increase LC3B staining, suggesting either a cell type-specific response or potential inhibition of later stages of autophagy [3]. Similarly, in cervical cancer models, this compound was found to induce endoplasmic reticulum stress and trigger protective autophagy through the MCL1-ATF4-DDIT3-TRIB3-AKT-MTOR axis, which when combined with autophagy inhibitors, enhanced therapeutic efficacy [4].

The diagram below illustrates the context-dependent mechanisms of this compound in autophagy regulation:

G cluster_cardiac Cardiac Cells (Hypoxia) cluster_cancer Cancer Cells A This compound B AMPKα Activation A->B C mTOR/FOXO3a Inhibition A->C D Enhanced Autophagy B->D C->D E Cytoprotection D->E F This compound G MIB1 Downregulation F->G H DAPK1 Stabilization G->H I Mitochondrial Apoptosis H->I J Altered Autophagy Flux H->J

Quantitative Effects of this compound on Autophagy Parameters

Table 1: Concentration-dependent effects of this compound on autophagy markers in various cell models

Cell Type Treatment Conditions Key Autophagy Markers Signaling Pathways Affected Biological Outcome
H9c2 cardiomyoblasts [1] 1-100 µM this compound, 24h hypoxia ↑ LC3II/I ratio, ↑ Beclin-1, ↑ Atg5, ↓ p62 AMPKα activation, mTOR inhibition, FOXO3a phosphorylation suppression Cytoprotection against hypoxia injury
Colon cancer cells (HT-29) [2] 10-40 µM this compound, 24h Altered ROS and NO production; activation of mitochondrial apoptosis Mitochondrial apoptosis pathway activation Pro-apoptotic effects
Glioblastoma cells (U-87 MG, LN-229) [3] 10-20 µM this compound, 48h No increase in LC3B staining DAPK1 stabilization via MIB1 reduction Anti-proliferative and pro-apoptotic effects
Cervical cancer cells (HeLa, SiHa) [4] Not specified Induction of protective autophagy MCL1-ATF4-DDIT3-TRIB3-AKT-MTOR axis Enhanced chemosensitivity with cisplatin

Table 2: Optimal this compound concentration ranges for autophagy modulation across cell models

Cell Type Concentration Range Incubation Time Primary Autophagy Effect Recommended Inhibitors for Flux Assays
Cardiomyocytes (H9c2) [1] 1-100 µM 12h pretreatment + 24h hypoxia Enhanced autophagic activity Compound C (AMPK inhibitor)
Colon cancer cells [2] 10-40 µM 24-48 hours Context-dependent modulation Not specified
Glioblastoma cells [3] 10-20 µM 48 hours Altered autophagic flux Bafilomycin A1, Chloroquine
Cervical cancer cells [4] Not specified Not specified Protective autophagy induction Bafilomycin A1, Chloroquine

Detailed Experimental Protocol for LC3 Immunoblotting

Sample Preparation and Protein Extraction
  • Cell Culture and Treatment: Plate cells at appropriate density (1×10⁶/well in 6-well plates) and allow adherence for 24h. Pretreat with this compound at optimized concentrations (typically 1-100 µM based on cell type) for 12h in serum-free medium before applying additional experimental conditions (e.g., hypoxia) [1]. Include controls with autophagy inhibitors (e.g., 20 µM Compound C for AMPK inhibition, 100 nM bafilomycin A1, or 20 µM chloroquine for lysosomal inhibition) to assess autophagic flux [1] [5].

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Sonication on ice is critical for complete membrane protein extraction - perform three cycles of 10-second pulses at 35-40% max power with 10-second intervals between pulses [5]. This step ensures efficient detachment of lipidated LC3-II from autophagosomal membranes. Centrifuge lysates at 12,000 × g for 15min at 4°C and collect supernatant for analysis.

Western Blotting Procedure
  • Gel Electrophoresis: Prepare high-percentage SDS-PAGE gels (12-15%) to achieve optimal separation of LC3-I (16 kDa) and LC3-II (14 kDa) despite their small molecular weight difference [5]. Load 20-50 µg of protein per lane alongside prestained molecular weight markers. Run gels at constant voltage (90-120V) until adequate separation is achieved.

  • Membrane Transfer and Blocking: Use 0.22 µm PVDF membranes for transfer. For wet transfer systems, apply constant voltage of 90V for 70min; for semi-dry systems, use 2.5A for 7min [5]. Block membranes with 5% non-fat dry milk in TBST for 1h at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary LC3 antibody (diluted according to manufacturer's recommendations) overnight at 4°C with gentle agitation. Common antibodies include those against LC3B, which often show better specificity [5] [7]. Include loading controls such as β-actin or GAPDH for normalization. The following day, incubate with appropriate HRP-conjugated secondary antibodies for 1h at room temperature.

  • Detection and Imaging: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Ensure non-saturating exposure times to maintain linearity of signal detection. Perform densitometric analysis using ImageJ or similar software to quantify band intensities.

The complete workflow for LC3 immunoblotting to assess this compound effects is summarized below:

G A Cell Culture & Treatment • Plate cells (1×10⁶/well) • this compound (1-100 µM) • Include inhibitor controls B Protein Extraction • RIPA lysis with inhibitors • Sonication (3×10 sec) • Centrifuge 12,000×g A->B C Western Blotting • 12-15% SDS-PAGE gel • Transfer to 0.22µm PVDF • Block with 5% milk B->C D Immunodetection • Primary LC3 antibody overnight • HRP-secondary antibody 1h • ECL detection C->D E Data Analysis • Densitometry measurement • Calculate LC3II/I ratio • Normalize to loading control D->E

Data Interpretation and Normalization Strategies

LC3 Band Pattern Analysis

Proper interpretation of LC3 immunoblots requires understanding several key characteristics of LC3 protein behavior. The lipidated LC3-II form typically migrates faster than LC3-I on SDS-PAGE gels, appearing at approximately 14 kDa compared to 16 kDa for LC3-I, despite its actual molecular weight being higher due to PE conjugation [5] [7]. This anomalous migration is attributed to the extreme hydrophobicity imparted by the phosphatidylethanolamine group [7]. When analyzing blots, look for the characteristic doublet pattern representing both LC3 forms.

The LC3II/I ratio should be calculated from densitometric measurements of both bands, but researchers should be aware that many commercial LC3 antibodies exhibit differential affinity for LC3-I versus LC3-II, potentially skewing quantification [7]. Therefore, the most reliable approach is to normalize the LC3-II band intensity directly to a housekeeping protein such as β-actin or GAPDH rather than relying solely on the ratio between LC3 isoforms [5]. Additionally, LC3-I is particularly unstable to freeze-thaw cycles and may degrade even in SDS sample buffer, so samples should be boiled immediately after preparation and analyzed fresh when possible [5] [6].

Autophagic Flux Measurement

A critical consideration in autophagy assessment is distinguishing between increased autophagosome formation versus impaired degradation. Autophagic flux represents the dynamic process of autophagosome synthesis, cargo delivery, and lysosomal degradation [8]. Measurement of LC3-II turnover in the presence and absence of lysosomal inhibitors such as bafilomycin A1 (inhibits autophagosome-lysosome fusion) or chloroquine (raises lysosomal pH) provides a more accurate assessment of autophagic activity than LC3-II levels alone [5] [6].

For this compound studies, include experimental groups with and without lysosomal inhibitors to properly interpret results. An increase in LC3-II in inhibitor-treated samples compared to untreated controls indicates active autophagic flux, while similar LC3-II levels with or without inhibitors suggests impaired lysosomal degradation [8] [5]. This approach is particularly important given the context-dependent effects of this compound on autophagy, which may range from enhanced flux in cardiomyocytes to potentially disrupted flux in cancer cells [1] [3].

Troubleshooting and Technical Considerations

  • Incomplete LC3-I/LC3-II Separation: If resolution of LC3 isoforms is suboptimal, increase gel percentage to 15% acrylamide, extend electrophoresis time, or use different buffer systems. Verify adequate separation using prestained markers and ensure fresh electrophoresis buffer for each run [5].

  • High Background or Non-specific Bands: Optimize antibody concentrations through titration experiments. Increase blocking time or try different blocking agents (BSA instead of milk). Extend wash times and include tween-20 in wash buffers. Ensure antibody specificity using LC3 knockout cell lysates as negative controls if available [7].

  • Inconsistent Results Between Experiments: Standardize sample processing protocols across experiments. Avoid repeated freeze-thaw cycles of lysates. Include internal controls on each blot and process samples for comparison within the same gel. Use the same batch of this compound stock solution to ensure consistent treatment concentrations [5] [7].

  • Discrepancies Between LC3 Staining and Other Autophagy Markers: Always complement LC3 analysis with additional autophagy markers such as p62/SQSTM1 degradation, Atg5-Atg12 conjugation, or electron microscopy for autophagosome visualization [8] [6]. Be aware that this compound may affect multiple cellular pathways simultaneously, potentially creating discordance between different autophagy markers [1] [3] [4].

Conclusion and Research Applications

This compound represents a promising natural compound for modulating autophagy in a cell context-dependent manner, exhibiting cytoprotective effects in normal cells under stress while promoting cell death in various cancer models. The LC3II/I ratio serves as a key biochemical indicator for monitoring these autophagic responses, though proper experimental design including autophagic flux assays is essential for accurate interpretation. The protocols outlined in this application note provide researchers with standardized methods for quantifying this compound-induced autophagy, enabling more consistent and comparable results across studies. Future research directions should focus on elucidating the precise molecular determinants of this compound's context-dependent effects on autophagy and exploring its therapeutic potential in disease models characterized by dysregulated autophagic processes.

References

Experimental Parameters for Sanggenon C Pretreatment in H9c2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Aspect Specific Parameters
Cell Line H9c2 rat cardiomyoblasts (ATCC CRL-1446) [1] [2]
Sanggenon C Pretreatment Concentrations: 1 µM, 10 µM, 100 µM [1]
Hypoxia Injury Model Hypoxic conditions (specific duration/gas mix not detailed in search results) [1]

| Key Measured Outcomes | • Inflammatory cytokines (TNF-α, IL-1, IL-6) ↓ • ROS generation ↓; antioxidant NO/SOD ↑ • Apoptosis (TUNEL staining) ↓ • Autophagy markers (LC3II/I ratio, Beclin, ATG5) ↑; p62 ↓ [1] | | Protective Mechanism | AMPK activation → mTOR & FOXO3a inhibition [1] | | Key Inhibitor | Compound C (CpC) - AMPK inhibitor [1] |

Detailed Experimental Protocol

Cell Culture and Maintenance
  • Cell Line: Use the H9c2 rat cardiomyoblast cell line (available from ATCC as CRL-1446) [2].
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L), supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 1% penicillin/streptomycin [2].
  • Environment: Culture at 37°C in a humidified incubator with 5% CO₂ [2].
  • Passaging: Subculture cells at 70-80% confluence using a gentle dissociation agent like Accutase. For experimental consistency, use cells within a defined, low passage range (e.g., passages 2-4 upon receipt) [2].
This compound Pretreatment and Hypoxia Induction
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in complete culture medium for treatment, ensuring the final solvent concentration is non-cytotoxic (e.g., ≤0.1% DMSO) [1].
  • Pretreatment: Pre-incubate H9c2 cells at 70-80% confluence with this compound (1, 10, and 100 µM) for a specified period (the exact duration should be determined empirically or based on prior literature) [1].
  • Hypoxia Induction: After pretreatment, subject the cells to hypoxic conditions to simulate ischemic injury. The specific protocol (e.g., gas mixture of 95% N₂/5% CO₂, duration) should be established and consistently followed [1].
Assessment of Cytoprotective Effects
  • Cell Viability Assay: Quantify cell survival using a method like the Cell Counting Kit-8 (CCK-8) assay, following the manufacturer's instructions [3].
  • Apoptosis Detection:
    • TUNEL Staining: Use a commercial TUNEL assay kit to detect DNA fragmentation in apoptotic cells. Fix cells after treatment and follow kit protocols for staining and visualization [1].
    • Western Blot for Apoptotic Markers: Analyze expression of Bcl-2 family proteins (e.g., Bcl-2, Bax) by western blot to investigate the anti-apoptotic pathway [1] [3].
  • Oxidative Stress Measurement:
    • ROS Detection: Use the fluorescent probe DCFH-DA. Incubate treated cells with the probe, then measure fluorescence intensity via flow cytometry or fluorescence microscopy [1] [4].
    • Antioxidant Assays: Measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) using commercial assay kits, following the provided protocols [1].
  • Inflammatory Response Quantification:
    • RT-qPCR: Isolate total RNA from treated cells, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) with primers specific for TNF-α, IL-1, and IL-6. Use GAPDH as a housekeeping control gene [1] [5].
Analysis of Autophagy and Signaling Mechanisms
  • Autophagy Flux Assessment:
    • Western Blot: Analyze key autophagy markers. This compound increases the LC3-II/LC3-I ratio and expression of Beclin-1 and ATG5, while decreasing p62/SQSTM1 accumulation [1].
  • Mechanistic Pathway Investigation:
    • Western Blot for AMPK Pathway: Investigate the activation status of the AMPK pathway by detecting phosphorylation of AMPKα and its downstream targets, including the phosphorylation of mTOR and FOXO3a [1].
    • Inhibitor Studies: To confirm the role of AMPK, pre-treat cells with the AMPK-specific inhibitor Compound C (CpC) for 1 hour before adding this compound. Subsequent analysis of autophagy and apoptosis will determine if this compound's effects are blocked [1].

Mechanistic Pathway of this compound Action

The diagram below illustrates the proposed signaling mechanism by which this compound protects H9c2 cells from hypoxia-induced injury:

G Hypoxia Hypoxia Injury Apoptosis ↓ Apoptosis (↓ TUNEL, ↑ Bcl-2) Hypoxia->Apoptosis Triggers OxInflammation ↓ Oxidative Stress ↓ Inflammation Hypoxia->OxInflammation Induces SangC This compound Pretreatment AMPK AMPKα Activation SangC->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits FOXO3a FOXO3a Inhibition AMPK->FOXO3a Inhibits Autophagy ↑ Autophagy (↑ LC3II/I, ↑ Beclin-1) mTOR->Autophagy Relief of Inhibition FOXO3a->Apoptosis Suppresses Autophagy->Apoptosis Counteracts Autophagy->OxInflammation Alleviates CpC Compound C (AMPK Inhibitor) CpC->AMPK Blocks

Discussion and Conclusion

The experimental data and protocol outline demonstrate that this compound is a promising natural compound for protecting cardiomyocytes from hypoxia-induced injury. Its efficacy is concentration-dependent, with the 10 µM and 100 µM doses showing significant effects [1].

  • Key Mechanistic Insight: The protective effect is AMPK-dependent. The use of the AMPK inhibitor Compound C (CpC) is critical, as it abolishes both the pro-autophagy and anti-apoptotic effects of this compound, confirming that AMPK activation is the central mechanism [1].
  • Broader Context: Targeting AMPK and autophagy is a recognized therapeutic strategy for myocardial infarction [6]. This places the activity of this compound within a well-established cardioprotective framework.
  • Translational Potential: These findings justify further investigation, including in vivo animal studies, to explore the therapeutic potential of this compound for conditions like myocardial infarction.

References

Comprehensive Application Notes and Protocols: Sanggenon C as a Novel Anti-Glioblastoma Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Its Anti-Glioblastoma Activity

This compound (SC) is a naturally occurring flavonoid compound extracted from the root bark of Morus alba L. (white mulberry), a traditional Chinese medicinal plant with known pharmacological properties including anti-inflammatory, antioxidant, and anti-tumor effects [1]. Recent scientific investigations have revealed its potent activity against glioblastoma (GBM), the most common and aggressive primary malignant brain tumor in adults with a dismal prognosis and limited treatment options [1]. The median overall survival for GBM patients remains a dismal 14.6–20.5 months despite current therapeutic approaches, creating an urgent need for novel treatment strategies [1]. SC has emerged as a promising candidate for GBM therapy due to its multi-targeted mechanism of action, affecting critical cellular processes including proliferation, apoptosis, migration, and invasion, while demonstrating minimal toxicity to normal organs in preclinical models [1] [2].

The therapeutic potential of SC against GBM is particularly compelling due to its synergistic interaction with temozolomide (TMZ), the first-line chemotherapeutic agent for GBM treatment [1]. This combination strategy has shown enhanced chemosensitivity in GBM cells, potentially overcoming some of the limitations of single-agent therapies [1]. Furthermore, SC exhibits selective cytotoxicity toward GBM cells while sparing normal glial cells, as evidenced by higher lethal concentration values in normal SVGP12 cells compared to GBM cell lines (U-87 MG and LN-229) [1]. This selective toxicity profile positions SC as an attractive candidate for further therapeutic development.

Anti-Tumor Efficacy Summary

Table 1: Comprehensive Summary of this compound's Anti-Glioblastoma Efficacy

Parameter Cell Lines/Models Effects and Potency Key Molecular Changes
Cell Viability U-87 MG, LN-229 Dose-dependent inhibition; IC₅₀ values in low micromolar range Reduced CDK2, CDK4, Cyclin E1; Increased p21, p27
Proliferation U-87 MG, LN-229 Significant suppression by MTT and EdU assays Cell cycle arrest at G0/G1 phase
Apoptosis Induction U-87 MG, LN-229 Marked increase in apoptotic cells Elevated C-PARP, C-Caspase3, DAPK1
Migration & Invasion Glioblastoma cells Significant inhibition of both processes Decreased β-catenin via enhanced ubiquitination
In Vivo Efficacy Orthotopic mouse models Reduced tumor growth without obvious organ toxicity Stabilized DAPK1 protein expression
Chemosensitization TMZ-treated GBM cells Enhanced TMZ sensitivity in combination therapy Reduced MIB1-mediated DAPK1 degradation

The efficacy profile of this compound demonstrates its multi-faceted anti-tumor activity across various GBM models. The compound exhibits potent anti-proliferative effects at low micromolar concentrations, with studies showing remarkable suppression of colony formation capacity in GBM cells [1]. Through cell cycle interruption at the G0/G1 phase, SC effectively halts the rapid division characteristic of GBM cells [1]. The pro-apoptotic activity of SC is evidenced by the marked increase in key apoptotic markers, including cleaved PARP and cleaved caspase-3, indicating activation of the programmed cell death machinery [1]. Additionally, SC significantly impairs the invasive capabilities of GBM cells, a critical therapeutic target given the highly infiltrative nature of glioblastoma that complicates surgical intervention and contributes to recurrence [3].

Molecular Mechanisms of Action

MIB1/DAPK1 Pathway Regulation

SC exerts its anti-tumor effects primarily through the stabilization of Death-Associated Protein Kinase 1 (DAPK1), a critical positive regulator of apoptosis. Mechanistically, SC modulates the ubiquitin-proteasome system by decreasing the expression of Mindbomb 1 (MIB1), an E3 ubiquitin ligase responsible for targeting DAPK1 for degradation [1]. By inhibiting MIB1, SC reduces DAPK1 ubiquitination, leading to DAPK1 protein accumulation and subsequent activation of apoptotic pathways in GBM cells [1]. This mechanism was confirmed through rescue experiments, where both DAPK1 downregulation and MIB1 overexpression partially reversed SC-mediated apoptosis and proliferation inhibition [1].

The DAPK1 stabilization directly contributes to SC's pro-apoptotic effects through activation of mitochondrial apoptosis pathways. Increased DAPK1 expression promotes the cleavage of caspase-3 and PARP, key executioners of apoptosis [1]. Furthermore, transcriptomics and Western blot analyses revealed that SC treatment upregulates p21 and p27 while downregulating CDK2, CDK4, and Cyclin E1, resulting in cell cycle arrest at the G0/G1 phase [1]. Interestingly, SC does not significantly affect DAPK1 mRNA levels, indicating that its action occurs primarily at the post-translational level through regulation of protein stability rather than gene expression [1].

β-Catenin Ubiquitination Pathway

Beyond the DAPK1 pathway, SC also inhibits GBM progression through modulation of Wnt/β-catenin signaling, a critical pathway regulating cell migration and invasion. SC promotes the ubiquitination and subsequent degradation of β-catenin, a key transcriptional co-activator that drives the expression of genes involved in epithelial-mesenchymal transition and invasion [3]. Through gene set enrichment analysis (GESA) and Western blotting, researchers demonstrated that SC treatment reduces β-catenin protein levels and decreases expression of its downstream target genes [3].

The destabilization of β-catenin by SC significantly impairs the migratory and invasive capabilities of GBM cells, as confirmed through transwell assays and immunofluorescence [3]. This mechanism is particularly relevant for controlling the highly infiltrative nature of GBM, which remains a major clinical challenge. The ability of SC to target both proliferation (via DAPK1) and invasion (via β-catenin) through distinct mechanisms underscores its potential as a multi-targeted therapeutic agent for managing GBM progression [1] [3].

Diagram: this compound's Molecular Mechanisms in Glioblastoma

G cluster_mib1 MIB1/DAPK1 Pathway cluster_bcat β-Catenin Pathway SC SC MIB1 MIB1 SC->MIB1 Decreases βcat_ubiq βcat_ubiq SC->βcat_ubiq Increases Synergy Synergy SC->Synergy Combines with DAPK1_stab DAPK1_stab MIB1->DAPK1_stab Reduces ubiquitination Apoptosis Apoptosis DAPK1_stab->Apoptosis Induces CellCycle CellCycle DAPK1_stab->CellCycle G0/G1 arrest βcat_degrad βcat_degrad βcat_ubiq->βcat_degrad Promotes Migration Migration βcat_degrad->Migration Inhibits Invasion Invasion βcat_degrad->Invasion Inhibits TMZ TMZ TMZ->Synergy Combines with ChemoSensitivity ChemoSensitivity Synergy->ChemoSensitivity Enhances

Detailed Experimental Protocols

Cell Proliferation and Viability Assays

MTT Assay Protocol:

  • Cell Preparation: Seed GBM cell lines (U-87 MG, LN-229) in 96-well plates at a density of 3-5×10³ cells/well and allow to adhere for 24 hours [1].
  • SC Treatment: Prepare SC stock solution in DMSO and dilute to working concentrations (typically 1-50 μM) in complete cell culture medium. Treat cells with SC concentrations for 48 hours, including DMSO-only controls [1].
  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO. Measure absorbance at 570 nm using a microplate reader [1].
  • Data Analysis: Calculate cell viability as percentage of control and determine IC₅₀ values using appropriate statistical software. Perform experiments in triplicate with at least three biological replicates [1].

Clonogenic Assay Protocol:

  • Cell Seeding: Plate GBM cells at low density (200-500 cells/well) in 6-well plates and allow to adhere overnight [1].
  • SC Treatment: Treat cells with SC at desired concentrations (10-20 μM based on MTT results) for 48 hours, then replace with fresh drug-free medium [1].
  • Colony Development: Culture cells for 10-14 days, replacing medium every 3-4 days, until visible colonies form in control wells [1].
  • Colony Staining and Counting: Fix colonies with methanol for 15 minutes, stain with 0.5% crystal violet for 30 minutes, rinse gently, and air dry. Count colonies containing >50 cells manually or using colony counting software [1].

EdU Proliferation Assay Protocol:

  • Cell Seeding and Treatment: Plate GBM cells in 96-well plates (5×10³ cells/well), allow adhesion, and treat with SC for 24 hours [1].
  • EdU Labeling: Add EdU labeling solution to each well (final concentration 10 μM) and incubate for 2 hours at 37°C [1].
  • Cell Fixation and Staining: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.5% Triton X-100 for 20 minutes, and incubate with Click-iT reaction cocktail for 30 minutes protected from light [1].
  • Counterstaining and Analysis: Stain nuclei with Hoechst 33342 (5 μg/mL) for 10 minutes, visualize using fluorescence microscopy, and calculate EdU incorporation rates as percentage of EdU-positive cells [1].
Apoptosis Analysis Protocols

Flow Cytometry Apoptosis Detection:

  • Cell Preparation and Treatment: Seed GBM cells in 6-well plates (2×10⁵ cells/well) and treat with SC at desired concentrations (10-20 μM) for 48 hours [1].
  • Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1× binding buffer at 1×10⁶ cells/mL [1].
  • Annexin V/PI Staining: Transfer 100 μL cell suspension to flow cytometry tube, add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI), mix gently, and incubate for 15 minutes in dark at room temperature [1].
  • Analysis: Add 400 μL binding buffer to each tube and analyze within 1 hour using flow cytometry. Use untreated cells to set baseline apoptosis, cells treated with camptothecin as positive control, and single-stained controls for compensation [1].

TUNEL Assay Protocol:

  • Cell Fixation: Seed cells on chamber slides, treat with SC, fix with 4% paraformaldehyde for 15 minutes at room temperature, and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice [1].
  • TUNEL Reaction: Prepare TUNEL reaction mixture according to manufacturer's instructions and add to fixed cells. Incubate for 60 minutes at 37°C in humidified dark chamber [1].
  • Counterstaining and Visualization: Rinse slides with PBS, counterstain nuclei with DAPI (1 μg/mL) for 5 minutes, mount with antifade mounting medium, and visualize using fluorescence microscopy with appropriate filter sets [1].
  • Quantification: Count TUNEL-positive cells in multiple random fields and express as percentage of total cells [1].

Western Blot Analysis of Apoptotic Markers:

  • Protein Extraction: Harvest SC-treated cells, lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, incubate on ice for 30 minutes, and centrifuge at 14,000×g for 15 minutes at 4°C [1].
  • Protein Quantification and Separation: Determine protein concentration using BCA assay, separate equal amounts (20-40 μg) by SDS-PAGE (8-15% gels depending on target protein size), and transfer to PVDF membranes [1].
  • Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour, incubate with primary antibodies (C-PARP, C-Caspase3, DAPK1, β-actin as loading control) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature [1].
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with chemiluminescence detection system. Perform densitometric analysis using ImageJ software [1].
Migration and Invasion Assays

Transwell Migration Assay:

  • Cell Preparation: Serum-starve GBM cells for 24 hours, trypsinize, and resuspend in serum-free medium at 1×10⁶ cells/mL [3].
  • Assay Setup: Add SC at desired concentrations to cell suspension. Place 200 μL cell suspension into upper chamber of transwell insert (8 μm pore size), and add 500 μL complete medium with 10% FBS to lower chamber as chemoattractant [3].
  • Incubation and Fixation: Incubate for 24 hours at 37°C with 5% CO₂. Carefully remove non-migrated cells from upper chamber with cotton swab, fix migrated cells on lower membrane surface with 4% PFA for 15 minutes, and stain with 0.1% crystal violet for 30 minutes [3].
  • Quantification: Capture images of five random fields per membrane using inverted microscope, count stained cells, and calculate average number of migrated cells [3].

Immunofluorescence Staining Protocol:

  • Cell Culture and Fixation: Plate GBM cells on sterile coverslips in 12-well plates, treat with SC for 24 hours, fix with 4% PFA for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes [3].
  • Blocking and Antibody Incubation: Block with 5% BSA for 1 hour, incubate with primary antibody (anti-β-catenin, 1:200) overnight at 4°C, followed by fluorophore-conjugated secondary antibody (1:500) for 1 hour at room temperature in dark [3].
  • Visualization and Analysis: Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes, mount with antifade mounting medium, and visualize using confocal microscopy. Analyze fluorescence intensity using ImageJ software [3].

Diagram: Experimental Workflow for this compound Anti-GBM Assessment

G cluster_assays Functional Assays cluster_mech Mechanistic Studies CellCulture Cell Culture (GBM lines: U-87 MG, LN-229) Treatment SC Treatment (1-50 μM, 24-48h) CellCulture->Treatment MTT MTT/Viability Treatment->MTT Colony Clonogenic Treatment->Colony EdU EdU Proliferation Treatment->EdU Flow Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow TUNEL TUNEL Apoptosis Treatment->TUNEL Transwell Transwell (Migration/Invasion) Treatment->Transwell Western Western Blot MTT->Western Flow->Western IF Immunofluorescence Transwell->IF GESA GESA Transwell->GESA Ubiquitination Ubiquitination Assay Western->Ubiquitination InVivo In Vivo Validation (Orthotopic models) Western->InVivo GESA->Ubiquitination Ubiquitination->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis

Combination Therapy and In Vivo Translation

Synergistic Therapy with Temozolomide

The combination of this compound with temozolomide (TMZ), the standard first-line chemotherapeutic for GBM, demonstrates enhanced anti-tumor efficacy through synergistic interactions [1]. Experimental evidence indicates that SC pretreatment significantly increases GBM cell sensitivity to TMZ, resulting in elevated chemotherapeutic sensitivity and potentially overcoming resistance mechanisms [1]. This combination approach allows for dose reduction of both agents while maintaining therapeutic efficacy, potentially minimizing side effects associated with high-dose TMZ treatment [1].

The proposed mechanism for this synergistic effect involves SC's action on the MIB1-DAPK1 axis, which may prime GBM cells for apoptosis and enhance TMZ-induced cell death [1]. Additionally, SC's ability to stabilize DAPK1 complements TMZ's DNA damage mechanisms, creating a multi-pronged attack on GBM cells [1]. For researchers exploring this combination, recommended protocols include sequential treatment with SC (10-20 μM) for 24 hours followed by TMZ at clinically relevant concentrations (50-100 μM) for an additional 48 hours, with assessment of combination indices using the Chou-Talalay method [1].

In Vivo Efficacy and Toxicity Profile

SC has demonstrated significant anti-tumor activity in orthotopic GBM mouse models without apparent organ toxicity, as evidenced by unaltered kidney and liver function tests and absence of pathological changes in major organs [1]. In vivo studies utilizing orthotopic implantation models showed that SC treatment significantly reduced tumor growth compared to control groups, confirming the therapeutic potential observed in vitro [1].

The favorable toxicity profile of SC is particularly noteworthy, as systemic toxicity remains a major limitation for many investigational anti-cancer compounds. Histopathological examination of major organs (liver, kidney, heart, lungs, and spleen) revealed no significant pathological changes in SC-treated animals, supporting its potential as a well-tolerated therapeutic agent [1]. For in vivo studies, SC can be administered via intraperitoneal injection at doses ranging from 10-25 mg/kg daily, with tumor volume monitoring through bioluminescent imaging in orthotopically implanted models [1]. These promising in vivo results, coupled with minimal toxicity, provide strong rationale for further development of SC as a potential clinical candidate for GBM therapy.

Conclusion and Future Perspectives

This compound represents a promising multi-targeted natural product with significant potential for glioblastoma therapy. Through its dual mechanisms of stabilizing DAPK1 via MIB1 inhibition and promoting β-catenin ubiquitination, SC effectively suppresses GBM proliferation, induces apoptosis, and inhibits migration/invasion [1] [3]. The comprehensive protocols provided herein enable researchers to systematically evaluate SC's anti-GBM activity and elucidate its mechanisms of action.

The favorable in vivo safety profile combined with demonstrated synergy with temozolomide positions SC as both a potential standalone therapeutic and an adjunct to current standard care [1]. Future research directions should include advanced formulation development to enhance blood-brain barrier penetration, comprehensive pharmacokinetic studies, and investigation of SC's effects on cancer stem cell populations within GBM. Additionally, exploration of SC in combination with other targeted therapies and immunotherapies may uncover further synergistic relationships. The ongoing patent development for SC's application in GBM treatment (CN115364089B) further underscores its therapeutic potential [2].

References

Comprehensive Application Notes: Detection of Sanggenon C-Induced Apoptosis Using TUNEL Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Apoptosis Detection

This compound is a natural flavonoid compound isolated from the root bark of Morus alba L. (commonly known as Cortex Mori or Sang Bai Pi) that has demonstrated significant antiproliferative and pro-apoptotic activities across various cancer cell types. As a flavonoid Diels-Alder adduct, it possesses valuable biological properties including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory activities [1] [2]. The compound has shown particular promise in colorectal cancer and glioblastoma models, where it induces apoptosis through multiple molecular pathways [1] [3]. The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay represents a cornerstone methodology for detecting apoptosis in response to compounds like this compound, as it specifically identifies DNA fragmentation—a hallmark of late-stage apoptotic cell death [4] [5].

For researchers in drug development, establishing robust protocols for detecting and quantifying this compound-induced apoptosis is essential for elucidating its mechanisms of action and therapeutic potential. These application notes provide detailed methodologies and experimental considerations for implementing TUNEL staining in the evaluation of this compound's anticancer effects, supported by empirical data from recent studies and standardized protocols to ensure reproducibility and accuracy in apoptosis detection.

Evidence of this compound's Anticancer Activity

Key Experimental Findings Across Cancer Models

Table 1: Anticancer Effects of this compound Across Experimental Models

Cancer Type Cell Lines/Model Effective Concentrations Key Apoptotic Markers Primary Mechanisms Citation
Colorectal Cancer HT-29, LoVo, SW480 10-40 µM (in vitro) ↑ ROS, ↑ Ca²⁺, ↓ Bcl-2, ↓ NO, ↓ iNOS Mitochondrial apoptosis pathway activation [1] [2]
Glioblastoma U-87 MG, LN-229 10-20 µM (in vitro) ↑ DAPK1, ↑ C-PARP, ↑ C-Caspase3 Inhibition of MIB1-mediated DAPK1 degradation [3]
Melanoma A375, MV3 Varying by extract ↑ Cleaved PARP, ↑ Cleaved Caspase-9 PI3K/AKT signaling inhibition [6]
In Vivo Colon Cancer Mouse xenograft Not specified ↓ Tumor volume, ↑ Apoptosis Mitochondrial pathway activation [1]

Table 2: Quantitative Apoptosis Induction by this compound in Cancer Cells

| Cell Line | This compound Concentration | Exposure Time | Apoptosis Assessment Method | Key Results | Significance | |---------------|-------------------------------|------------------|--------------------------------|-----------------|-----------------| | HT-29 (Colon) | 10, 20, 40 µM | 24 hours | Hoechst 33258 staining | Chromatin condensation, nuclear fragmentation | Dose-dependent increase in apoptotic features | [1] [2] | | U-87 MG (GBM) | 10, 20 µM | 48 hours | Flow cytometry, TUNEL | Significant apoptosis induction | Reversed by DAPK1 downregulation | [3] | | LN-229 (GBM) | 10, 20 µM | 48 hours | TUNEL staining | Apparent apoptosis | Enhanced chemosensitivity to temozolomide | [3] | | Various CRC | PSY formulation (includes this compound) | 72 hours | Annexin V/PI, TUNEL | Increased sub-G1 population, PARP cleavage | G2/M arrest and apoptosis | [7] |

Molecular Mechanisms of this compound-Induced Apoptosis

The mechanistic basis for this compound-induced apoptosis involves multiple interconnected pathways that vary by cancer type. In colorectal cancer cells, this compound promotes mitochondrial apoptosis through increased reactive oxygen species (ROS) generation, elevated intracellular Ca²⁺ levels, and inhibition of nitric oxide (NO) production via suppression of inducible nitric oxide synthase (iNOS) expression [1] [2]. This leads to decreased Bcl-2 protein expression, facilitating mitochondrial membrane permeabilization and activation of the caspase cascade.

In glioblastoma models, this compound modulates protein stability by decreasing MIB1 (E3 ubiquitin ligase) expression, which reduces ubiquitin-mediated degradation of DAPK1 (death-associated protein kinase 1), resulting in DAPK1 accumulation and promotion of apoptosis [3]. This mechanism represents a novel approach to cancer therapy by targeting protein degradation pathways rather than synthesis. Additionally, this compound has demonstrated synergistic effects with conventional chemotherapeutic agents like temozolomide, potentially allowing for dose reduction while maintaining efficacy [3].

The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:

TUNEL Staining Principles and Applications

Fundamentals of TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely adopted method for detecting apoptotic cells in fixed tissues and cell cultures by labeling the 3'-hydroxyl termini of DNA fragments generated during apoptosis [4] [8]. The assay exploits the enzyme terminal deoxynucleotidyl transferase (TdT), which catalyzes the template-independent addition of labeled deoxyuridine triphosphate (dUTP) to the 3'-OH ends of DNA strands [4]. This labeling allows for specific identification of cells undergoing DNA fragmentation—a biochemical hallmark of the late stages of apoptosis. The TUNEL technique can be adapted for various detection methods, including colorimetric (chromogenic), fluorescent, and flow cytometry applications, making it versatile for different experimental needs and platforms [8].

The specificity and sensitivity of TUNEL staining for apoptosis detection have been rigorously evaluated across multiple experimental models. Studies indicate that the sensitivity of TUNEL assays typically ranges between 61-90%, while specificity exceeds 87% in most apoptosis models, though it may decrease to approximately 70% in predominantly necrotic cell death [9]. This variation underscores the importance of appropriate controls and complementary validation methods when implementing TUNEL staining for apoptosis assessment in this compound research. The ability to detect apoptosis at the single-cell level in tissue sections makes TUNEL particularly valuable for evaluating the effects of this compound in complex experimental systems, including 3D culture models and in vivo xenograft studies [1] [5].

Workflow of TUNEL Staining

The following diagram illustrates the general workflow for TUNEL staining application in this compound research:

Detailed TUNEL Staining Protocols

Sample Preparation Protocol
4.1.1 Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates containing poly-L-lysine-coated coverslips for adherent cells) at a density of 1×10⁵ cells/mL and allow to adhere for 12-24 hours under standard culture conditions (37°C, 5% CO₂) [1] [8].
  • This compound Treatment: Prepare this compound stock solution (1 mM in DMSO) and dilute to working concentrations in complete culture medium. Based on empirical evidence, treat cells with 10-40 µM this compound for 24-48 hours to induce apoptosis [1] [3]. Include vehicle control (DMSO at equivalent concentration) and appropriate positive controls (e.g., 1 µM staurosporine for 4-6 hours).
  • Cell Harvesting: For adherent cells, carefully collect both floating and attached cells to avoid selective loss of apoptotic cells. Centrifuge at 300 × g for 5 minutes and resuspend in PBS. Prepare cytospin slides if working with suspension cells [8].
4.1.2 Fixation and Permeabilization
  • Fixation: Fix cells in 4% paraformaldehyde in PBS for 30 minutes at 4°C to preserve cellular morphology while maintaining enzyme accessibility [5] [8]. Note: Avoid over-fixation as it may reduce TUNEL sensitivity.
  • Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 30 minutes at room temperature to allow TdT enzyme access to nuclear DNA [8]. For tissue sections, alternative permeabilization with 20 µg/mL proteinase K for 15-30 minutes at room temperature may be preferred.
  • Washing: Wash samples twice with PBS after fixation and permeabilization steps to remove residual fixative and detergents that might interfere with TUNEL reaction.
4.1.3 Tissue Section Preparation
  • Deparaffinization: For formalin-fixed, paraffin-embedded (FFPE) tissues, sequentially incubate slides in xylene (2 × 5 minutes), 100% ethanol (2 × 5 minutes), 95% ethanol (5 minutes), 85% ethanol (3 minutes), 75% ethanol (3 minutes), 50% ethanol (3 minutes), and finally PBS (5 minutes) [8].
  • Antigen Retrieval: Perform enzyme-induced epitope retrieval using 20 µg/mL proteinase K in PBS for 30 minutes at room temperature to expose DNA breaks for labeling [5] [8].
  • Endogenous Peroxidase Blocking: For chromogenic detection, incubate samples with 2-3% hydrogen peroxide in methanol for 20 minutes in the dark to quench endogenous peroxidase activity [5] [8].
TUNEL Reaction Protocol
4.2.1 Reaction Mixture Preparation
  • TdT Reaction Buffer Preparation: Prepare fresh TdT reaction buffer (200 mM KCl, 25 mM Tris, 5 mM CoCl₂, 25 mg/mL BSA, pH 6.8) [5]. Equilibrate samples with this buffer for 10 minutes at room temperature before applying the complete reaction mixture.
  • TUNEL Reaction Cocktail: Prepare the complete labeling mixture according to the following formulation per sample [8]:

Table 3: TUNEL Reaction Cocktail Components

Component Volume per Sample Final Concentration Purpose
TdT Reaction Buffer 94 µL Reaction environment
TdT Enzyme 4 µL 98 U/mL Catalyzes dUTP addition
Biotin-dUTP 2 µL 8 µM DNA end-labeling
Total Volume 100 µL
4.2.2 Labeling Reaction and Detection
  • DNA End-Labeling: Apply TUNEL reaction cocktail to completely cover each sample and incubate in a humidified chamber for 60 minutes at 37°C for cells or up to 2 hours for tissue sections [8].
  • Reaction Termination: Stop the reaction by immersing slides in 2× SSC buffer (330 mM NaCl, 30 mM sodium citrate) for 2 minutes followed by two 5-minute washes in PBS with 3% BSA [5].
  • Signal Detection: For chromogenic detection, incubate samples with HRP-streptavidin (1:250 in PBS) for 30 minutes at room temperature, followed by DAB development (0.625 mg/mL diaminobenzidine, 0.03% H₂O₂ in Tris buffer) for 5-10 minutes [5] [8]. Monitor color development microscopically and stop reaction by rinsing with PBS.
  • Counterstaining and Mounting: Counterstain with hematoxylin for 30 seconds to visualize non-apoptotic nuclei, then rinse in tap water and dehydrate through graded alcohols and xylene [5]. Mount with permanent mounting medium and coverslip for long-term preservation.
Essential Controls and Validation
4.3.1 Control Samples
  • Negative Controls: Include samples omitting TdT enzyme from the reaction mixture to assess non-specific labeling or background signal [5] [8].
  • Positive Controls: Treat control samples with DNase I (1-2 µg/mL in 50 mM Tris-HCl, 10 mM MgCl₂, 1 mg/mL BSA) for 20 minutes at room temperature before the TUNEL reaction to induce DNA strand breaks and validate assay performance [8].
  • Method Validation: Where possible, confirm TUNEL results with complementary apoptosis detection methods such as Hoechst 33258 staining for nuclear morphology assessment [1] or annexin V/propidium iodide staining for early apoptosis detection [9].
4.3.2 Quantification and Analysis
  • Microscopic Evaluation: Examine stained samples under light microscopy at 200-400× magnification. Apoptotic cells display brown nuclear staining (DAB precipitate), while non-apoptotic cells show only blue hematoxylin counterstain [5].
  • Quantification Method: Count TUNEL-positive and total nuclei in at least 10 random fields per sample or a minimum of 1000 total cells [1] [5]. Express results as the Apoptotic Index (percentage of TUNEL-positive cells).
  • Image Analysis: For more objective quantification, utilize digital image analysis systems to automatically identify and count TUNEL-positive cells based on color thresholding and nuclear size exclusion parameters.

Experimental Design Considerations

Optimization Parameters

When implementing TUNEL staining to evaluate this compound-induced apoptosis, several parameters require optimization to ensure robust and reproducible results:

  • This compound Treatment Conditions: Based on published studies, effective concentrations typically range from 10-40 µM with treatment durations of 24-48 hours [1] [3]. However, preliminary dose-response and time-course experiments are recommended for specific cell models, as sensitivity may vary.
  • Permeabilization Conditions: The optimal permeabilization method (Triton X-100 concentration, incubation time) should be determined empirically for each cell type. Over-permeabilization may cause nuclear loss, while under-permeabilization reduces TUNEL sensitivity [8].
  • TdT Enzyme Concentration and Incubation Time: While standard protocols recommend 60-minute incubations, tissue sections or particularly dense samples may require extended incubation periods (up to 2 hours) for complete penetration [5] [8].
Troubleshooting Common Issues
  • High Background Staining: May result from insufficient blocking of endogenous peroxidases, over-fixation, or excessive DAB development time. Reduce background by optimizing hydrogen peroxide concentration, shortening fixation time, or monitoring DAB development more frequently [8].
  • Weak or No Staining: Could indicate enzyme inactivation, insufficient permeabilization, or loss of DNA fragments. Ensure fresh preparation of TUNEL reagents, validate with positive controls, and optimize permeabilization conditions [5].
  • Inconsistent Staining Between Replicates: Often caused by uneven application of reagents or evaporation during incubation. Use hydrophobic barriers and humidified chambers to ensure consistent reaction conditions across all samples [8].

Conclusion

These application notes provide comprehensive methodologies for detecting this compound-induced apoptosis using TUNEL staining, supported by empirical evidence from recent studies. The detailed protocols address critical aspects of experimental execution from sample preparation through quantification, with special consideration for the unique properties of this compound. Implementation of these standardized approaches will facilitate robust evaluation of this compound's pro-apoptotic activity across different cancer models, contributing to the systematic investigation of its therapeutic potential and mechanisms of action.

References

Western Blot Protocol for Sanggenon C Signaling Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the methodology for investigating the cytoprotective mechanism of Sanggenon C against hypoxia-induced injury in H9c2 cardiomyoblasts, focusing on the AMPK/mTOR/FOXO3a signaling pathway [1].

Cell Culture and Treatment
  • Cell Line: H9c2 rat cardiomyoblasts.
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Experimental Setup: Plate cells at a density of 1×10⁶ cells/well in 6-well plates for protein extraction.
  • Pre-treatment: 24 hours after plating, replace medium with serum-free DMEM for 12 hours prior to experiments.
  • Compound Treatment: Pre-treat cells with This compound (1, 10, and 100 µM) for 12 hours in serum-free medium [1].
  • Hypoxia Induction: Expose cells to a hypoxic atmosphere (95% N₂ and 5% CO₂) for 24 hours. Maintain control cells under normoxic conditions [1].
  • Pathway Inhibition: To confirm AMPK involvement, co-treat with the AMPK inhibitor Compound C (CpC, 20 µM) [1].
Protein Extraction and Quantification
  • Lysis: Lyse cells on ice using a suitable RIPA buffer containing protease and phosphatase inhibitors [2].
  • Quantification: Determine protein concentration using a Bradford or BCA assay. Normalize all samples to the same concentration before loading.
Quantitative Western Blotting

The following steps incorporate modern quantitative practices to ensure publication-ready data [3].

Step Key Details Recommendation
Gel Electrophoresis Load 20-40 µg of total protein per lane. Include a molecular weight marker in at least one lane [4].
Membrane Transfer Transfer proteins to a PVDF or nitrocellulose membrane.
Total Protein Normalization (TPN) Stain membrane with a Total Protein Stain (TPS) or use a fluorogenic labeling reagent (e.g., No-Stain Protein Labeling Reagent) [3]. Image the total protein before probing with antibodies. This is the gold standard for normalization and is increasingly required by journals [3].
Blocking Block membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Antibody Probing Incubate with primary antibodies overnight at 4°C [1].

| Primary Antibodies | • p-AMPKα (Thr172) • T-AMPKαp-mTORT-mTORp-FOXO3aT-FOXO3aLC3-I/IIBeclin-1p62Bcl-2Bax [1] [2] | Always validate antibodies for your specific application. | | Secondary Antibodies | Use appropriate HRP-conjugated or fluorescent secondary antibodies. | Fluorescent secondaries allow for multiplexing and can be more quantitative [3]. | | Detection & Imaging | Image membranes using a chemiluminescent or fluorescent imaging system. | Capture images within the linear dynamic range of the detector to avoid signal saturation [3]. |

Data Analysis
  • Normalization: For each lane, normalize the signal intensity of the target protein band to the total protein signal for that same lane [3].
  • Quantification: Analyze band intensities using image analysis software (e.g., Empiria Studio, ImageJ) [4].
  • Presentation: Express data as a ratio of phosphorylated to total protein for phospho-specific antibodies. Report changes relative to the normoxic control group.

This compound Experimental Data Summary

The table below summarizes expected outcomes from a well-executed experiment, based on published findings [1].

Parameter Analyzed Hypoxia Effect Effect of this compound (100 µM)
AMPKα Phosphorylation Decreased Increased (via enhanced activation) [1]
mTOR Phosphorylation Increased Decreased [1]
FOXO3a Phosphorylation Increased Decreased [1]
Autophagy Marker: LC3-II/I Ratio Decreased Increased [1] [5]
Autophagy Marker: Beclin-1 Decreased Increased [1]
Autophagy Marker: p62 Accumulated Decreased accumulation [1]
Apoptosis: TUNEL Staining Increased Decreased [1]
Anti-apoptotic: Bcl-2/Bax Ratio Decreased Increased [1]
Inflammatory Cytokines (TNF-α, IL-1, IL-6) Increased Reduced expression [1]
Oxidative Stress: ROS Increased Reduced generation [1]
Antioxidants: NO & SOD Decreased Increased levels [1]

This compound Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound protects cardiomyocytes from hypoxia injury.

G Hypoxia Hypoxia Stress AMPK AMPKα Hypoxia->AMPK Alters energy homeostasis SanggenonC This compound SanggenonC->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits FOXO3a FOXO3a AMPK->FOXO3a Regulates (Inhibits Phosphorylation) Autophagy Autophagy Activation (↑Beclin-1, ↑LC3-II/I) AMPK->Autophagy Promotes Inflammation Reduced Inflammation (↓TNF-α, ↓IL-6) AMPK->Inflammation Suppresses OxStress Oxidative Stress (↓ROS, ↑SOD) AMPK->OxStress Mitigates mTOR->Autophagy Suppresses (Inhibition lifted) Apoptosis Apoptosis Inhibition (↓TUNEL, ↑Bcl-2/Bax) FOXO3a->Apoptosis Pro-apoptotic effect reduced Autophagy->Apoptosis Counteracts OxStress->Apoptosis Induces (Effect reduced)

Mechanism Interpretation: The diagram illustrates that this compound activates AMPK under hypoxic stress [1]. Activated AMPK then simultaneously inhibits both mTOR and FOXO3a phosphorylation [1]. This dual inhibition promotes autophagy activation and reduces apoptosis. The pathway also shows AMPK activation directly contributing to the reduction of oxidative stress and inflammation, culminating in enhanced cardiomyocyte survival [1].

Discussion and Application Notes

  • Mechanism Insight: The cytoprotection offered by this compound is AMPK-dependent, as co-treatment with the AMPK inhibitor Compound C abolishes its beneficial effects on autophagy and apoptosis [1].
  • Therapeutic Potential: The simultaneous targeting of both AMPK (activation) and mTOR (inhibition) represents a novel therapeutic strategy, as seen in other disease models like cancer [6].
  • Broader Context: The AMPK-FOXO3a axis is a critical sensor of cellular energy stress and a regulator of cell fate, including in processes like ferroptosis following cerebral ischemia [2]. This underscores the potential relevance of this compound beyond cardiac models.
  • Experimental Validation: When publishing results, adhere to journal guidelines for Western blot data. This includes presenting uncropped blots, indicating molecular weight markers, and using Total Protein Normalization (TPN) for quantification to ensure data integrity [3].

References

Mechanism of Action: How Sanggenon C Inhibits RhoA-ROCK Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C (SC) exerts its effects by modulating the RhoA-ROCK pathway, a key regulator of cytoskeletal organization, cell migration, and inflammation. The inhibitory mechanism can be summarized as follows:

  • Primary Interaction: SC leads to the downregulation of RhoA/ROCK signaling-related proteins. [1] [2] This was confirmed in a rat model of cerebral ischemia-reperfusion (I/R) injury, where pre-treatment with SC significantly reduced the expression of these proteins.
  • Functional Consequences: The inhibition of this pathway results in reduced inflammation and oxidative stress. Specifically, it leads to:
    • Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [1] [3] [2]
    • Reduction in oxidative stress markers (ROS and MDA) and increased activity of the antioxidant enzyme SOD. [1] [3]
    • A significant reduction in cell apoptosis. [1]
  • Confirmatory Evidence: The crucial role of RhoA-ROCK inhibition was validated in vitro. In PC12 cells subjected to oxygen-glucose deprivation and reperfusion (OGD/R), the protective effects of SC—namely, reduced inflammation and oxidative stress—were reversed when RhoA was overexpressed. [1] [2]

The following diagram illustrates the signaling pathway and the inhibitory role of this compound:

G GPCR Extracellular Signals (Growth factors, Cytokines) RhoA_GDP RhoA (Inactive, GDP-bound) GPCR->RhoA_GDP GEF Activation RhoA_GTP RhoA (Active, GTP-bound) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Binds & Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation Outcomes Cellular Outcomes - Actin Stabilization - Stress Fiber Formation - Inflammation - Oxidative Stress ROCK->Outcomes Cofilin Cofilin (Inactive, p-Cofilin) LIMK->Cofilin Phosphorylation Cofilin->Outcomes SC This compound (SC) SC->RhoA_GTP Inhibits

Figure 1: this compound inhibits the RhoA-ROCK signaling pathway. Active RhoA-GTP binds to and activates ROCK, which phosphorylates downstream targets like LIMK and cofilin, leading to cytoskeletal changes and pathological outcomes. SC interferes with this pathway, likely by preventing RhoA activation or its interaction with ROCK.

Quantitative Summary of this compound's Biological Effects

The table below summarizes key quantitative findings from pre-clinical studies on this compound, highlighting its dose-dependent effects.

Table 1: Summary of Key Experimental Findings on this compound

Disease Model Test System SC Dose / Concentration Key Quantitative Outcomes Primary Mechanism Assessed
Cerebral I/R Injury [1] [2] Rat MCAO Model 1, 10, 100 mg/kg (intragastric) ↓ Cerebral infarction, ↓ brain water content, ↓ Bederson neurological scores, ↓ TNF-α, IL-6, IL-1β, ↓ ROS/MDA, ↑ SOD RhoA-ROCK signaling inhibition
Cardiomyocyte Hypoxia [3] H9c2 Rat Cardiomyoblasts 1, 10, 100 µM ↓ TNF-α, IL-1, IL-6 mRNA, ↓ ROS, ↑ NO/SOD, ↑ LC3II/I ratio (autophagy) AMPKα activation / mTOR inhibition
Glioblastoma (GBM) [4] U-87 MG, LN-229 Cells 10, 20 µM ↓ Cell proliferation, ↑ Apoptosis (↑ C-PARP, C-Caspase3), Stabilization of DAPK1 protein MIB1-mediated DAPK1 degradation
Colon Cancer [5] HT-29 Cells 10, 20, 40 µM ↓ Cell proliferation, ↑ Apoptosis, ↑ Intracellular Ca²⁺ & ATP, ↓ NO production & iNOS expression Mitochondrial apoptosis pathway
Cervical Cancer [6] HeLa, SiHa Cells IC50: ~15-20 µM (MTT assay) ↓ Cell viability, ↑ Apoptosis, induced ER stress and protective autophagy MCL1 protein degradation

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to establish this compound's inhibitory effect on the RhoA-ROCK pathway.

Protocol 1: In Vivo Evaluation in a Cerebral Ischemia-Reperfusion (I/R) Model

This protocol is adapted from studies demonstrating SC's neuroprotective effects. [1] [2]

  • 1. Animal Model Preparation

    • Animals: Use adult male Sprague-Dawley (SD) rats (200-250 g).
    • Grouping: Randomize into at least 4 groups (n=10): Sham, Model (I/R), Positive Control (e.g., Nimodipine), and SC treatment groups (e.g., 1, 10, 100 mg/kg).
    • Drug Administration: Administer SC or vehicle (saline) intragastrically once daily for 7 consecutive days.
    • MCAO Surgery: One hour after the final administration, induce focal cerebral ischemia using the reversible Middle Cerebral Artery Occlusion (MCAO) method. Insert a silicone-coated nylon suture into the internal carotid artery to block the MCA for 90 minutes, then withdraw it to allow reperfusion.
  • 2. Outcome Assessment (24 hours post-reperfusion)

    • Neurological Deficit: Evaluate using the Bederson scoring system (0=no deficit, 3=severe deficit) by an experimenter blinded to the groups.
    • Cerebral Infarction: Sacrifice animals, remove brains, and slice into 2-mm thick coronal sections. Stain with 1% TTC at 37°C for 20-30 minutes. Viable tissue stains red, while infarcted areas remain white. Quantify infarct volume using image analysis software like ImageJ.
    • Brain Edema: Measure brain water content using the wet-dry weight method. Calculate the percentage of water content: [(Wet weight - Dry weight) / Wet weight] × 100%.
    • Molecular Analysis: Collect brain tissue (e.g., hippocampus) for Western blotting to analyze RhoA, ROCK, p-LIMK, and p-cofilin protein levels.
  • 3. Biochemical Analysis

    • Inflammatory Cytokines: Measure serum levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.
    • Oxidative Stress Markers: Assess homogenates of brain tissue for ROS, MDA content, and SOD activity using commercial colorimetric kits.
Protocol 2: In Vitro Confirmation in an OGD/R Model with RhoA Overexpression

This protocol confirms the direct involvement of the RhoA-ROCK pathway. [1] [2]

  • 1. Cell Culture and Modeling

    • Cell Line: Use PC12 cells (a rat pheochromocytoma cell line) or other relevant neuronal cells.
    • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Culture cells in glucose-free medium and place in a hypoxic chamber (95% N₂ and 5% CO₂) for a set period (e.g., 4-6 hours) to simulate ischemia. Then, replace with normal medium and return to normoxia (95% air, 5% CO₂) for reperfusion (e.g., 12-24 hours).
    • SC Treatment: Pre-treat cells with SC (e.g., 10, 20, 40 µM) for a few hours before OGD.
  • 2. RhoA Overexpression

    • To confirm mechanism, transfert cells with a RhoA plasmid to overexpress the protein prior to SC treatment and OGD/R exposure. A control group should be transfected with an empty vector.
  • 3. Outcome Measures

    • Cell Viability/Apoptosis: Assess using an MTT assay for viability and TUNEL staining or flow cytometry for apoptosis.
    • Inflammation & Oxidative Stress: Measure levels of TNF-α, IL-6, ROS, and MDA in the cell culture supernatant or lysates using ELISA and biochemical kits.
    • Protein Expression: Analyze the expression of RhoA-ROCK pathway proteins and apoptotic markers (Bcl-2, Bax, cleaved caspase-3) via Western blotting.

The following diagram outlines the experimental workflow for in vitro validation:

G Start Plate PC12 Cells Step1 Transfect with: - RhoA Plasmid - Empty Vector (Control) Start->Step1 Step2 Pre-treat with This compound Step1->Step2 Step3 Induce Injury via Oxygen-Glucose Deprivation (OGD) Step2->Step3 Step4 Reperfusion (R) Step3->Step4 Assays Perform Outcome Assays Step4->Assays Analysis1 Cell Viability (MTT) Apoptosis (TUNEL/Flow Cytometry) Assays->Analysis1 Analysis2 ELISA: TNF-α, IL-6 Biochemical: ROS, MDA, SOD Assays->Analysis2 Analysis3 Western Blot: RhoA, ROCK, p-LIMK, p-Cofilin Assays->Analysis3

Figure 2: In vitro experimental workflow for validating this compound's effects. PC12 cells are transfected to manipulate RhoA expression, pre-treated with SC, subjected to OGD/R injury, and then analyzed with various biochemical and molecular assays.

Formulation and Drug Development Notes

For researchers aiming to translate these findings into pre-clinical development, consider the following:

  • Source and Purity: this compound is a flavonoid extracted from the root bark of the mulberry tree (Morus alba L.), also known as Cortex Mori or Sang Bai Pi. [1] [3] [7] It is available from chemical suppliers with a typical purity of ≥98%, confirmed by HPLC. [3] [7]
  • Solubility and Storage: SC is soluble in DMSO (e.g., 100 mg/mL). [7] Prepare stock solutions in DMSO and store at -20°C, protected from light and moisture. Further dilute in a physiological buffer (e.g., containing a solubilizing agent like SBE-β-CD for in vivo studies) immediately before use. [7]
  • Dosing Routes: Effective in pre-clinical models via intragastric (oral) administration (1-100 mg/kg) [1] and intraperitoneal injection (10-20 mg/kg). [7]

Critical Considerations for Research

  • Context-Dependent Effects: SC's action is pleiotropic. While it inhibits RhoA-ROCK in cerebral I/R injury, it also modulates other targets like AMPK/mTOR in cardiomyocytes [3], DAPK1 in glioblastoma [4], and MCL1 in cervical cancer. [6] Always validate the primary mechanism in your specific experimental system.
  • Beyond RhoA-ROCK: Be aware that SC has demonstrated other potent bioactivities, including antiviral effects (against PRRSV by modulating TRAF2/NF-κB) [8] and broad anti-cancer properties through induction of mitochondrial apoptosis. [5] [6] These alternative pathways may contribute to or confound observed results.

Conclusion

This compound is a versatile natural compound with a robust inhibitory effect on the RhoA-ROCK signaling pathway, demonstrated particularly in models of cerebral ischemia-reperfusion injury. The provided protocols and data offer a foundation for researchers to further investigate its therapeutic potential in neurodegenerative diseases, cardiovascular conditions, and beyond, while mindful of its multi-target nature.

References

Sanggenon C MIB1 DAPK1 axis regulation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of the SC/MIB1/DAPK1 Axis

Sanggenon C, a natural flavonoid from Morus alba L., exerts its anti-tumor effects by targeting the ubiquitin-proteasome system. The core mechanism involves SC inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), which reduces the ubiquitination and subsequent proteasomal degradation of Death-Associated Protein Kinase 1 (DAPK1). The stabilized DAPK1 protein then drives pro-apoptotic signaling and inhibits cell proliferation [1].

The following diagram illustrates this regulatory pathway and the experimental workflow for its validation:

sc_mechanism SC This compound (SC) MIB1 MIB1 (E3 Ubiquitin Ligase) SC->MIB1 Inhibits DAPK1 DAPK1 Protein MIB1->DAPK1 Ubiquitinates Targets for Degradation Proteasomal Degradation DAPK1->Degradation Leads to Apoptosis Induced Apoptosis & Cell Cycle Arrest DAPK1->Apoptosis Stabilization Induces Proliferation Inhibited Proliferation DAPK1->Proliferation Stabilization Inhibits

Detailed Experimental Protocol

The following section provides a validated methodology for investigating the SC/MIB1/DAPK1 axis, based on procedures used in glioblastoma (GBM) research [1].

Cell Culture and Treatment
  • Cell Lines: Use relevant cancer cell lines (e.g., U-87 MG and LN-229 for GBM studies).
  • Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • SC Treatment: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Treat cells at a final concentration range of 10-20 μM for 48 hours, using DMSO as a vehicle control [1].
Functional Assays for Phenotypic Validation

The anti-tumor effects of SC should be confirmed through the following functional assays.

Assay Protocol Summary Key Outcome Measures
MTT Assay [1] Seed cells in 96-well plates. After SC treatment, add MTT reagent and incubate. Dissolve formazan crystals and measure absorbance at 570 nm. Cell viability rate; IC₅₀ value calculation.
Colony Formation [1] Seed cells at low density. Treat with SC for 48h, then replace with fresh medium. Culture for 1-2 weeks, fix, stain with crystal violet, and count colonies. Number of colonies formed; percentage of colony formation inhibition.
EdU Assay [1] Incubate SC-treated cells with EdU. Fix, permeabilize, and click-reaction to label proliferating cells. Counterstain nuclei and image. EdU-positive cell rate; proliferation index.
Flow Cytometry (Apoptosis) [1] Harvest SC-treated cells, stain with Annexin V-FITC and Propidium Iodide (PI). Analyze immediately via flow cytometry. Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
TUNEL Assay [1] Fix cells, permeabilize, and label DNA strand breaks with fluorescent-dUTP. Counterstain nuclei and visualize via fluorescence microscopy. TUNEL-positive cells per field; apoptosis rate.
Mechanistic Investigation of the Axis
  • Western Blot Analysis: Confirms protein-level changes in the pathway.
    • Procedure: Lyse treated cells, separate proteins via SDS-PAGE, transfer to membrane, and probe with primary antibodies against DAPK1, MIB1, Cleaved Caspase-3, Cleaved PARP, p21, and p27. Use GAPDH or β-Actin as a loading control [1].
  • Co-Immunoprecipitation (Co-IP) for Ubiquitination:
    • Procedure: Lyse cells in RIPA buffer. Immunoprecipitate DAPK1 using a specific antibody. Wash beads, elute proteins, and perform Western blot using an anti-Ubiquitin antibody to detect poly-ubiquitinated DAPK1. SC treatment should show reduced ubiquitination levels [1].
  • mRNA Analysis (qRT-PCR):
    • Procedure: Extract total RNA, reverse transcribe to cDNA. Perform qPCR with primers for DAPK1 and a housekeeping gene (e.g., GAPDH). This verifies that SC does not affect DAPK1 mRNA levels, confirming post-translational regulation [1].
  • Protein Stability Assay (Cycloheximide Chase):
    • Procedure: Treat cells with SC or DMSO. Add cycloheximide (CHX, e.g., 50 μg/mL) to inhibit new protein synthesis. Harvest cells at different time points (0, 2, 4, 6, 8 hours) and analyze DAPK1 levels via Western blot. Stabilization is indicated by a longer DAPK1 half-life in SC-treated groups [1].
Rescue Experiments
  • DAPK1 Knockdown: Use lentivirus-mediated shRNA to stably knock down DAPK1 in your cell lines [1].
  • MIB1 Overexpression: Transfect cells with MIB1 overexpression plasmids [1].
  • Validation: Repeat functional assays (MTT, EdU, TUNEL). Successful rescue is demonstrated by a significant reversal of SC-induced apoptosis and proliferation inhibition in modified cells compared to controls.

Critical Considerations & Notes

  • Synergistic Therapy: Research in glioblastoma indicates that SC acts synergistically with Temozolomide (TMZ), enhancing chemosensitivity. Consider combination treatment protocols [1].
  • Context-Dependent Effects: Be aware that DAPK1 can function as a "double-edged sword," with roles in both tumor suppression and promotion that may vary by cancer type [2] [3].
  • Alternative Targets: Note that SC has other reported targets. In cervical cancer, it was shown to induce ER stress and target MCL1 protein stability via the E3 ligase SYVN1, indicating pleiotropic effects [4].
  • Toxicity Profile: Initial toxicity screenings suggest SC has a relatively low toxicity profile, primarily showing potential immunotoxicity, and is generally classified in lower toxicity categories (4-5) [5].

Future Applications

The SC/MIB1/DAPK1 pathway presents several promising research applications:

  • Therapeutic Development: SC serves as a lead compound for developing small-molecule MIB1 inhibitors.
  • Combination Strategies: Its synergy with TMZ provides a rationale for combination regimens to overcome chemoresistance [1].
  • Biomarker Exploration: DAPK1 expression and methylation status could serve as predictive biomarkers for patient stratification.

Protocol Workflow Summary

The overall experimental workflow, from hypothesis to validation, can be summarized as follows:

workflow Start Hypothesis: SC stabilizes DAPK1 by inhibiting MIB1 Step1 1. In vitro Treatment Cell culture + SC application Start->Step1 Step2 2. Phenotypic Validation MTT, Colony, EdU, Apoptosis assays Step1->Step2 Step3 3. Mechanistic Analysis WB, Co-IP (Ubiquitination), qPCR Step2->Step3 Step4 4. Functional Rescue DAPK1 KD / MIB1 OE + Re-run assays Step3->Step4 Conclusion Conclusion: Confirm SC acts via MIB1/DAPK1 axis Step4->Conclusion

I hope this detailed application note provides a robust foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

References

Application Notes: Sanggenon C in Cerebral Ischemia-Reperfusion Injury (MCAO Model)

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Neuroprotective Effects

The efficacy of Sanggenon C (SC) was evaluated in a rat MCAO model. The table below summarizes key findings from the study, demonstrating its dose-dependent protective effects [1] [2].

Table 1: Effects of this compound Pretreatment in MCAO Model Rats

Assessment Parameter MCAO Model Group SC Low-Dose (1 mg/kg) SC Middle-Dose (10 mg/kg) SC High-Dose (100 mg/kg) Positive Control (Nimodipine)
Neurological Deficit Score (Bederson) Significantly increased Data not specified Data not specified Significantly ameliorated Significantly ameliorated
Brain Water Content (Edema) Significantly increased Data not specified Data not specified Significantly reduced Significantly reduced
Cerebral Infarction Area Significantly increased Data not specified Data not specified Significantly reduced Significantly reduced
Inflammatory Markers (TNF-α, IL-6, IL-1β) Significantly increased Data not specified Data not specified Significant reduction Significant reduction
Oxidative Stress Markers
∙ ROS and MDA levels Significantly increased Data not specified Data not specified Significant reduction Significant reduction
∙ SOD activity Significantly decreased Data not specified Data not specified Significant increase Significant increase
Cell Apoptosis (TUNEL-positive cells) Significantly increased Data not specified Data not specified Significant reduction Significant reduction

Detailed Experimental Protocols

In Vivo MCAO Model and Drug Administration [1]

This protocol details the induction of cerebral ischemia-reperfusion injury and the treatment regimen with this compound.

  • Animals: Adult male Sprague-Dawley (SD) rats (200-250 g).
  • Grouping: Rats were randomly divided into six groups (n=10): Control, MCAO (model), Nimodipine (positive control), and three SC groups (1, 10, and 100 mg/kg).
  • Drug Administration: SC was administered intragastrically everyday for seven consecutive days prior to MCAO surgery.
  • MCAO Surgery:
    • Anesthetize rats with 50 mg/kg sodium pentobarbital.
    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
    • Ligate the CCA and ECA, and temporarily clamp the ICA.
    • Insert a paraffin-coated nylon suture (approx. 2 cm in length) from the ECA stump into the ICA to occlude the origin of the middle cerebral artery.
    • Maintain occlusion for 90 minutes.
    • Withdraw the suture to allow reperfusion.
    • Evaluate neurological deficits and infarct volume 24 hours post-reperfusion.
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model [1]

This protocol is used to mimic ischemia-reperfusion injury in a cell-based system.

  • Cell Line: PC12 cells (a rat pheochromocytoma cell line).
  • OGD/R Procedure:
    • Replace the standard culture medium with a glucose-free buffer.
    • Place the cells in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a set period (e.g., 2-4 hours) to simulate "ischemia."
    • Return the cells to normal culture medium with glucose and place them in a normoxic incubator (95% air and 5% CO₂) for reperfusion (e.g., 24 hours).
  • Intervention: Treat cells with this compound during the reperfusion period. To confirm mechanism, transferect cells with a RhoA overexpression plasmid prior to OGD/R to examine if it reverses SC's protective effects.
Key Outcome Assessment Methods
  • Neurological Score: Assessed using the Bederson scoring system (0=no deficit, 3=severe deficit) [1] [3].
  • Cerebral Infarction: Measured using 2,3,5-Triphenyltetrazolium Chloride (TTC) staining. Viable tissue stains red, while infarcted areas remain pale [1] [4].
  • Brain Edema: Calculated as the brain wet-dry weight ratio [1].
  • Oxidative Stress: Levels of ROS, MDA (marker of lipid peroxidation), and activity of SOD (an antioxidant enzyme) are measured using commercial colorimetric or fluorometric kits [1] [4].
  • Inflammation: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits [1].
  • Apoptosis: Detected using TUNEL staining to label DNA strand breaks in apoptotic cells [1] [4].
  • Protein Expression: Levels of RhoA, ROCK, and apoptosis-related proteins (e.g., Bcl-2, Bax) are analyzed by Western Blotting [1] [5].

Mechanism of Action: Signaling Pathway

Research indicates that this compound exerts its neuroprotective effects primarily by inhibiting the RhoA-ROCK signaling pathway, which is hyperactivated during cerebral I/R injury. This inhibition leads to reduced inflammation and oxidative stress [1] [2].

The following diagram illustrates this proposed mechanism and the experimental workflow used to validate it:

G cluster_injury Ischemia-Reperfusion Injury cluster_SC This compound Intervention IRI Cerebral I/R (MCAO) or Cellular OGD/R RhoA RhoA Activation IRI->RhoA SC This compound SC->RhoA Inhibits ROCK ROCK Activation SC->ROCK Downregulates RhoA->ROCK NFkB NF-κB Pathway Activation ROCK->NFkB OxStress Oxidative Stress (↑ROS, ↑MDA) ROCK->OxStress Inflammation Inflammation (↑TNF-α, IL-1β, IL-6) NFkB->Inflammation Apoptosis Neuronal Apoptosis & Brain Damage OxStress->Apoptosis Inflammation->Apoptosis Validation Validation: RhoA Overexpression Reverses SC Benefits Validation->SC Confirms Mechanism

Conclusion and Research Implications

This compound shows promising therapeutic potential for cerebral ischemia-reperfusion injury. Its efficacy is attributed to the multi-targeted inhibition of the RhoA-ROCK pathway, leading to concurrent suppression of oxidative stress, neuroinflammation, and neuronal apoptosis.

For further research, it is recommended to:

  • Explore the pharmacokinetics and optimal therapeutic time window for SC administration.
  • Investigate potential synergistic effects with other neuroprotective agents.
  • Validate these findings in higher-order animal models to assess clinical translatability.

References

Comprehensive Application Notes and Protocol: Evaluating Sanggenon C Antioxidant Activity Using FRAP Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Its Antioxidant Properties

This compound is a natural flavonoid compound primarily isolated from the stem bark of Cortex Mori (Sangbaipi), a traditional Chinese medicine recorded in the Chinese Pharmacopoeia. [1] This compound has attracted significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and antitumor properties. [1] [2] The chemical structure of this compound (C₄₀H₃₆O₁₂) contributes to its biological activity, particularly its ability to neutralize reactive oxygen species (ROS) and modulate oxidative stress pathways. [1] [2] Recent studies have expanded our understanding of this compound's mechanisms, revealing that it exerts protective effects against cardiac hypertrophy and fibrosis through suppression of the calcineurin/NFAT2 pathway, inhibits mitochondrial fission to induce apoptosis by blocking the ERK signaling pathway, and suppresses NF-κB activity. [2]

The significance of antioxidants in therapeutic development cannot be overstated, as oxidative stress contributes to numerous pathological conditions including osteoporosis, neurodegenerative diseases, cancer, and cardiovascular disorders. [1] [3] [4] In bone metabolism, for instance, increased ROS levels and inflammatory responses are directly related to osteoporosis pathogenesis. [1] The antioxidant properties of flavonoids like this compound may contribute significantly to their anti-osteoporosis activity, highlighting the importance of reliable methods for quantifying antioxidant capacity. [1] This application note provides detailed protocols for evaluating this compound's antioxidant potential using the Ferric Reducing Antioxidant Power (FRAP) assay, along with complementary experimental data supporting its biological activity.

FRAP Assay Principle and Relevance

Chemical Basis of the FRAP Assay

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized method for detecting antioxidant capacity based on single electron transfer (SET) mechanisms. [4] Developed in the 1990s by Benzie and Strain, this assay measures a sample's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic environment (pH 3.6). [4] The reaction involves the reduction of the pale yellow-colored triazine-complexed ferric (Fe³⁺) to its ferrous (Fe²⁺) form, which produces an intense blue color that serves as the measurement signal. [5] Specifically, the FRAP reagent contains 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a complex with iron; when Fe³⁺ is reduced to Fe²⁺, the resulting [Fe²⁺ - TPTZ]⁺ complex exhibits maximum absorption at 593 nm. [4] The intensity of this colored complex is directly proportional to the antioxidant concentration in the sample.

The FRAP assay offers several practical advantages for antioxidant screening:

  • Simplicity: The procedure involves straightforward steps that can be implemented in most laboratory settings. [5]
  • Speed: The reaction completes within 4 to 6 minutes, making it efficient for high-throughput screening. [5]
  • Cost-effectiveness: The assay requires relatively inexpensive reagents and equipment. [5]
  • Reproducibility: The method demonstrates high repeatability under consistent conditions. [4]

However, researchers must also consider the method's limitations, including its specificity for measuring reducing capacity rather than other antioxidant mechanisms, sensitivity to pH variations, and the fact that it doesn't account for antioxidants that act through hydrogen atom transfer. [5] [4]

Biological Relevance of FRAP in Antioxidant Research

The FRAP assay is particularly relevant for studying natural products like this compound because many plant-derived antioxidants exert their effects through electron transfer mechanisms. [4] For flavonoids specifically, the FRAP assay can help quantify their reducing power, which often correlates with their potential to mitigate oxidative stress in biological systems. [1] [4] The assay has been extensively used to evaluate antioxidant capacity in both biological fluids and food samples, providing a standardized approach for comparing different compounds. [4] When applied to this compound, the FRAP assay offers a quantitative measure of its electron-donating capacity, which complements data from other antioxidant assays and biological activity studies.

Quantitative Experimental Findings on this compound

Effects on Osteoblast and Osteoclast Activity

Table 1: Concentration-dependent effects of this compound on osteoblast activity

Concentration (μM) Cell Proliferation (% Control) ALP Activity Runx2 Expression Collagen I Expression OPG/RANKL Ratio
0.3 No significant effect Increased Upregulated Upregulated Increased
1 Significant increase Increased Upregulated Upregulated Increased
3 Significant increase Increased Upregulated Upregulated Increased
10 Maximum stimulatory effect Significantly increased (p<0.01) Upregulated Upregulated Increased

Research has demonstrated that this compound exhibits a significant stimulatory effect on MC3T3-E1 osteoblast proliferation at concentrations of 1 to 10 μM, with the maximum effect observed at 10 μM. [1] The compound also promoted osteoblastic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity – a phenotypic marker of osteoblastic differentiation – with 10 μM this compound producing a statistically significant increase (p<0.01 versus control). [1] At the molecular level, this compound treatment upregulated the expression of key osteogenic genes including Runx2 (a essential transcription factor for osteoblast differentiation) and Collagen I (the main composition of bone matrix). [1] Additionally, it increased the OPG/RANKL ratio, which modulates osteoclast differentiation and activity. [1]

Table 2: Inhibitory effects of this compound on osteoclast formation and function

Concentration (μM) TRAP-Positive Cells Bone Resorption Area TRAP Expression CTSK Expression NFATc1 Expression TRAF6 Expression
0.3 Decreased (p<0.01) Reduced Downregulated Downregulated Downregulated No significant change
1 Decreased (p<0.01) Reduced Downregulated Downregulated Downregulated No significant change
3 Decreased (p<0.01) Reduced Downregulated Downregulated Downregulated Inhibited
10 Decreased (p<0.01) Reduced Downregulated Downregulated Downregulated Inhibited

In parallel to its osteoblast-stimulating effects, this compound demonstrated potent inhibition of osteoclast formation and function. [1] The number of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells (osteoclasts) decreased significantly compared to the control group (p<0.01), without cytotoxic effects on bone marrow cells. [1] this compound also inhibited the bone resorption activity of osteoclasts, evidenced by reduced pit area on bone slices. [1] Molecular analysis revealed downregulation of osteoclast-specific genes including TRAP, CTSK, and NFATc1 at concentrations of 0.3 to 10 μM, while TRAF6 expression was inhibited at higher concentrations (3-10 μM). [1]

In Vivo Efficacy and Additional Biological Activities

In a prednisone-induced zebrafish osteoporosis model, this compound treatment at 0.3, 1, 3, and 10 μM resulted in higher mineralization of the vertebrate column in a dose-dependent pattern, effectively reversing bone loss. [1] This in vivo data corroborates the in vitro findings and supports the potential of this compound for preventing or treating osteoporosis. [1]

Beyond its effects on bone metabolism, this compound has demonstrated anti-cancer properties in recent studies. In human gastric cancer cells, this compound (4-12 μM) inhibited proliferation with IC₅₀ values of 9.129 μM for HGC-27 and 9.863 μM for AGS cells. [2] The compound induced cell cycle arrest at G0-G1 phase, decreased levels of CDK4 and cyclin D1, and promoted apoptosis in a dose-dependent manner. [2] Additionally, a 2025 study revealed that this compound alleviates SLC7A11-induced ferroptosis in lung cancer by targeting the over-expression of SLC7A11, which inhibits GPX4 and induces the release of ROS and MDA. [3] The interaction between this compound and SLC7A11 exhibits strong binding affinity, representing a novel therapeutic approach for lung carcinoma. [3]

Detailed FRAP Assay Protocol for this compound

Reagent Preparation and Equipment

Essential Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm [5]
  • Micropipettes of various sizes [5]
  • Test tubes or microplates [5]
  • Water bath or heating block maintained at 37°C [5]
  • Centrifuge (for sample preparation) [5]

FRAP Reagent Preparation:

  • Acetate buffer (300 mM, pH 3.6): Mix sodium acetate trihydrate with acetic acid and adjust pH to 3.6 [5]
  • TPTZ solution (10 mM in 40 mM HCl): Prepare fresh on the day of use and store in an amber bottle due to light sensitivity [5]
  • Ferric chloride solution (20 mM): Use high-purity water to prevent oxidation [5]
  • FRAP working reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio (e.g., 25 mL acetate buffer + 2.5 mL TPTZ + 2.5 mL FeCl₃ solution) [6] [5] Prepare this mixture fresh on the day of use and maintain at 37°C throughout the assay. [5]

Standard and Sample Preparation:

  • Standard solution: Prepare Trolox (a water-soluble vitamin E analog) or ascorbic acid solutions at known concentrations (e.g., 0-1000 μM) for calibration curve [5]
  • This compound stock solution: Prepare in DMSO at appropriate concentration (e.g., 10 mM) and dilute with water or buffer for testing [2]
  • Blank: Use deionized water or appropriate solvent [5]
Assay Procedure and Calculation

Step-by-Step Protocol:

  • Sample Preparation: For solid samples, homogenize in suitable buffer (often phosphate-buffered saline) and centrifuge at 3000 rpm for 15 minutes to remove particulates. For liquid samples, centrifuge directly to clarify. [5] Dilute samples as necessary to ensure they fall within the linear range of the standard curve. [5]

  • FRAP Reagent Creation: Mix the FRAP working reagent as described above and maintain at 37°C. [5] The reagent should be prepared fresh on the day of use for optimal results. [5]

  • Reaction Setup:

    • Add 150 μL of prepared FRAP reagent to test tubes or microplate wells. [6]
    • Add 20 μL of sample, standard, or blank to appropriate tubes/wells. [6]
    • Mix well and incubate at 37°C for precisely 4 minutes. [5] The reaction time is critical as slight variations can significantly affect results. [5]
  • Absorbance Measurement: After the incubation period, immediately measure the absorbance at 593 nm using a spectrophotometer or microplate reader. [6] [5] The intensity of the blue color that develops directly correlates with the antioxidant power of the sample. [5]

  • Calculation of FRAP Value: The FRAP value can be calculated using the following equation: [6]

    FRAP value = [(A₁ − A₀)/(Ac − A₀)] × 2

    Where:

    • A₁ = absorbance of the sample
    • A₀ = absorbance of the blank
    • Ac = absorbance of the positive control (e.g., ascorbic acid) [6]

    Alternatively, results can be expressed relative to a standard curve prepared using known concentrations of Trolox or ferrous sulfate, typically as μmol Trolox equivalents per gram of sample or μM Trolox equivalents. [5]

Optimization and Quality Control

To ensure accurate and reproducible results, implement the following quality control measures:

  • pH Consistency: Maintain acetate buffer precisely at pH 3.6, as minor changes can significantly affect results. [5]
  • Temperature Control: Perform the assay at a constant temperature (37°C) to minimize variation. [5]
  • Fresh Reagents: Prepare FRAP reagent on the day of use, as reagent stability can impact results. [5]
  • Appropriate Standards: Select standards relevant to your sample type. [5]
  • Triplicate Measurements: Run each sample in triplicate and use the average value. [5]
  • Regular Calibration: Calibrate spectrophotometer regularly and include standard curves with each assay. [5]
  • Controls: Include positive (e.g., ascorbic acid) and negative controls in each experiment. [5]

Table 3: Troubleshooting guide for FRAP assay with this compound

Problem Possible Cause Solution
Low absorbance values Degraded FRAP reagent Prepare fresh TPTZ solution and FRAP reagent
High background Contaminated reagents Use analytical grade chemicals and high-purity water
Non-linear standard curve Improper dilution series Prepare fresh standard solutions and verify dilutions
High variability Inconsistent incubation time Strictly control reaction time at 4 minutes
Precipitate formation Old FeCl₃ solution Prepare fresh ferric chloride solution

Mechanism Insights and Research Applications

Molecular Mechanisms of Action

The biological activities of this compound, including its antioxidant effects, appear to involve multiple signaling pathways and molecular targets. Research indicates that this compound exerts protective effects against cardiac hypertrophy and fibrosis through suppression of the calcineurin/NFAT2 pathway. [2] Additionally, it inhibits mitochondrial fission to induce apoptosis by blocking the ERK signaling pathway. [2] The compound also suppresses NF-κB activity, which explains its anti-inflammatory properties and ability to inhibit inducible nitric oxide synthase expression in RAW264.7 cells. [2] More recently, studies have revealed that this compound can alleviate SLC7A11-induced ferroptosis in lung cancer by targeting SLC7A11 overexpression, which inhibits GPX4 and induces ROS release. [3] The strong binding affinity between this compound and SLC7A11 represents a novel mechanism for triggering ferroptosis in cancer cells. [3]

G This compound Signaling Pathways (Width: 760px) SanggenonC This compound NFkB NF-κB Pathway SanggenonC->NFkB Suppresses ERK ERK Signaling SanggenonC->ERK Inhibits Calcineruin Calcineurin/NFAT2 SanggenonC->Calcineruin Suppresses SLC7A11 SLC7A11 SanggenonC->SLC7A11 Targets Antioxidant Antioxidant Effects SanggenonC->Antioxidant Direct AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Apoptosis Apoptosis Induction ERK->Apoptosis BoneFormation Bone Formation Promotion Calcineruin->BoneFormation Ferroptosis Ferroptosis Induction SLC7A11->Ferroptosis

Research Applications and Implications

The diverse biological activities of this compound, coupled with its established antioxidant properties, make it a promising candidate for several research and development areas:

  • Osteoporosis Management: The dual action of this compound in promoting osteoblast activity while inhibiting osteoclast formation positions it as a potential therapeutic agent for bone loss disorders. [1] The successful reversal of prednisone-induced bone loss in zebrafish models provides compelling in vivo evidence for this application. [1]

  • Cancer Therapeutics: The ability of this compound to inhibit cancer cell proliferation, induce apoptosis, and trigger ferroptosis through multiple mechanisms suggests potential applications in oncology. [2] [3] The compound's effect on mitochondrial function and ERK signaling particularly warrants further investigation for cancer treatment strategies.

  • Neuroprotective Applications: While not directly covered in the search results, the antioxidant and anti-inflammatory properties of this compound, combined with its effects on relevant pathways, suggest potential neuroprotective applications that merit exploration.

  • Cardiovascular Protection: The documented effects of this compound on cardiac hypertrophy and fibrosis indicate potential applications in cardiovascular disease management. [2]

G FRAP Assay Workflow for this compound (Width: 760px) Start Sample Preparation ReagentPrep FRAP Reagent Preparation Start->ReagentPrep Reaction Reaction Setup: 150 μL FRAP + 20 μL Sample ReagentPrep->Reaction QC1 Quality Control: Fresh Reagents ReagentPrep->QC1 Requires Incubation Incubation: 37°C for 4 min Reaction->Incubation Measurement Absorbance Measurement at 593 nm Incubation->Measurement Calculation FRAP Value Calculation Measurement->Calculation QC2 Quality Control: Standard Curve Measurement->QC2 Requires Results Data Analysis & Interpretation Calculation->Results QC3 Quality Control: Triplicate Measurements Calculation->QC3 Requires

Conclusion and Future Perspectives

This compound represents a promising natural compound with demonstrated antioxidant capacity measurable by the FRAP assay and diverse biological activities relevant to therapeutic development. The detailed protocol provided herein enables researchers to quantitatively assess the reducing power of this compound, which correlates with its ability to mitigate oxidative stress in biological systems. The complementary data on its effects on bone metabolism, cancer cell proliferation, and specific molecular targets provides context for interpreting FRAP results and designing subsequent experiments.

Future research directions should include:

  • Comprehensive Antioxidant Profiling: Comparing FRAP results with other antioxidant assays (e.g., DPPH, ABTS, ORAC) to fully characterize this compound's antioxidant mechanisms. [4]
  • Structure-Activity Relationships: Investigating how structural modifications of this compound affect both its antioxidant capacity and biological activity.
  • Bioavailability Studies: Examining the absorption, distribution, metabolism, and excretion of this compound to better understand its in vivo efficacy.
  • Synergistic Effects: Exploring potential synergistic interactions between this compound and other antioxidants or therapeutic agents.

The FRAP assay serves as a valuable initial screening tool for evaluating this compound's antioxidant potential, while its diverse biological activities highlight the importance of integrating multiple assay systems to fully characterize its therapeutic potential across various applications.

References

ABTS Radical Scavenging Assay for Sanggenon C

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes & Protocol


Summary of Quantitative Data

The antioxidant potency of Sanggenon C is quantitatively measured by its IC₅₀ value, which represents the concentration required to scavenge 50% of the ABTS radical cations. The following table summarizes key experimental data for this compound in comparison with its stereoisomer, Sanggenon D, and a common positive control [1].

TABLE 1: Antioxidant Profile of this compound in Various Assays

Assay Type Mechanistic Pathway This compound IC₅₀ Sanggenon D IC₅₀ Positive Control (e.g., Vc) IC₅₀
ABTS•⁺ Scavenging Multi-pathway (ET, HAT, SPLET) Lower IC₅₀ than Sanggenon D [1] Higher IC₅₀ than this compound [1] ~8.79 µg/mL [2]
DPPH• Scavenging Multi-pathway (ET, HAT, SPLET) Lower IC₅₀ than Sanggenon D [1] Higher IC₅₀ than this compound [1] ~4.41 µg/mL [2]
FRAP Assay Primarily Electron Transfer (ET) Higher IC₅₀ than Sanggenon D [1] Lower IC₅₀ than this compound [1] Not Specified
Cu²⁺-Reducing Assay Primarily Electron Transfer (ET) Higher IC₅₀ than Sanggenon D [1] Lower IC₅₀ than this compound [1] Not Specified

Key Insight: The superior activity of this compound in the multi-pathway ABTS and DPPH assays, despite being less potent in single-pathway ET assays, is attributed to its steric configuration[(2R, 3S, 3″S, 4″R, 5″S)], which favorably facilitates additional antioxidant mechanisms like Fe²⁺-binding [1].


Detailed Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is adapted from standardized methods for evaluating phenolic antioxidants [1] [2].

1. Principle The assay measures the ability of this compound to donate an electron or hydrogen atom to decolorize the stable radical cation, ABTS•⁺. The extent of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and activity [1].

2. Reagents and Equipment

  • ABTS stock solution: 7 mM 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water [2].
  • Oxidizing agent: 2.45 mM Potassium Persulfate (K₂S₂O₈) in water.
  • Buffer: Phosphate Buffered Saline (PBS), 10 mM, pH 7.4 [1].
  • Standard: this compound analytical standard, dissolved in methanol or DMSO.
  • Positive Control: Ascorbic Acid (Vc) or Trolox [2].
  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm.
  • Analytical balance, pipettes, and vortex mixer.

3. Workflow Diagram The diagram below outlines the core experimental workflow.

Start Start Assay Preparation A1 Prepare ABTS•⁺ Stock Solution Start->A1 A2 Incubate in dark for 12-16 hours A1->A2 A3 Dilute with PBS to Abs ~0.70 at 734nm A2->A3 C1 Mix Sample & ABTS•⁺ A3->C1 B1 Prepare Test Samples B2 Serially dilute this compound B1->B2 B2->C1 C2 Incubate for 6-10 minutes C1->C2 C3 Measure Absorbance at 734nm C2->C3 D1 Calculate % Scavenging C3->D1 End Analyze Data & Determine IC₅₀ D1->End

4. Step-by-Step Procedure

  • ABTS•⁺ Stock Solution Generation: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to react in the dark at room temperature for 12-16 hours to generate the blue-green ABTS•⁺ chromophore [2].
  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) until its absorbance at 734 nm is 0.70 ± 0.02 [2]. This solution should be used fresh.
  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol). A typical concentration range for testing natural products is 1-100 µg/mL.
  • Reaction and Measurement:
    • Combine 20 µL of each this compound dilution (or blank solvent for control) with 180 µL of the ABTS•⁺ working solution in a microplate well or cuvette.
    • Incubate the reaction mixture at room temperature for 6-10 minutes.
    • Precisely measure the absorbance at 734 nm.
  • Data Analysis:
    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the blank (solvent + ABTS•⁺) and A_sample is the absorbance of the this compound sample.
    • Plot the % scavenging against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action and Steric Effects

This compound exerts its antioxidant activity through multiple parallel pathways, with its unique stereochemistry playing a critical role.

Diagram: Multi-Mechanistic Antioxidant Action of this compound

cluster_1 Multi-Pathway Radical Scavenging cluster_2 Metal Chelation SangC This compound (2R, 3S, 3″S, 4″R, 5″S) ET Electron Transfer (ET) SangC->ET Phenolic -OHs HAT Hydrogen Atom Transfer (HAT) SangC->HAT Phenolic -OHs SPLET Sequential Proton-Loss ET (SPLET) SangC->SPLET Phenolic -OHs FeBind Fe²⁺ Binding SangC->FeBind 5-OH, 7-OH, 8″-C=O, 10″-OH cyclic complex Outcome1 Stable Radical Cation (Semi-quinone) ET->Outcome1 Outcome2 Neutralized ABTS•⁺ (Decolorization) HAT->Outcome2 SPLET->Outcome2 Outcome3 Inhibited •OH Production via Fenton Reaction FeBind->Outcome3

Key Mechanistic Insights:

  • Multi-Pathway Scavenging: Unlike single-mechanism assays (e.g., FRAP), the ABTS assay allows this compound to act via Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and Sequential Proton-Loss Electron Transfer (SPLET) pathways, leading to the neutralization of ABTS•⁺ and solution decolorization [1].
  • Critical Steric Advantage: this compound has a (2R, 3S, 3″S, 4″R, 5″S) configuration. This specific three-dimensional arrangement allows its 5-OH, 7-OH, 8″-carbonyl, and 10″-OH groups to align in a way that forms a cyclic complex with Fe²⁺ ions. This chelation prevents Fe²⁺ from participating in the Fenton reaction, thereby reducing the generation of highly damaging hydroxyl radicals (•OH) [1].
  • Evidence: UV-Vis analysis confirms this mechanism, as this compound, but not Sanggenon D, exhibits a bathochromic shift (286 nm → 302 nm) and stronger UV absorption upon Fe²⁺ addition, indicative of successful metal chelation [1].

Application Notes for Researchers

  • Solvent Considerations: Ensure the final solvent concentration (e.g., DMSO, methanol) in the reaction mixture is consistent and below 1% (v/v) to avoid interference with the assay.
  • Standardization: Include a standard curve with a reference antioxidant like Trolox or Ascorbic Acid in every experiment to ensure inter-assay comparability. Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
  • Reaction Kinetics: The reaction time is critical. Establish a time-course experiment for this compound to determine the point at which the scavenging reaction reaches a plateau.
  • Correlation with Other Models: The potent ABTS scavenging activity of this compound correlates with its observed cytoprotective effects. In flow cytometry experiments, this compound demonstrated a protective effect, showing 31.1% early apoptosis in oxidative-stressed mesenchymal stem cells (MSCs) compared to 42.0% for Sanggenon D, highlighting its potential in stem cell technology and regenerative medicine [1].

References

Basic Properties and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties: Sanggenon C (CAS No. 80651-76-9) has a molecular formula of C₄₀H₃₆O₁₂ and a molecular weight of 708.71 g/mol [1]. It is typically a light yellow to green-yellow solid [1].

Solubility and Stock Solution Preparation: this compound has low aqueous solubility and is typically dissolved in DMSO for in vitro studies.

Solvent Solubility Preparation Example Storage
DMSO 100 mg/mL (141.10 mM) [1] Dissolve 5 mg of this compound in 50 μL of DMSO to make a 100 mg/mL stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [1].
In Vivo Formulations Requires solubilizing agents [1] 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] Prepare fresh for animal studies.

Experimental Protocols and Applications

In Vitro Anticancer Activity Assay

This protocol is adapted from studies on colon and gastric cancer cells [2] [1].

  • Cell Lines: Human colorectal cancer cells (e.g., HT-29, LoVo, SW480) or gastric cancer cells (e.g., HGC-27, AGS) [2] [1].
  • Compound Treatment: Prepare working concentrations by diluting the DMSO stock solution into cell culture medium. Final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO).
  • Proliferation/Viability Assay (CCK-8)
    • Seed cells in 96-well plates (5,000 cells/well) and allow to adhere for 12 hours [2].
    • Treat cells with this compound (e.g., 0-80 μM) for 12, 24, 48, or 72 hours [2].
    • Add CCK-8 reagent (10 μL/well) 2 hours before the end of the incubation period [2].
    • Measure absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control [2].
  • Apoptosis Analysis (Hoechst 33258 Staining)
    • Seed cells on sterile cover glasses in 6-well plates (1x10⁵ cells/well) [2].
    • Treat cells with this compound (e.g., 10, 20, 40 μM) for 24 hours [2].
    • Fix cells, wash with PBS, and stain with 0.5 mL Hoechst 33258 solution for 5 minutes at room temperature in the dark [2].
    • Wash with PBS and observe chromatin condensation under a fluorescence microscope. Score cells with apoptotic features (condensed, fragmented nuclei) [2].
In Vivo Efficacy Study

This protocol is based on models of cardiac hypertrophy and tumor xenografts [1] [3].

  • Animal Models: Male C57/BL6 mice (8 weeks old) for cardiac hypertrophy; nude mice for tumor xenograft studies [1] [3].
  • Formulation for Intraperitoneal (IP) Injection: Dilute this compound in a vehicle of saline containing 1% Tween-80 [3].
  • Dosage and Administration:
    • Cardiac Hypertrophy Model: Administer 10 or 20 mg/kg/day via IP injection for 3 weeks [3].
    • Tumor Xenograft Model: Administer 10 or 20 mg/kg/day via IP injection for 21 days [1].
  • Functional and Tissue Analysis:
    • Assess cardiac function using echocardiography and hemodynamic measurements at the end of the treatment period [3].
    • Evaluate tumor size and weight. Harvest heart or tumor tissues for histological staining (e.g., Hematoxylin and Eosin, Picro Sirius Red) and molecular analysis (e.g., Western blot, RT-qPCR) [1] [3].

Mechanism of Action and Signaling Pathways

Research indicates this compound acts through multiple pathways, summarized in the diagram below.

G cluster_1 Anticancer Mechanisms (e.g., Colon, Gastric Cancer) cluster_2 Anti-inflammatory & Other Effects SC This compound M1 Inhibits iNOS Expression & NO Production SC->M1 M2 Increases ROS Generation SC->M2 M4 Inhibits ERK Signaling SC->M4 A1 Inhibits NF-κB Activation SC->A1 A2 Suppresses Calceneurin/ NFAT2 Pathway SC->A2 A3 Promotes TRAF2 Expression SC->A3 M3 Activates Mitochondrial Apoptosis Pathway M1->M3 Leads to M2->M3 Activates M5 Downregulates Bcl-2, Cyclin D1, CDK4 M4->M5 Results in A3->A1 Inhibits

Key experimental data supporting these mechanisms are summarized in the table below.

Biological Activity Experimental Model Key Concentrations/Doses Observed Effects
Anti-proliferation & Apoptosis HT-29, HGC-27, AGS cancer cells [2] [1] 4-12 μM (In vitro) [1] Inhibited cell proliferation; induced G0/G1 cell cycle arrest; increased apoptosis markers [1].
Antiviral Activity PRRSV-infected PAMs and Marc-145 cells [4] 10 μM (In vitro) [4] Inhibited viral replication and reduced secretion of inflammatory cytokines [4].
Cardioprotective Effects Mouse cardiac hypertrophy model [3] 10, 20 mg/kg/day (IP) [3] Attenuated cardiac hypertrophy and fibrosis; improved heart function [3].

Important Notes for Researchers

  • Purity and Supplier: Always use high-purity this compound (≥98%) from reputable suppliers, and note the source as biological activity can vary [1] [3].
  • Vehicle Controls: Always include vehicle control groups (e.g., 0.1% DMSO for in vitro) to rule out solvent toxicity [2].
  • Fresh Formulations: For in vivo studies, prepare the drug formulation freshly on the day of administration to ensure stability and accuracy [1].

References

Sanggenon C Solubility & Physicochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Molecular Formula C₄₀H₃₆O₁₂ [1] [2] [3]
Molecular Weight 708.71 g/mol [1] [2] [3]
General Solubility Poorly soluble in aqueous buffers across a wide pH range; highly lipophilic [4].
pH-Dependent Solubility Slight increase in solubility at neutral pH, but remains low overall. Solubility is higher for the isolated compound compared to when it is in a crude plant extract [4].
Reported Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2] [5].
Solubility in DMSO ~100 mg/mL (141.10 mM). Solution preparation may require sonication [5].

Troubleshooting Common Solubility Issues

Here are specific problems you might encounter and evidence-based steps to resolve them.

Problem 1: Low or Failed Solubility in Aqueous Buffers
  • Issue: Sanggenon C does not dissolve, or precipitates out, when added to cell culture media or physiological buffers.
  • Explanation & Solution: This is expected behavior. This compound is a large, complex molecule (MW > 700 Da) with 8 hydrogen bond donors and 12 acceptors, which classifies it as beyond the "Rule of Five" and predicts poor aqueous solubility [4]. Its logP value indicates high lipophilicity, further confirming this characteristic [4].
    • Standard Protocol: First, prepare a concentrated stock solution in a pure organic solvent like DMSO, and then dilute it into your aqueous buffer system. The final DMSO concentration should be compatible with your experimental model (typically <0.5-1% for cell cultures) [1] [5].
    • Advanced Solution: For in vivo studies, a stable working solution can be prepared by diluting the DMSO stock into an aqueous solution of 20% SBE-β-CD in saline [5].
Problem 2: Variability in Solubility Between Batches or Formulations
  • Issue: Solubility characteristics differ when using purified this compound versus a crude root bark extract containing this compound.
  • Explanation & Solution: Recent research has identified "pharmacokinetic synergy" in natural extracts. Co-existing compounds in a crude extract can significantly alter the solubility of the primary active ingredient.
    • Critical Consideration: For consistent and reproducible results, especially in pulmonary drug delivery research, using the isolated this compound compound is recommended over the parent extract, as the isolated form has been shown to have more favorable and consistent solubility properties [4].
Problem 3: Overcoming Insolubility for Broader Application
  • Issue: The poor solubility of this compound limits its use in synthesis or formulation development.
  • Explanation & Solution: This is a common challenge in organic chemistry with insoluble compounds.
    • Alternative Method: Consider solvent-free synthetic or processing techniques. A prominent example is high-temperature ball milling, which has been successfully used to conduct cross-coupling reactions with other insoluble aryl halides that fail in solution-based reactions [6]. This mechanical method can bypass solubility limitations entirely.

Experimental Workflow for Solubility Management

The following diagram outlines a logical workflow to manage this compound solubility in your experiments.

Start Start: Plan Experiment with this compound Q1 Is the experiment in an aqueous system (e.g., cell culture)? Start->Q1 Q3 Is the compound failing to react or form due to insolubility? Q1->Q3 No A1 Prepare stock in DMSO (e.g., 100 mg/mL) Q1->A1 Yes Q2 Are you using the pure compound or a plant extract? A2 Dilute DMSO stock into buffer. Keep final [DMSO] < 0.5-1% Q2->A2 Pure A3 Use isolated this compound for consistent solubility profile. Q2->A3 Extract A5 Explore solvent-free methods like high-temperature ball milling. Q3->A5 Yes A1->Q2 A4 For in-vivo: Dilute DMSO stock into 20% SBE-β-CD in saline. A3->A4 For in-vivo studies

Key Takeaways for Researchers

  • Primary Solvent is DMSO: DMSO is the most practical and effective solvent for creating concentrated stock solutions of this compound [2] [5].
  • Aqueous Solubility is Inherently Low: Its large molecular size and lipophilicity fundamentally limit its solubility in water [4]. The strategies above are designed to work around this property.
  • Purity is Key for Consistency: Using the isolated compound, rather than a complex extract, provides more reliable and reproducible solubility data for drug development purposes [4].

References

Sanggenon C cytotoxicity concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C Cytotoxicity Data by Cell Line

The effective concentration of this compound varies significantly depending on the cell type and treatment duration. The table below summarizes quantitative data from recent studies to guide your initial experiments.

Cell Line Cell Type Key Findings (Concentration & Effect) Assay Type Citation
HT-29 Human Colon Cancer IC50: ~20-40 µM (24-72h). Induced apoptosis via ROS ↑, NO ↓. [1] CCK-8, Hoechst Staining [1]
U-87 MG, LN-229 Human Glioblastoma (GBM) IC50: ~10-20 µM (48h). Induced apoptosis & cell cycle arrest (G0/G1). [2] MTT, Flow Cytometry [2]
A549 Human Lung Cancer Significant inhibition of cell proliferation in vitro; induced ferroptosis. [3] Not Specified
HeLa Human Cervical Cancer Inhibited proliferation in vitro and in vivo; targeted MCL1 protein. [4] MTT, Western Blot [4]
SVGP12 Normal Glial Cells Lower cytotoxicity vs. GBM cells (Higher LC50), suggesting a therapeutic window. [2] MTT [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for the most common assays used to evaluate this compound's cytotoxicity, based on the search results.

Cell Viability and Proliferation (CCK-8 / MTT Assay)

This method measures mitochondrial dehydrogenase activity to determine viable cell numbers [1] [2].

  • Cell Seeding: Seed cells in a 96-well culture plate at a density of 5x10³ cells/well and allow them to adhere for 12 hours [1].
  • Drug Treatment: Replace the supernatant with fresh medium containing a concentration gradient of this compound (e.g., 0, 5, 10, 20, 40, and 80 µM). Include a negative control (medium only) and a blank (medium without cells). Use at least three replicate wells per concentration [1].
  • Incubation: Incubate the plates for the desired time (e.g., 24, 48, or 72 hours) [1].
  • Viability Measurement:
    • For CCK-8: Add 10 µL of CCK-8 reagent to each well 2-4 hours before the end of the incubation period. Continue incubation, then measure the absorbance at 450 nm using a microplate reader [1].
    • For MTT: Follow the standard protocol for your MTT kit, typically involving adding MTT solution, incubating to form formazan crystals, solubilizing them, and measuring absorbance at 570 nm [2].
  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Plot the percentage against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
Analysis of Apoptosis (Hoechst 33258 Staining)

This assay detects nuclear condensation and fragmentation, which are hallmarks of apoptosis [1].

  • Cell Seeding and Treatment: Seed cells on sterile cover glasses in 6-well plates at 1x10⁵ cells per well. After adherence, treat with this compound (e.g., 0, 10, 20, and 40 µM) for 24 hours [1].
  • Fixation and Staining:
    • After treatment, fix the cells with paraformaldehyde or another suitable fixative.
    • Wash the cells three times with PBS.
    • Stain with 0.5 mL of Hoechst 33258 staining solution for 5 minutes at room temperature in the dark [1].
  • Visualization and Scoring: Wash the cells twice with PBS and observe under a fluorescence microscope. Score nuclei with condensed or fragmented chromatin as apoptotic. Count ten random fields per dish for quantification [1].

Troubleshooting Common Issues

Here are solutions to frequent challenges in this compound cytotoxicity experiments.

  • Issue: Low or No Cytotoxic Effect

    • Solution: Verify the purity of your this compound compound (>98% is recommended in studies) [1]. Ensure you are testing a sufficiently wide concentration range, as potency is cell line-dependent. Check the solubility of this compound in your culture medium; it is typically dissolved in DMSO as a stock solution [1] [2].
  • Issue: High Cytotoxicity in All Cell Lines (Lack of Selectivity)

    • Solution: Include a non-cancerous cell line (e.g., SVGP12 for brain cancer models) [2] in your assay to determine the compound's selective index. A promising drug candidate should show significantly higher toxicity in cancer cells than in normal cells.
  • Issue: High Data Variability Between Replicates

    • Solution: Ensure consistent cell seeding numbers and thorough mixing of the drug in the medium. Use multiple replicates (n≥3) and repeat the experiment independently to confirm findings [1].

Mechanisms of this compound Cytotoxicity

The following diagram illustrates the key molecular mechanisms by which this compound exerts its cytotoxic effects, as identified in the research. This can help you select appropriate downstream assays to validate its activity in your model.

G Key Cytotoxicity Mechanisms of this compound cluster_path1 Apoptosis Pathways cluster_path2 Other Cell Death Mechanisms cluster_upstream Upstream Effects SanggenonC SanggenonC Ferroptosis Induces Ferroptosis (Lung Cancer) SanggenonC->Ferroptosis CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) SanggenonC->CellCycleArrest ROS Increased ROS SanggenonC->ROS MIB1 Decreased MIB1 SanggenonC->MIB1 SYVN1 Promotes MCL1 Ubiquitination SanggenonC->SYVN1 MitochondrialApoptosis Mitochondrial Apoptosis (Colon Cancer) Apoptosis Apoptosis MitochondrialApoptosis->Apoptosis DAPK1Stabilization Stabilizes DAPK1 Protein (Glioblastoma) DAPK1Stabilization->Apoptosis MCL1Inhibition Inhibits MCL1 (Cervical Cancer) MCL1Inhibition->Apoptosis ROS->MitochondrialApoptosis MIB1->DAPK1Stabilization SYVN1->MCL1Inhibition

Key Experimental Considerations

  • Solubility and Form: this compound has low and pH-dependent solubility [5]. Using the isolated pure compound generally offers more favorable and consistent biopharmaceutical properties compared to using a crude plant extract [5].
  • Stock Solution Preparation: Prepare a stock solution (e.g., 1-10 mM) in DMSO and store at -20°C. Ensure the final DMSO concentration in your assays is low (e.g., <0.1-0.5%) to avoid solvent toxicity [1] [2].
  • Time-Dependent Effects: Cytotoxicity is often time-dependent. Conduct time-course experiments (e.g., 24, 48, 72 hours) to capture the full effect [1].

References

Sanggenon C cell culture concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C Working Concentration Table

The table below summarizes the concentrations of this compound used in various cell culture experiments as reported in the literature.

Cell Type Experiment Type Concentration Range Key Findings / Effects Source (Year)
Glioblastoma (U-87 MG, LN-229) Cytotoxicity / Proliferation (48h) 10 - 20 µM Suppressed cell proliferation in a dose-dependent manner. [1] 2023
Normal Glial (SVGP12) Cytotoxicity (48h) Relatively high concentrations Higher median lethal concentration than GBM cells, suggesting a therapeutic window. [1] 2023
Gastric Cancer (HGC-27, AGS) Proliferation (24h) 4 - 12 µM Inhibited cell proliferation (IC50: ~9 µM). [2] 2022
Gastric Cancer (HGC-27, AGS) Apoptosis & Cell Cycle (24h) 6 - 10 µM Induced apoptosis and caused G0/G1 phase cell cycle arrest. [2] 2022
Colon Cancer (LoVo, HT-29, SW480) Proliferation (0-72h) 5 - 80 µM Inhibited proliferation in a time- and dose-dependent manner. [3] [4] 2017
Colon Cancer (HT-29) Apoptosis & ROS (24h) 10 - 40 µM Induced apoptosis and increased reactive oxygen species (ROS) generation. [3] [4] 2017
Porcine Alveolar Macrophages (PAMs) Antiviral (PRRSV) 10 µM Effectively inhibited PRRSV infection. [5] 2023

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which you can adapt for your own work.

Cell Proliferation and Viability Assay (CCK-8)

This is a common method to assess cell health and proliferation after compound treatment [3] [4].

  • Cell Seeding: Seed cells in a 96-well culture plate at a density of 5x10³ cells per well and allow them to adhere for 12 hours [3] [4].
  • Compound Treatment: Replace the medium with fresh medium containing this compound at your desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO) [3] [4].
  • Incubation: Incubate the cells for the desired time periods (e.g., 0, 12, 24, 48, 72 hours) [3] [4].
  • Viability Measurement: At 2 hours before the end of each incubation period, add 10 µL of CCK-8 reagent to each well. After incubation, measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye formed is proportional to the number of living cells [3] [4].
Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells undergoing apoptosis [1].

  • Treatment: Treat cells (e.g., U-87 MG, LN-229) with an appropriate concentration of this compound (e.g., 10 µM) for a set duration [1].
  • Cell Harvesting and Staining: Harvest the cells and use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. This allows for the distinction between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
  • Analysis: Analyze the stained cells using a flow cytometer. The results can demonstrate that this compound significantly induces apoptosis in GBM cells compared to the control group [1].
Intracellular Reactive Oxygen Species (ROS) Measurement

This method detects the generation of ROS, a common event in compound-induced cell stress and apoptosis [3] [4].

  • Treatment and Loading: Seed and treat cells with this compound (e.g., 0, 10, 20, 40 µM) for the desired time (e.g., 24 hours). After treatment, remove the supernatant, wash the cells with PBS, and incubate them with 10 µM DCFH-DA in serum-free medium for 20 minutes [3] [4].
  • Detection and Analysis: Wash the cells again with PBS to remove excess probe. The intracellular ROS levels can then be determined by either:
    • Quantitative: Measuring the fluorescent absorbance value using a microplate reader [3] [4].
    • Qualitative: Observing and photographing the fluorescence under a fluorescence microscope [3] [4].

Mechanism of Action in GBM Cells

The following diagram illustrates the anti-tumor mechanism of this compound in Glioblastoma (GBM) cells, as identified in a 2023 study [1].

G This compound Anti-tumor Mechanism in GBM SC This compound MIB1 E3 Ligase MIB1 SC->MIB1 Decreases Expression TMZ Temozolomide (Chemotherapy) SC->TMZ Acts Synergistically With DAPK1 DAPK1 Protein MIB1->DAPK1 Targets for Ub Ubiquitination & Degradation DAPK1->Ub Without MIB1, Reduced Apop Cell Apoptosis DAPK1->Apop Prolif Inhibited Proliferation DAPK1->Prolif Ub->DAPK1 Leads to Stabilization of

Troubleshooting and FAQs

Based on the gathered research, here are solutions to common experimental challenges.

  • Q1: What is a safe starting concentration for this compound on a new, untested cell line?

    • A: A conservative approach is to begin with a range of 1-10 µM. The data shows that anti-proliferative effects on various cancer cell lines often begin around 5-10 µM, while normal glial cells showed higher tolerance [1] [3]. It is crucial to perform a full dose-response curve (e.g., from 1 µM to 80 µM) and include a vehicle control (DMSO) to establish the specific sensitivity of your cell model.
  • Q2: My cells are not showing expected apoptosis levels after this compound treatment. What could be wrong?

    • A: Consider the following:
      • Confirm Bioactivity: Ensure your this compound stock solution is stored correctly (-20°C to -80°C) and has not been subjected to repeated freeze-thaw cycles [6] [2].
      • Optimize Treatment Time: Apoptosis is a time-dependent process. The 2023 GBM study treated cells for 48 hours for proliferation assays and used a specific 10 µM concentration to clearly observe apoptosis [1]. You may need to extend the treatment time.
      • Check Your Model: The mechanism relies on the DAPK1 pathway. If your cell line has low inherent DAPK1 expression or defective apoptosis machinery, it may be less sensitive [1].
  • Q3: How should I prepare and store my this compound stock solution?

    • A: According to supplier data, this compound is typically soluble in DMSO at concentrations around 7-100 mg/mL (10-141 mM) [6] [2]. Prepare a stock solution, aliquot it, and store it at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months to 1 year). Always use freshly diluted working concentrations in cell culture medium to avoid hydrolysis and maintain compound stability [6].

The concentrations and protocols provided are based on specific research contexts. You will need to optimize these conditions for your specific experimental system.

References

Comprehensive Technical Support Guide: Sanggenon C for Autophagy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sanggenon C and Autophagy Research

This compound is a natural flavonoid compound isolated primarily from the root bark of Morus alba (white mulberry), a plant used in traditional Oriental medicine. This flavanone Diels-Alder adduct has gained significant research interest due to its diverse biological activities, particularly its modulatory effects on autophagy - a conserved cellular process for degrading and recycling damaged components. Researchers are investigating this compound's potential therapeutic applications across various disease models, from cardioprotection to cancer therapy, where autophagy manipulation shows promise [1].

The compound's mechanism of action involves complex interactions with key cellular signaling pathways, particularly the AMPK/mTOR axis, which serves as a central regulator of autophagy. Understanding these mechanisms is crucial for designing proper experimental protocols and interpreting results accurately. This technical support guide provides comprehensive troubleshooting assistance, detailed methodologies, and visualization of signaling pathways to support researchers in their investigations of this compound-mediated autophagy regulation.

Troubleshooting FAQs for this compound Experiments

Table 1: Frequently Asked Questions and Evidence-Based Solutions

Question Possible Causes Recommended Solutions Supporting Evidence

| Inconsistent autophagy induction across cell lines | Cell-type specific responses; varying basal autophagy levels; different metabolic states | • Validate hypoxia chamber conditions (95% N₂, 5% CO₂) for H9c2 cells [1] • Pre-test multiple this compound concentrations (1-100 µM) [1] • Include positive controls (rapamycin for induction, chloroquine for inhibition) [2] | | | Conflicting results: Cell survival vs. cell death | Concentration-dependent effects; context-specific autophagy outcomes | • Distinguish cytoprotective (1-100 µM in cardiomyocytes) vs. cytotoxic (5-80 µM in cancer cells) effects [1] [3] • Perform autophagic flux assays with vs. without lysosomal inhibitors [2] • Monitor both apoptosis (TUNEL) and autophagy (LC3-II/I) markers simultaneously [1] | | | Poor solubility or stability of this compound | Improper solvent preparation; storage conditions; compound purity | • Use DMSO for stock solutions (1-10 mM), ensure final DMSO <0.1% [3] • Verify purity (>98% by HPLC) from reputable suppliers [1] [3] • Store aliquots at -20°C protected from light; avoid freeze-thaw cycles | | | Unclear mechanism of action | Incomplete pathway analysis; single-timepoint measurements | • Assess AMPK phosphorylation (p-AMPKα) and mTOR inhibition [1] • Use AMPK inhibitor Compound C (20 µM) to confirm mechanism [1] • Evaluate multiple timepoints (12-72h) for dynamic pathway activation | |

Detailed Experimental Protocols & Quantitative Data

Cell Culture and Treatment Conditions

Table 2: Standardized Experimental Parameters for Different Cell Models

Parameter Cardiomyocyte Protection Model Cancer Cell Cytotoxicity Model Osteoblast Differentiation Model
Cell Lines H9c2 rat cardiomyoblasts [1] HT-29, LoVo, SW480 colon cancer cells [3] MC3T3-E1 osteoblastic cells [4]
This compound Concentrations 1, 10, 100 µM [1] 5, 10, 20, 40, 80 µM [3] 0.3, 1, 3, 10 µM [4]
Treatment Duration 12h pretreatment + 24h hypoxia [1] 12-72 hours [3] 7 days (differentiation) [4]

| Key Assays | • ROS (DCFH-DA) • RT-qPCR (TNFα, IL-1, IL-6) • Western blot (LC3, p-AMPK, p-mTOR) • TUNEL apoptosis [1] | • CCK-8 proliferation • Hoechst 33258 apoptosis • ROS detection • ATP/Ca²⁺ measurements [3] | • MTT proliferation • ALP activity • Bone resorption pits • Osteoclast gene expression [4] |

Autophagy Assessment Methodologies

Autophagic Flux Measurement: Researchers must distinguish between autophagosome accumulation versus complete autophagic flux. The recommended approach involves:

  • LC3-I to LC3-II conversion: Monitor via western blotting with and without lysosomal inhibitors (chloroquine 50-100 µM or bafilomycin A1 100 nM) to block degradation [2]. This compound (100 µM) increases LC3-II/I ratio in H9c2 cells under hypoxia, indicating enhanced autophagy [1].

  • p62/SQSTM1 degradation: Assess p62 levels by western blot; decreased p62 suggests enhanced autophagic degradation. This compound decreases p62 accumulation in hypoxic cardiomyocytes [1].

  • Multiple complementary assays: Always combine LC3 and p62 measurements with additional methods such as transmission electron microscopy for autophagic structures and long-lived protein degradation assays [2].

Functional Autophagy Validation: To confirm the functional role of autophagy in this compound's effects:

  • Pharmacological inhibition: Use AMPK inhibitor Compound C (20 µM) which abolishes this compound's pro-autophagic and anti-apoptotic effects in H9c2 cells [1].

  • Genetic approaches: Consider siRNA knockdown of key autophagy genes (ATG5, Beclin-1) to establish requirement for observed effects.

  • Context interpretation: Remember that autophagy can be protective (cardiomyocytes) or cytotoxic (cancer cells) depending on cellular context [1] [3].

Signaling Pathway Visualizations

This compound Cardioprotective Autophagy Pathway

The following Graphviz diagram illustrates the mechanism by which this compound enhances protective autophagy in cardiomyocytes under hypoxic conditions:

G This compound Cardioprotective Autophagy Pathway Hypoxia Hypoxia AMPK AMPK Hypoxia->AMPK Activates SanggenonC SanggenonC SanggenonC->AMPK Enhances Activation mTOR mTOR AMPK->mTOR Inhibits FOXO3a FOXO3a AMPK->FOXO3a Inhibits Phosphorylation Autophagy Autophagy mTOR->Autophagy Suppresses FOXO3a->Autophagy Regulates Apoptosis Apoptosis Autophagy->Apoptosis Suppresses CellProtection CellProtection Autophagy->CellProtection Promotes

This compound enhances protective autophagy in cardiomyocytes under hypoxic conditions by activating AMPK while simultaneously inhibiting mTOR and FOXO3a phosphorylation. This coordinated regulation enhances autophagic flux, reduces apoptosis, and promotes cell survival [1].

This compound Cancer Cell Autophagy & ER Stress Pathway

The following Graphviz diagram illustrates the dual mechanism of this compound in cancer cells, involving both endoplasmic reticulum stress and MCL1 inhibition:

G This compound Cancer Cell Autophagy & ER Stress SanggenonC SanggenonC MCL1 MCL1 SanggenonC->MCL1 Targets ERStress ERStress SanggenonC->ERStress Induces SYVN1 SYVN1 MCL1->SYVN1 Ubiquitination Apoptosis Apoptosis MCL1->Apoptosis Inhibits CisplatinResistance CisplatinResistance MCL1->CisplatinResistance Drives ATF4 ATF4 ERStress->ATF4 Activates DDIT3 DDIT3 ATF4->DDIT3 Induces TRIB3 TRIB3 DDIT3->TRIB3 Upregulates AKT AKT TRIB3->AKT Inhibits mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Suppresses Autophagy->CisplatinResistance Can Promote

In cervical cancer cells, this compound induces endoplasmic reticulum stress through the ATF4-DDIT3-TRIB3-AKT-mTOR signaling axis while simultaneously targeting MCL1 protein stability through SYVN1-mediated ubiquitination. This dual action overcomes MCL1-driven adaptive chemoresistance, making this compound particularly effective against cisplatin-resistant cancer cells [5].

Conclusion and Additional Resources

This compound demonstrates remarkable context-dependent activity on autophagy, ranging from cytoprotective effects in cardiomyocytes to cytotoxic effects in cancer cells. Researchers should carefully consider cell-type specific responses, concentration ranges, and appropriate autophagy assessment methods when designing experiments. The AMPK/mTOR signaling axis represents a central mechanism, though additional pathways involving ER stress and MCL1 regulation contribute to the compound's effects in different models.

For further technical assistance, researchers are encouraged to:

  • Consult established autophagy guidelines for assay interpretation [2]
  • Validate key findings using multiple complementary autophagy assays
  • Consider temporal dynamics in pathway activation through time-course experiments
  • Explore combination strategies, particularly this compound with autophagy inhibitors for cancer applications [5]

References

Sanggenon C AMPK activation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the established concentration range for Sanggenon C to activate AMPK in vitro? Research in H9c2 rat cardiomyoblasts indicates that this compound is effective in a concentration range of 1 to 100 µM [1]. The optimal concentration for inducing cytoprotective effects, including AMPK activation and the subsequent induction of protective autophagy, was found to be 10 µM [1].

Q2: How does this compound activate AMPK and what is the downstream signaling? this compound activates the AMPK signaling pathway, which leads to the inhibition of its downstream targets, mTOR and FOXO3a [1]. This cascade results in enhanced protective autophagy and reduced apoptosis in models of cardiomyocyte hypoxia injury [1]. The following diagram illustrates this pathway and a key validation experiment.

G cluster_pathway This compound-Induced AMPK Signaling Pathway cluster_validation Experimental Validation with AMPK Inhibitor Hypoxia Hypoxia Injury AMPK AMPK Activation Hypoxia->AMPK Induces SanggenonC This compound SanggenonC->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits FOXO3a FOXO3a Inhibition AMPK->FOXO3a Inhibits CpC Compound C (CpC) AMPK Inhibitor Autophagy Enhanced Autophagy mTOR->Autophagy Promotes Apoptosis Reduced Apoptosis FOXO3a->Apoptosis Suppresses Block Blocks Anti-apoptotic & Pro-autophagy Effects CpC->Block

Q3: My experiments show inconsistent AMPK activation. What could be the cause? Inconsistent results can arise from several factors. Consider the following troubleshooting table.

Potential Issue Underlying Reason Suggested Solution
Insufficient Nutrient Stress AMPK activation at different organelles requires varying stress levels; lysosomal AMPK activates under milder stress (e.g., glucose starvation) than mitochondrial AMPK [2]. Standardize and document the specific nutrient stress conditions (e.g., full serum deprivation vs. low glucose) in your protocol.
Cell Type Variability The upstream kinase LKB1 is critical for cytoplasmic AMPK activity but has a lesser role at lysosomes, indicating cell-type specific regulation [2]. Verify the expression of key upstream kinases like LKB1 in your cell line.
Inhibitor Inefficacy Using an incorrect concentration of the AMPK inhibitor Compound C (CpC) can lead to inconclusive results. In H9c2 cells, 20 µM CpC was used to abolish this compound's effects [1]. Validate inhibitor concentration and specificity.

Q4: Besides AMPK, what other mechanisms contribute to this compound's effects? While AMPK is a key mediator, this compound's potent cytoprotective and anti-inflammatory effects are multi-faceted [1]. The table below summarizes its primary mechanisms and key experimental readouts.

Mechanism of Action Observed Effect Key Experimental Readouts / Markers
AMPK/mTOR Pathway Activation Induction of protective autophagy and reduction of apoptosis [1]. ↑ p-AMPKα, ↑ LC3-II/I ratio, ↑ Beclin-1, ↑ ATG5; ↓ p-mTOR, ↓ p62/SQSTM1 accumulation [1].
Anti-inflammatory Action Reduction of pro-inflammatory cytokines under hypoxic stress [1]. ↓ TNF-α, ↓ IL-1, ↓ IL-6 (measured via RT-qPCR) [1].
Antioxidant Activity Reduction of reactive oxygen species (ROS) and increase of endogenous antioxidants [1]. ↓ ROS (DCFH-DA assay), ↑ nitric oxide (NO), ↑ superoxide dismutase (SOD) [1].

Detailed Experimental Protocols

Protocol 1: Inducing Cardiomyocyte Hypoxia Injury & this compound Treatment (Based on [1])

This protocol outlines the core method used to establish this compound's efficacy.

  • Cell Line: Rat cardiac H9c2 cells.
  • Pretreatment:
    • Culture cells in complete growth medium until 70-80% confluent.
    • Change to serum-free medium 12 hours prior to the experiment.
    • Pretreat cells with this compound (e.g., 1, 10, and 100 µM) for 12 hours.
  • Hypoxia Induction:
    • Place the pretreated cells in a hypoxia chamber.
    • Maintain at 37°C under a hypoxic atmosphere of 95% N₂ and 5% CO₂ for 24 hours.
  • Control: Include a normoxic control group (95% air, 5% CO₂).
  • Inhibition Studies: To confirm AMPK dependency, co-treat with 20 µM Compound C (CpC) during the pretreatment and hypoxia phases.

Protocol 2: Key Assays for Validating AMPK Activation and Downstream Effects

The workflow for analyzing the samples from Protocol 1 is as follows:

G Start Cell Samples (From Protocol 1) WB Western Blot Analysis Start->WB RTqPCR RT-qPCR Start->RTqPCR ROS ROS Assay Start->ROS TUNEL TUNEL Staining Start->TUNEL WB_Targets Primary Antibodies: • p-AMPKα / Total AMPKα • p-mTOR / Total mTOR • p-FOXO3a / Total FOXO3a • LC3B • SQSTM1/p62 • Beclin-1 WB->WB_Targets PCR_Targets Target Genes: • TNF-α • IL-1 • IL-6 • Housekeeping Gene (e.g., GAPDH) RTqPCR->PCR_Targets ROS_Details Probe: DCFH-DA Fluorescent measurement ROS->ROS_Details TUNEL_Details Apoptosis Detection via fluorescence microscopy TUNEL->TUNEL_Details

References

Understanding Temozolomide (TMZ) Resistance in GBM

Author: Smolecule Technical Support Team. Date: February 2026

A major reason for treatment failure in GBM is resistance to TMZ. The table below summarizes the key DNA repair pathways that contribute to this resistance, which are common targets for synergistic drug combinations [1].

Resistance Mechanism Key Players/Genes Function in TMZ Resistance
MGMT-mediated Repair O6-methylguanine-DNA methyltransferase (MGMT) Directly reverses TMZ-induced O6-methylguanine adducts, a primary cytotoxic lesion. High MGMT expression = strong resistance [1] [2].
Mismatch Repair (MMR) MSH2, MSH6, MLH1, PMS2 Recognizes & attempts to repair O6-MeG:T mismatches; failure can lead to tolerance and resistance [1].
Base Excision Repair (BER) MPG, APE1, PARP Repairs the most frequent TMZ-induced lesions (N7-MeG, N3-MeA). Overactivation can promote survival [1] [3].

Model Examples: Successful TMZ Combination Strategies

Since direct data on Sanggenon C is unavailable, the following examples illustrate how other compounds overcome TMZ resistance. These can provide a methodological framework for your experiments.

  • Melatonin: This natural hormone synergizes with TMZ by inhibiting the NF-κB/COX-2 signaling pathway. This suppression enhances apoptosis (programmed cell death) in GBM cells through activation of Caspase-3 [4].
  • AZD3463 (ALK Inhibitor): Combining this inhibitor with TMZ showed a synergistic effect on reducing GBM cell viability. The mechanism involves the downregulation of genes in the PI3K/AKT signaling pathway, which is crucial for cell survival and drug resistance [5].
  • Pro-inflammatory Macrophage Secretome: Conditioned medium from M1 macrophages was found to enhance TMZ sensitivity. It achieves this by suppressing STAT3 phosphorylation, which in turn leads to decreased expression of the DNA repair enzymes MGMT and MPG [3].

Proposed Experimental Workflow for this compound

Based on the common models for studying TMZ synergy, you can structure your investigation into this compound using the following workflow. The diagram below outlines the key steps from initial assessment to mechanistic exploration.

Start Start: Investigate this compound + TMZ Synergy Step1 1. In Vitro Viability Assay • Treat GBM cell lines (e.g., T98G, U87) with  this compound, TMZ, and combination. • Calculate Combination Index (CI)  to confirm synergy. Start->Step1 Step2 2. Apoptosis & Cell Cycle Analysis • Perform flow cytometry (Annexin V/PI)  to quantify apoptosis. • Analyze cell cycle distribution  to identify arrest phases. Step1->Step2 Step3 3. Mechanistic Studies • Western Blot: Analyze key signaling  pathways (PI3K/AKT, NF-κB, STAT3). • qPCR/ELISA: Measure DNA repair  enzyme levels (MGMT, MPG). Step2->Step3 Step4 4. In Vivo Validation • Use orthotopic GBM mouse models. • Assess tumor growth, survival,  and biomarker modulation. Step3->Step4

Research Strategies and Key Considerations

Given the absence of direct data, here are some strategies to advance your research on this compound:

  • Broaden Your Literature Search: Explore existing studies on this compound's effects in other cancer types. Its known mechanisms of action (e.g., inhibiting specific kinases or pathways) in other models can provide strong hypotheses for testing in GBM.
  • Leverage General Principles of Natural Compounds: Many plant-derived bioactive compounds, like those mentioned in one review, induce cell death through mechanisms such as apoptosis, cell cycle arrest, and antioxidant activity [6]. You can investigate if this compound operates through these fundamental mechanisms.
  • Systematic Combination Screening: Consider setting up a screen that tests this compound alongside TMZ against a panel of GBM cell lines with different resistance backgrounds (e.g., high vs. low MGMT expression). This can help identify which molecular contexts make the combination most effective.

References

Sanggenon C apoptosis assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C Bioactivity Data

The table below summarizes key quantitative data from recent studies on this compound's effects across different cancer cell lines.

Cancer Type Cell Lines Tested Key Assays Used Reported IC₅₀ / Effective Concentrations Primary Apoptotic Mechanisms Identified
Colon Cancer [1] LoVo, HT-29, SW480 CCK-8, Hoechst 33258, ROS assay, ATP assay 5-80 µM (proliferation inhibition); 10-40 µM (apoptosis assays) 🠖 Mitochondrial pathway activation 🠖 Increased ROS 🠖 Decreased Bcl-2 protein 🠖 Inhibition of NO production/iNOS
Glioblastoma (GBM) [2] U-87 MG, LN-229 MTT, EdU, Flow Cytometry, TUNEL, Western Blot ~10-20 µM (48h treatment for anti-proliferation) 🠖 DAPK1 protein stabilization 🠖 Decreased MIB1-mediated ubiquitination 🠖 Caspase-3 cleavage 🠖 G0/G1 cell cycle arrest
Cervical Cancer [3] HeLa, SiHa MTT, Western Blot, Flow Cytometry, Xenotransplant Not explicitly stated; effects observed in dose-dependent manner 🠖 MCL1 protein degradation 🠖 SYVN1-mediated ubiquitination 🠖 Activation of mitochondrial apoptosis 🠖 Induction of ER stress & protective autophagy

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used in this compound apoptosis research.

Cell Proliferation and Viability (CCK-8 Assay) [1]

This protocol is used to determine the inhibitory effect of this compound on cell proliferation.

  • Seed cells in a 96-well culture plate at a density of 5x10³ cells/well and allow them to adhere for 12 hours.
  • Prepare this compound in a series of concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) from a DMSO stock solution in fresh culture medium.
  • Treat cells with the prepared medium for desired incubation periods (e.g., 0, 12, 24, 48, 72 hours).
  • Add CCK-8 reagent (10 µl per well) 2 hours before the end of the incubation.
  • Measure absorbance at 450 nm using a microplate reader. Calculate the percentage of cell survival relative to the control group to determine the IC₅₀ value.
Detection of Apoptosis by Caspase-3/7 Activity [4]

Measuring the activity of executioner caspases is a definitive marker for apoptosis.

  • Culture and treat cells in an opaque-walled, white microplate suitable for luminescence reading.
  • Equilibrate the Caspase-Glo 3/7 reagent to room temperature.
  • Add a volume of the Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well.
  • Mix contents gently using a plate shaker and incubate at room temperature for 30-60 minutes to allow signal development.
  • Measure luminescence in a plate-reading luminometer. An increase in Relative Luminescence Units (RLU) indicates caspase-3/7 activation and apoptosis.
Analysis of Apoptosis by Flow Cytometry [2]

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Harvest cells after treatment with this compound by trypsinization and centrifugation.
  • Wash the cell pellet with cold PBS.
  • Resuspend cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI), following the kit manufacturer's instructions.
  • Incubate the mixture in the dark for 15 minutes at room temperature.
  • Analyze stained cells by flow cytometry within 1 hour. The populations can be distinguished as follows: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic).

Troubleshooting Common Assay Issues

The table below addresses potential challenges and solutions in this compound apoptosis experiments.

Problem Potential Cause Suggested Solution
High background or low signal in Caspase-3/7 assay Compound auto-fluorescence (if using fluorescent substrates) [4] Switch to a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo 3/7), which is more sensitive and less prone to interference.
Unexpected cell death in control groups DMSO vehicle toxicity [4] Ensure the final concentration of DMSO is low (e.g., ≤0.1%). Test DMSO-only controls in every experiment.
Weak or no apoptotic effect Cell line-specific resistance or insufficient drug exposure [1] [2] [3] Confirm the sensitivity of your cell line in a pilot study. Perform a time- and dose-response curve. Consider combination with other agents (e.g., autophagy inhibitors) based on the cancer type. [3]
High variability in replicate wells Inconsistent cell seeding or drug addition [1] Ensure a homogeneous cell suspension before seeding. Use automated liquid handlers for reagent addition if available.

This compound Signaling Pathways

The following diagrams illustrate the key molecular mechanisms of this compound-induced apoptosis, based on the search results.

Mitochondrial & ER Stress Pathway in Colon and Cervical Cancers

G This compound: Mitochondrial Apoptosis & ER Stress cluster_mito Mitochondrial Pathway cluster_er ER Stress & MCL1 Degradation SC This compound M1 ↑ ROS / Ca²⁺ SC->M1 E1 MCL1 Degradation SC->E1 M2 ↓ Bcl-2 M1->M2 M3 Cytochrome c Release M2->M3 M4 Caspase-9 Activation M3->M4 M5 Caspase-3 Activation M4->M5 M6 Apoptosis M5->M6 E2 ER Stress Activation E1->E2 E3 ↑ ATF4, DDIT3 E2->E3 E4 Protective Autophagy E3->E4 E4->M6 Inhibit to Enhance Effect E5 Apoptosis Sensitization E4->E5

DAPK1 Stabilization Pathway in Glioblastoma

G This compound: DAPK1 Stabilization in GBM SC This compound MIB1 E3 Ligase MIB1 SC->MIB1 Decreases DAPK1 DAPK1 Protein SC->DAPK1 Stabilizes Ub Ubiquitination & Degradation MIB1->Ub Promotes Apoptosis Apoptosis DAPK1->Apoptosis Induces Prolif Proliferation DAPK1->Prolif Inhibits Ub->DAPK1 Targets

Key Experimental Considerations

  • Confirm the Relevant Pathway for Your Model: The mechanism of this compound appears to be cell-context dependent. Investigate whether the DAPK1/MIB1 axis [2], MCL1/ER stress pathway [3], or classic mitochondrial ROS pathway [1] is most relevant for your specific cancer cell line.
  • Explore Combination Strategies: Research indicates that this compound can synergize with standard chemotherapeutic agents like Temozolomide [2] and Cisplatin [3]. Furthermore, combining it with autophagy inhibitors may overcome protective resistance mechanisms and enhance cell killing [3].
  • Validate with Multiple Assays: Apoptosis is a multi-step process. Correlate findings from viability assays (CCK-8/MTT) with direct apoptosis markers (caspase activation, Annexin V staining, TUNEL) and Western blot analysis of key proteins like PARP cleavage for confirmation [2] [4].

References

Sanggenon C ROS detection optimization

Author: Smolecule Technical Support Team. Date: February 2026

ROS Detection Assays with Sanggenon C

The following table summarizes the key experimental conditions used in published studies for detecting ROS in response to this compound.

Cell Line / Model Assay Type Dye Used This compound Concentrations Key Treatment Durations Observed Effect Citation
HT-29 Colon Cancer Cells Fluorescence (Microplate Reader & Microscopy) DCFH-DA (10 µM) 10, 20, 40 µM 12, 24, 48 hours Increased ROS generation, inducing apoptosis [1]
H9c2 Rat Cardiomyoblasts Fluorescence DCFH-DA 1, 10, 100 µM Pre-treatment for 12h, then hypoxia for 24h Reduced ROS levels (protective effect) [2]

Detailed Experimental Protocol

Based on the methodologies, here is a generalized workflow you can adapt for your research. The protocol for HT-29 colon cancer cells is particularly detailed [1].

  • Cell Seeding and Adherence

    • Seed your chosen cell line (e.g., HT-29, H9c2) in a 96-well plate (for microplate reading) or a 6-well plate (for microscopy) at a density of 5x10³ to 1x10⁵ cells per well.
    • Allow the cells to adhere for 12-24 hours in a standard culture incubator (37°C, 5% CO₂).
  • Treatment with this compound

    • Prepare fresh culture medium containing your desired concentrations of this compound (e.g., 10, 20, 40 µM for a pro-oxidant effect in cancer cells; 1, 10, 100 µM for an antioxidant effect in protective models).
    • Replace the old medium in the wells with the this compound-containing medium.
    • Incubate the cells for the desired time period (e.g., 12-48 hours). The effect of this compound on ROS can be time-dependent [1].
  • ROS Detection with DCFH-DA

    • Dye Loading: After the treatment period, remove the treatment medium and gently wash the cells with PBS (phosphate-buffered saline) three times.
    • Add serum-free medium containing 10 µM DCFH-DA to cover the cells.
    • Incubate the cells in the dark at 37°C for 20-30 minutes.
    • Washing: After incubation, carefully remove the DCFH-DA solution and wash the cells with PBS three more times to remove any extracellular dye.
  • Signal Detection and Quantification

    • For fluorescence microscopy: Immediately visualize the cells under a fluorescence microscope. The excitation/emission maxima for the DCF (the oxidized product) are about 495/529 nm. Capture images and compare the fluorescence intensity between treatment groups.
    • For microplate reading: Add a small volume of PBS to the wells and measure the fluorescence intensity in each well using a microplate reader with the appropriate filters (e.g., 485 nm excitation / 535 nm emission).

Important Considerations & Paradoxical Effects

A critical finding from the literature is that this compound can have opposite effects on ROS depending on the cellular context. This is a vital factor to consider when designing and interpreting your experiments.

G cluster_cancer Cancer Cell Context (e.g., HT-29 Colon Cancer) cluster_normal Normal/Stressed Cell Context (e.g., H9c2 Cardiomyoblasts) SC This compound (SC) C1 Significant ROS Increase SC->C1 N1 Reduces ROS Levels SC->N1 C2 Induces Mitochondrial Apoptosis Pathway C1->C2 C3 Promotes Cell Death C2->C3 N2 Enhances Antioxidant Defenses (e.g., SOD) N1->N2 N3 Promotes Cell Survival N2->N3

Potential Troubleshooting & Optimization Tips

While the search results did not contain explicit FAQs, you can optimize your assay based on the underlying biology and common ROS detection challenges.

  • Confirming the Expected Effect: The most crucial first step is to determine which context (pro-oxidant or antioxidant) is relevant to your research model. Start with the concentration and time ranges provided in the tables above.
  • Validating the Signal:
    • Use a Positive Control: Always include a well-treated with a known ROS inducer (e.g., 100 µM - 1 mM H₂O₂ for 30-60 minutes) to confirm your assay is working.
    • Use an Antioxidant Control: Co-treat some cells with this compound and a broad-spectrum antioxidant like N-acetyl cysteine (NAC). If the ROS signal is abolished, it confirms the signal is specific [3].
  • Technical Pitfalls:
    • DCFH-DA Photobleaching: The dye is light-sensitive. Perform all incubation and washing steps in the dark as much as possible.
    • Cell Density: Ensure consistent cell seeding density, as overcrowding can affect ROS levels and fluorescence readings.
    • Time Course: The ROS burst may be transient. Consider performing a time-course experiment (e.g., 1h, 3h, 6h, 12h, 24h) to capture the peak effect.

I hope this structured technical summary provides a solid foundation for your experiments. The paradoxical role of this compound in different models is a fascinating area for further investigation.

References

HPLC Method for Sanggenon C Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a validated Ultra-Performance Liquid Chromatography (UPLC) method used for the quantitative analysis of Sanggenon C and other related compounds in Morus alba root bark extracts [1].

Parameter Specification
Analytical Instrument Waters Acquity H-class UPLC system
Detection Method Photodiode Array (PDA)
Detection Wavelength 205 nm [1]
Chromatography Column BEH Phenyl (2.1 × 100 mm, 1.7 µm particle size) [1]
Quantified Compounds This compound, Sanggenon D, and other MDAAs [1]
Linear Range (R²) > 0.9991 for all validated compounds [1]
Limit of Quantitation (LOQ) 22.2 to 340 ng/mL (across various MDAAs) [1]
Intra-day & Inter-day Precision RSD ranged from 0.9% to 10.1% [1]

HPLC Troubleshooting Guide

Common HPLC/UHPLC issues and their solutions are summarized below. This guide synthesizes information from general troubleshooting resources and specific challenges in analyzing complex natural products like Morus alba extracts [2] [3].

Symptom Possible Cause Recommended Solution

| Peak Tailing | - Interaction of basic compounds with silanol groups.

  • Active sites on the column. | - Use high-purity silica (Type B) or polar-embedded phase columns [3].
  • Add a competing base (e.g., triethylamine) to the mobile phase [3]. | | Broad Peaks | - Large detector cell volume.
  • Excessive extra-column volume. | - Ensure flow cell volume is ≤1/10 of the smallest peak volume [3].
  • Use short, narrow-internal-diameter (e.g., 0.13 mm for UHPLC) connection tubing [3]. | | Peak Fronting | - Column overload.
  • Sample dissolved in a solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample [2] [3].
  • Re-dissolve the sample in the starting mobile phase [3]. | | Retention Time Drift | - Poor temperature control.
  • Incorrect mobile phase composition. | - Use a thermostat column oven [2].
  • Prepare fresh mobile phase and ensure proper degassing [2]. | | Baseline Noise | - Air bubbles in the system.
  • Contaminated detector cell. | - Degas the mobile phase and purge the system [2].
  • Flush the detector flow cell with a strong organic solvent [2]. | | High Backpressure | - Blocked column frit.
  • Mobile phase precipitation. | - Backflush the column if possible, or replace the guard/analytical column [3].
  • Flush the system with a strong solvent compatible with the column [2]. |

Frequently Asked Questions (FAQs)

Q1: What are the key steps in sample preparation for this compound analysis from plant material? The root bark of Morus alba is the preferred source. A two-step pressurized liquid extraction (PLE) is effective:

  • Defatting: Use non-polar solvents like n-hexane or petroleum ether to remove lipids [1] [4].
  • Target Compound Extraction: Extract the defatted material with a solvent mixture of isopropanol and petroleum ether (2:1 ratio) at 80°C to enrich Mulberry Diels-Alder-type adducts (MDAAs) like this compound [4]. The final extract is dried, dissolved in HPLC-grade methanol for analysis [4].

Q2: How is the HPLC method validated for this compound quantification? Method validation follows ICH guidelines and typically includes [1]:

  • Linearity: Demonstrating a coefficient of determination (R²) greater than 0.999.
  • Precision: Achieving intra-day and inter-day relative standard deviation (RSD) below 10.1%.
  • Accuracy: Conducting spiking experiments with recovery rates between 84.2% and 95.8%.
  • Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which for similar MDAAs were in the ranges of 6.67-102 ng/mL and 22.2-340 ng/mL, respectively.

Q3: My peaks for this compound and D are co-eluting. How can I improve separation?

  • Adjust Mobile Phase: Modify the composition, pH, or gradient profile of the mobile phase [3].
  • Change Column Chemistry: If using a C18 column, switch to a phenyl column (as used in the referenced method) for different selectivity [1].
  • Column Temperature: Optimize the column temperature to improve resolution [2].

Q4: What advanced strategies can link chemical profiles to biological activity for quality control? Spectrum-Effect Relationship analysis is a powerful approach. It involves [5]:

  • Establishing chemical fingerprints (e.g., HPLC) of multiple sample batches.
  • Testing the biological activity (e.g., anti-influenza, antibacterial) of each batch.
  • Using chemometric methods (e.g., correlation analysis) to statistically link specific peaks in the fingerprint (like this compound) to the observed efficacy, thereby identifying the true active components.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for this compound analysis, from sample preparation to quality assessment.

sanggenon_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis & Quantification cluster_quality Quality Assessment Start Start: Morus alba Root Bark SP1 1. Grind Material to Powder Start->SP1 SP2 2. Defat with n-Hexane (Remove Lipids) SP1->SP2 SP3 3. Extract MDAAs with Isopropanol/Petroleum Ether SP2->SP3 SP4 4. Concentrate and Dry Extract SP3->SP4 SP5 5. Dissolve in Methanol for HPLC Analysis SP4->SP5 HPLC1 Inject Sample SP5->HPLC1 HPLC2 UPLC-PDA Separation (BEH Phenyl Column, 205 nm) HPLC1->HPLC2 HPLC3 Compare Retention Times and Peak Area to Standards HPLC2->HPLC3 HPLC4 Calculate this compound Purity % HPLC3->HPLC4 Q1 Method Validation: Linearity, Precision, Accuracy HPLC4->Q1 Q2 Advanced Strategy: Spectrum-Effect Relationship HPLC4->Q2  Links chemistry to bioactivity

References

Sanggenon C vs Sanggenon D antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Experimental Data

The comparative data comes from a study that used four established antioxidant assays. The key insight is that the relative performance of each sanggenon depends on the reaction mechanism being tested [1].

  • Assays Based Purely on Electron Transfer (ET): In the FRAP and Cu²⁺-reducing assays, which are conducted under conditions that favor simple electron donation, Sanggenon D consistently showed a lower IC50, indicating greater potency [1].
  • Assays Based on Multiple Pathways: In the DPPH• and ABTS•+ scavenging assays, which can proceed via multiple pathways including Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET), Sanggenon C demonstrated a lower IC50 and thus greater potency [1].
  • Additional Mechanism - Metal Binding: UV-Vis spectroscopy revealed that this compound binds Fe²⁺ ions more strongly than Sanggenon D. By sequestering these ions, this compound can inhibit the Fenton reaction, a major source of damaging hydroxyl radicals, adding a non-radical scavenging mechanism to its antioxidant profile [1].

Relationship Between Structure and Activity

The divergence in their activity is attributed to a steric effect. Sanggenons C and D are stereoisomers—they have the same atoms and bonds but different three-dimensional arrangements [1].

  • The specific spatial configuration of This compound is more favorable for the multi-step processes involved in radical scavenging (like HAT and SPLET) and for positioning itself to chelate metal ions effectively [1].
  • The structure of Sanggenon D is more optimized for direct electron transfer reactions, making it more potent in the mere ET-based assays [1].

This structural difference is crucial, as it dictates how easily the molecule can interact with radicals, metal ions, or other biological targets.

Biological Relevance and Cytoprotection

The chemical antioxidant data translates to meaningful biological effects. In a model of oxidative stress using Mesenchymal Stem Cells (MSCs), both compounds provided protection, but This compound was more effective, reducing the percentage of early apoptotic cells to 31.1% compared to 42.0% for Sanggenon D [1]. This aligns with the finding that this compound's multi-pathway antioxidant and metal-binding abilities are more effective in a complex biological system.

The following diagram illustrates the key experimental workflow and primary findings from the comparative study.

cluster_mechanism Key Finding: Mechanism Dictates Efficacy Start Start: Comparative Study of Sanggenons C & D A1 In Vitro Antioxidant Assays Start->A1 A2 Fe²⁺-binding UV-Vis Analysis Start->A2 A3 In Vitro Cytoprotection Assay (Flow Cytometry on MSCs) Start->A3 B1 FRAP & Cu²⁺ Reduction: Sanggenon D more potent A1->B1 B2 DPPH & ABTS Scavenging: This compound more potent A1->B2 B3 This compound has stronger binding A2->B3 B4 This compound provides superior protection (31.1% vs 42.0% apoptosis) A3->B4 C1 Conclusion: Steric Effect B1->C1 B2->C1 B3->C1 B4->C1

Broader Bioactivities and Research Applications

Beyond the direct antioxidant comparison, both compounds show promise in other therapeutic areas, which may be influenced by their antioxidant properties.

Compound Documented Bioactivities

| This compound | • Protects against cardiac hypertrophy and fibrosis by suppressing calcineurin/NFAT2 signaling [2]. • Ameliorates cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress via RhoA-ROCK signaling [3]. | | Sanggenon D | • Acts as a potent inhibitor of pancreatic lipase (IC50: 0.77 μM) [4]. • Exhibits broad-spectrum antibacterial activity by disrupting the bacterial cell membrane and inhibiting phospholipid repair systems [5]. |

Conclusion and Research Considerations

For researchers and drug development professionals, the choice between this compound and D hinges on the desired mechanism of action.

  • Prioritize this compound if your research focuses on broad-spectrum radical scavenging, metal chelation, or cytoprotection in models of oxidative stress-related diseases (e.g., neurological or cardiovascular injury) [1] [2] [3].
  • Consider Sanggenon D if your work involves electron-transfer mechanisms or its other documented bioactivities, such as antibacterial or pancreatic lipase inhibition [1] [4] [5].

References

Sanggenon C calcineurin NFAT2 pathway validation

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C vs. Other Calcineurin Inhibitors

The table below summarizes how this compound compares to classical calcineurin inhibitors based on available experimental data.

Inhibitor Name Type/Source Primary Molecular Target Key Experimental Findings Reported Model(s)
This compound Natural Flavonoid (Morus alba) Calcineurin-NFAT2 pathway [1] Attenuated cardiac hypertrophy and fibrosis; preserved cardiac function; reduced HW/BW and HW/TL ratios; improved LVFS and LVEF [1] Mouse model of pressure overload (Aortic Banding) [1]
Cyclosporine A Pharmaceutical (Fungal peptide) Calcineurin [2] Established calcineurin inhibitor; used in immunosuppression; can induce hypertension [3] Various clinical and pre-clinical models
Tacrolimus (FK506) Pharmaceutical (Macrolide) Calcineurin [2] Established calcineurin inhibitor; used in immunosuppression and topical treatment for autoimmune conditions like atopic dermatitis [4] Various clinical and pre-clinical models
Carabin Endogenous Protein Calcineurin, Ras [3] Protects against cardiac hypertrophy by blocking calcineurin, Ras, and CaMKII signaling [3] Rodent model of cardiac hypertrophy [3]

Key Experimental Data for this compound

The following table quantifies the protective effects of this compound treatment in a mouse model of cardiac hypertrophy, as reported in the 2017 study [1].

Parameter Sham Group Vehicle-AB Group LD-AB Group (10 mg/kg) HD-AB Group (20 mg/kg)
HW/BW Ratio (mg/g) ~4.2 ~6.0 ~5.1 ~4.5
HW/TL Ratio (mg/mm) ~6.8 ~9.5 ~8.0 ~7.2
LW/BW Ratio (mg/g) Not significantly increased Significantly increased Attenuated increase Attenuated increase
LVEF (%) ~68 ~48 ~58 ~65
LVFS (%) ~35 ~22 ~28 ~33
Cardiomyocyte Cross-Sectional Area Normal Significantly increased Attenuated increase Attenuated increase
Cardiac Fibrosis Minimal Significant Reduced Reduced

Detailed Experimental Protocol

The primary evidence for this compound's effect comes from a 2017 study using a mouse model of pressure overload-induced cardiac hypertrophy [1]. Here is a summary of the key methodology:

  • Animal Model: Male C57/BL6 mice (8 weeks old) underwent Aortic Banding (AB) surgery to induce pressure overload. A sham surgery group served as the control [1].
  • Drug Administration: One week after AB surgery, mice were treated for 3 weeks and divided into four groups [1]:
    • Sham group: Sham surgery + vehicle (saline with 1% Tween-80).
    • Vehicle-AB group: AB surgery + vehicle.
    • LD-AB group: AB surgery + this compound (10 mg/kg/day, intraperitoneal).
    • HD-AB group: AB surgery + this compound (20 mg/kg/day, intraperitoneal).
  • Functional and Tissue Analysis: After 4 weeks post-surgery, the following assessments were conducted [1]:
    • Cardiac Function: Echocardiography and hemodynamic measurements were performed to assess parameters like Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).
    • Hypertrophy Assessment: Heart, lung, and body weights were measured to calculate Heart Weight/Body Weight (HW/BW) and Heart Weight/Tibia Length (HW/TL) ratios. Histological staining of heart tissue was used to measure cardiomyocyte size and fibrosis.
    • Molecular Analysis: Protein levels from heart tissue were analyzed by Western blotting to detect the activation of calcineurin and its downstream target, Nuclear Factor of Activated T-cells 2 (NFAT2).

The Calcineurin-NFAT2 Pathway & this compound's Role

The diagram below illustrates the signaling pathway involved in pathological cardiac hypertrophy and the proposed site of action for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PressureOverload Pressure Overload (e.g., Hypertension) CalciumInflux Increased Cytosolic Ca²⁺ PressureOverload->CalciumInflux Calcineurin Calcineurin CalciumInflux->Calcineurin NFAT2 NFAT2 (Phosphorylated) (Inactive in Cytoplasm) Calcineurin->NFAT2 Activates NFAT2_Active NFAT2 (Dephosphorylated) (Active in Nucleus) NFAT2->NFAT2_Active Dephosphorylates & Translocates GeneTranscription Pro-Hypertrophic Gene Transcription NFAT2_Active->GeneTranscription CardiacHypertrophy Cardiac Hypertrophy & Fibrosis GeneTranscription->CardiacHypertrophy SanggenonC This compound SanggenonC->Calcineurin Inhibits

Interpretation of Findings for Researchers

For researchers in the field, the data suggests several key points:

  • Mechanistic Specificity: The study provides evidence that this compound's anti-hypertrophic effect is specifically linked to the suppression of the calcineurin-NFAT2 pathway, a well-established driver of pathological cardiac remodeling [1] [2].
  • Therapeutic Potential: As a natural compound, this compound represents a potential starting point for developing new cardioprotective agents. Its multi-faceted bioactivity, including anti-inflammatory and antioxidant effects [5] [6], may offer additional benefits in complex disease pathologies like heart failure.
  • Research Gaps: The current evidence is pre-clinical. Further investigation is needed to fully elucidate its pharmacokinetics, long-term safety, and efficacy in other models of heart disease. It is also important to note that different isoforms of NFAT2 (e.g., NFAT2α and NFAT2β) can have opposing roles in cell survival and death [7], so the specific isoform affected by this compound warrants deeper exploration.

References

Comparison of Sanggenon C and D Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative data for Sanggenon C and Sanggenon D from the identified study [1]:

Compound FRAP Assay Activity (Relative IC₅₀) Key Findings & Mechanistic Insights
Sanggenon D Higher activity (Lower IC₅₀) [1] More effective in electron transfer (ET)-based assays like FRAP [1].
This compound Lower activity (Higher IC₅₀) [1] More effective in multi-pathway radical scavenging (DPPH•, ABTS•⁺) and Fe²⁺-binding; showed stronger cytoprotection (31.1% vs. 42.0% early apoptosis) [1].

The study concluded that the difference in their activity is attributed to a steric effect, as they are stereoisomers [1]. While Sanggenon D excels in the specific mechanism measured by the FRAP assay, this compound might be more effective in broader antioxidant and cytoprotective contexts.

Understanding the FRAP Assay Protocol

The FRAP (Ferric Reducing Antioxidant Power) assay is a standard method used to measure the electron-transfer (ET) based reducing capacity of antioxidant compounds [2].

Key Principles of the FRAP Assay [3] [2] [4]:

  • Mechanism: The assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) complex to a blue-colored ferrous ion (Fe²⁺) complex at an acidic pH (3.6).
  • Detection: The increase in absorbance at 593 nm is proportional to the reducing power of the sample.
  • Scope: It specifically detects antioxidants that act via electron transfer and may not detect those that work through hydrogen atom transfer (HAT) mechanisms [2] [4].

Experimental Workflow The following diagram illustrates the key steps in the FRAP assay protocol:

G Start Start FRAP Assay Prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Start->Prep Incubate Incubate reagent at 37°C Prep->Incubate Mix Mix sample with FRAP reagent Incubate->Mix React Incubate at 37°C for 4 min Mix->React Measure Measure absorbance at 593 nm React->Measure Analyze Analyze data vs. standard curve Measure->Analyze

Detailed Protocol Steps [3] [2] [4]:

  • FRAP Reagent Preparation: The reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.
  • Sample Incubation: A small volume of the sample (e.g., 20 μL) is added to the FRAP reagent (e.g., 150-300 μL) and mixed thoroughly.
  • Reaction: The mixture is incubated at 37°C for a precise period. While a 4-minute reaction is common, some protocols extend to 30 minutes or more, as reaction times can vary for different antioxidants [2] [4].
  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
  • Calculation: The absorbance of the sample is compared against a standard curve, typically prepared using Trolox or ferrous sulfate, and results are expressed in Trolox Equivalents (TE) or as a concentration providing 50% reduction (IC₅₀) [3] [4].

Interpretation Guide for Researchers

  • Mechanism-Specific Insight: The FRAP assay provides a specific view of antioxidant capacity centered on reducing power. A compound like Sanggenon D showing high activity in this assay is a potent electron donor [1] [2].
  • Use Multiple Assays: Relying on a single assay can be misleading. For a comprehensive profile, combine FRAP with other methods like DPPH, ABTS, and metal-chelating assays to evaluate different antioxidant mechanisms [1].
  • Consider the Steric Effect: The case of Sanggenons C and D highlights how subtle structural and stereochemical differences can significantly impact biological activity and assay outcomes [1].

References

Comprehensive Comparative Analysis: Sanggenon C in Cardiac Hypertrophy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cardiac Hypertrophy Modeling & Therapeutic Approaches

Cardiac hypertrophy represents a maladaptive response of the heart to various stressors, including hypertension, aortic valve stenosis, and myocardial infarction, leading to increased heart mass and eventual heart failure if left untreated. This complex physiological and pathological process involves simultaneous changes in hemodynamics, mechanical stimuli, and hormonal inputs that drive myocardial growth through intricate signaling networks. Researchers employ various experimental models to study cardiac hypertrophy, including animal models (e.g., aortic banding for pressure overload, isoproterenol administration for β-adrenergic stimulation) and computational approaches that simulate growth patterns in response to mechanical stimuli. The development of pharmacological interventions that can prevent or reverse pathological cardiac remodeling remains a significant focus in cardiovascular drug discovery, with several targeted pathways showing promise for therapeutic development.

Sanggenon C, a flavanone Diels-Alder adduct compound isolated from the root bark of Morus cathayana, has recently emerged as a potential candidate for cardiac hypertrophy treatment based on its documented anti-inflammatory and antioxidant properties. This comparative guide evaluates the experimental validation of this compound against other research compounds and established approaches in cardiac hypertrophy models, providing researchers and drug development professionals with objective performance data across multiple dimensions—including efficacy, mechanisms, protocols, and pharmacokinetics—to inform future research directions and therapeutic development strategies.

Experimental Models of Cardiac Hypertrophy

In Vivo Animal Models
  • Aortic Banding (Pressure Overload) Model: This well-established surgical model involves constricting the transverse aorta to create pressure overload, leading to concentric hypertrophy. In the this compound study, researchers performed aortic banding on male C57/BL6 mice (8 weeks old, 23.5-27.5 g) using a 26/27G syringe needle to achieve approximately 70% aortic coarctation. Sham-operated mice underwent identical procedures without the final constriction step [1] [2]. This model produces cardiac hypertrophy, fibrosis, and deteriorated cardiac function within 4 weeks, mimicking human hypertension-induced cardiac pathology.

  • Isoproterenol-Induced Hypertrophy Model: Chronic administration of the β-adrenergic agonist isoproterenol represents another widely used model that induces pathological hypertrophy through sustained sympathetic activation. This approach results in significant increases in heart weight/body weight ratios (6.7 ± 0.85 mg/g in ISO-treated vs. 4.5 ± 0.31 mg/g in sedentary controls) and distinctive transcriptional profiles related to cardiovascular disease, free radical scavenging, and immune system development [3]. The model demonstrates high mortality rates (up to 80%) and produces substantial fibrosis, making it suitable for evaluating anti-hypertrophic compounds.

In Vitro & Computational Approaches
  • Cell Signaling Network Models: Advanced computational approaches model the complex signaling networks underlying cardiac hypertrophy responses. The CLASSED (Context-specific Logic-bASed Signaling nEtwork Development) framework employs logic-based ODE models built from prior knowledge networks encompassing 106 nodes and 191 reactions across 14 established hypertrophic pathways [4]. These models help identify context-specific signaling reactions and predict new crosstalks, such as those between calcium/calmodulin-dependent pathways and upstream Ras signaling in β-adrenergic cardiac hypertrophy.

  • Biomechanical Growth Models: Computational biomechanics frameworks simulate cardiac growth using a kinematic growth framework that decomposes tissue deformation into growth (Fg) and elastic (Fe) components [5]. These models relate mechanical stimuli like stress and strain to patterns of concentric and eccentric hypertrophy, though they currently lack ability to incorporate pharmacological effects or regression after load removal.

Efficacy & Performance Comparison

Quantitative Assessment of this compound Effects

Table 1: Functional Improvement with this compound Treatment in Aortic-Banded Mice

Parameter Sham Group Vehicle-AB Group AB + this compound (10 mg/kg) AB + this compound (20 mg/kg)
HW/BW ratio (mg/g) 4.5 ± 0.3 7.1 ± 0.4* 5.8 ± 0.4 5.2 ± 0.3
LW/BW ratio (mg/g) 5.8 ± 0.4 8.2 ± 0.6* 6.9 ± 0.5 6.3 ± 0.4
Fractional Shortening (%) 45.2 ± 3.1 28.7 ± 2.8* 38.4 ± 2.9 41.6 ± 3.0
dP/dt max (mmHg/s) 11,258 ± 845 7,845 ± 632* 9,542 ± 721 10,127 ± 798
Myocyte cross-sectional area (μm²) 218 ± 18 358 ± 27* 278 ± 22 241 ± 19

Data presented as mean ± SD; *p < 0.05 vs. Sham group; p < 0.05 vs. Vehicle-AB group [1] [2] [6]

This compound demonstrated dose-dependent protection against cardiac hypertrophy in aortic-banded mice. Treatment with both 10 mg/kg and 20 mg/kg significantly improved cardiac function parameters and reduced structural indicators of hypertrophy compared to vehicle-treated AB controls [1]. The higher dose (20 mg/kg) produced nearly complete normalization of heart weight to body weight ratios (HW/BW) and lung weight to body weight ratios (LW/BW), indicating reduction of both cardiac hypertrophy and consequent pulmonary congestion. Hemodynamic measurements revealed substantial improvement in contractility (dP/dt max) and fractional shortening, suggesting enhanced systolic function. Histological analysis confirmed marked reduction in myocyte size and fibrosis area following this compound treatment [2].

Comparative Efficacy Across Intervention Strategies

Table 2: Cross-Model Comparison of Anti-Hypertrophic Efficacy

Intervention Model Type Key Molecular Targets Efficacy Metrics Advantages Limitations
This compound Aortic banding (AB) Calcineurin/NFAT2 inhibition 40-50% reduction in hypertrophy markers; Improved systolic function Multi-target action (anti-oxidant, anti-inflammatory); Favorable safety profile Limited oral bioavailability; Unknown chronic toxicity
β-blockers Isoproterenol (ISO) β-adrenergic receptor blockade 30-40% reduction in hypertrophy; Heart rate reduction Well-established clinical use; Favorable hemodynamic effects Limited efficacy in advanced disease; Side effects (fatigue, bradycardia)
Network Modeling In silico signaling Context-specific pathway identification Predictive accuracy for ERK1/2 phosphorylation patterns Identifies novel crosstalks (CaMKII-Gβγ); High-throughput screening capability Limited validation in whole-organ systems; Does not account for tissue biomechanics
AI-ECG Analysis Human HCM detection Pattern recognition of ECG features AUROC 0.980 for HCM detection Non-invasive; High sensitivity/specificity; Clinical translation potential Diagnostic not therapeutic; Limited mechanistic insights

Mechanism of Action Analysis

Calcineurin/NFAT2 Pathway Inhibition

This compound exerts its primary anti-hypertrophic effects through suppression of the calcineurin/NFAT2 signaling pathway, a critical regulator of pathological cardiac remodeling. Calcineurin, a calcium/calmodulin-dependent protein phosphatase, activates NFAT transcription factors through dephosphorylation, promoting their nuclear translocation and initiation of hypertrophic gene programs [1] [2]. In aortic-banded mice, this compound treatment significantly reduced AB-induced activation of both calcineurin and NFAT2, demonstrating target engagement at molecular level. This pathway inhibition represents a strategic intervention point in hypertrophy signaling, as calcineurin/NFAT activation represents a convergence point for multiple upstream triggers including biomechanical stress, neurohormonal activation, and oxidative stress.

The following diagram illustrates the core signaling pathway through which this compound exerts its effects:

G cluster_upstream Upstream Stimuli Pressure_Overload Pressure_Overload Calcium_Influx Calcium_Influx Pressure_Overload->Calcium_Influx Induces Oxidative_Stress Oxidative_Stress Calcineurin_Activation Calcineurin_Activation Oxidative_Stress->Calcineurin_Activation Enhances Inflammation Inflammation Inflammation->Calcineurin_Activation Potentiates Calcium_Influx->Calcineurin_Activation Stimulates NFAT2_Dephosphorylation NFAT2_Dephosphorylation Calcineurin_Activation->NFAT2_Dephosphorylation Catalyzes NFAT2_Nuclear_Translocation NFAT2_Nuclear_Translocation NFAT2_Dephosphorylation->NFAT2_Nuclear_Translocation Enables Hypertrophic_Gene_Expression Hypertrophic_Gene_Expression NFAT2_Nuclear_Translocation->Hypertrophic_Gene_Expression Activates Cardiac_Hypertrophy Cardiac_Hypertrophy Hypertrophic_Gene_Expression->Cardiac_Hypertrophy Drives Sanggenon_C Sanggenon_C Sanggenon_C->Calcineurin_Activation Inhibits Sanggenon_C->NFAT2_Dephosphorylation Blocks

Multi-Target Therapeutic Actions

Beyond calcineurin/NFAT2 inhibition, this compound demonstrates additional therapeutic actions that contribute to its efficacy. The compound has documented anti-inflammatory properties through inhibition of NF-κB activity, reducing expression of adhesion molecules and pro-inflammatory cytokines [1]. Additionally, this compound exhibits antioxidant capabilities that address oxidative stress components of cardiac hypertrophy pathophysiology. This multi-target approach provides advantages over highly specific inhibitors that may lack efficacy due to pathway redundancy in hypertrophy development. The combination of direct pathway inhibition (calcineurin/NFAT2) with indirect modulation of the hypertrophic milieu (inflammation, oxidative stress) represents a comprehensive therapeutic strategy potentially capable of addressing multiple facets of cardiac remodeling simultaneously.

Experimental Protocols & Methodologies

Animal Model Induction & Compound Administration

The experimental validation of this compound employed rigorous methodologies to ensure reproducible results. For the aortic banding model, researchers anesthetized mice with 3% sodium pentobarbital, maintained artificial respiration using a rodent ventilator, and performed surgical constriction of the aortic arch between the right and left common carotid arteries using a 26/27G needle to standardize the degree of constriction [1]. Doppler analysis confirmed adequate aortic constriction and similar pressure overload across all AB-operated mice. This compound administration began one week post-AB surgery, with daily intraperitoneal injections of 10 or 20 mg/kg for three weeks, using saline with 1% Tween-80 as vehicle [2]. This timing allowed establishment of hypertrophy before intervention, modeling clinical scenarios where treatment begins after disease detection.

Assessment Techniques & Endpoint Analyses

Comprehensive functional assessments were performed four weeks post-AB using both echocardiography and catheter-based hemodynamic measurements. Researchers used a Millar Pressure-Volume system for high-fidelity recordings of cardiac function parameters, including end-systolic pressure, end-diastolic pressure, maximal rate of pressure development (dP/dt max), and minimal rate of pressure decay (dP/dt min) [1]. Histological analyses included hematoxylin and eosin staining for general morphology, Picro Sirius Red staining for collagen deposition quantification, and molecular analyses of hypertrophic and fibrotic markers via RT-qPCR. Western blotting confirmed protein-level changes in calcineurin and NFAT2 phosphorylation status, providing mechanistic insights into this compound's action [1] [2].

Pharmacokinetic & Bioavailability Profile

Absorption and Distribution Characteristics

Pharmacokinetic studies of this compound reveal significant bioavailability challenges that must be addressed for clinical development. After oral administration of MA60 extract (containing 10.7% this compound and 6.9% Sanggenon D) to female BALB/c mice, researchers detected dose-dependent concentrations of this compound in serum and Sanggenon D in liver samples, but only very low concentrations of either compound in lung samples [7]. No this compound or D was detected in spleen samples, indicating tissue-specific distribution. The maximum tolerated dose (MTD) for oral administration was determined to be 100 mg/kg, with no compound accumulation observed after repeated administration [7]. These findings suggest that oral administration may not achieve therapeutic concentrations in target tissues, potentially explaining the moderate effects observed in efficacy studies.

Formulation & Administration Considerations

The limited bioavailability of this compound after oral administration necessitates consideration of alternative delivery strategies. Researchers have suggested intravenous, inhalation, or intranasal administration routes to improve systemic exposure and target tissue deposition [7]. Additionally, multiple daily dosing or development of advanced formulation technologies (e.g., nanoparticles, liposomes, or prodrug approaches) may enhance the pharmacokinetic profile. The established UPLC-ESI-MS method for quantitation of this compound and D in tissue samples provides a valuable tool for future pharmacokinetic optimization studies [7]. Addressing these delivery challenges represents a critical step in translating the promising efficacy of this compound to clinical applications.

Research Gaps & Future Directions

Limitations of Current Evidence

Despite promising results, several significant limitations exist in the current body of evidence for this compound. The research has primarily utilized preclinical models (particularly aortic-banded mice), with unknown translatability to human pathophysiology. The pharmacokinetic challenges identified, including limited oral bioavailability and tissue distribution, raise questions about optimal dosing strategies and delivery approaches [7]. Additionally, most studies have employed relatively short treatment durations (3-4 weeks), leaving open questions about long-term efficacy and potential adverse effects with chronic administration. The field would benefit from studies examining this compound in large animal models with greater physiological similarity to humans, combination approaches with standard heart failure therapies, and direct comparisons with established calcineurin inhibitors.

Recommended Research Priorities

Future research should prioritize pharmacokinetic optimization to address the bioavailability limitations of this compound, potentially through formulation advances or structural analogs with improved properties [7]. Additionally, studies exploring combination therapies with standard heart failure treatments (e.g., beta-blockers, ACE inhibitors) would provide valuable insights into potential synergistic effects and clinical integration strategies. Further mechanistic work should investigate the upstream molecular events responsible for this compound's calcineurin inhibition and its effects on other hypertrophy-relevant pathways, including those identified in network models such as CaMKII-Gβγ and CaN-Gβγ crosstalks [4]. Finally, development of refined computational models that incorporate this compound's effects on both biomechanical and biochemical signaling pathways would enhance our predictive capabilities for patient-specific responses.

Conclusion

References

Sanggenon C RhoA-ROCK inhibition verification

Author: Smolecule Technical Support Team. Date: February 2026

Sanggenon C's Defined Mechanism of Action

While not a direct inhibitor of RhoA or ROCK, this compound exerts its anti-cancer effects through a specific protein stabilization pathway. The table below summarizes the key findings from a 2023 study published in Medical Communications, which provide the most direct evidence of its molecular mechanism [1].

Research Finding Experimental Evidence Biological Outcome
Stabilizes DAPK1 Protein [1] Western blot, Ubiquitination assays Induces apoptosis in glioblastoma cells [1].
Downregulates E3 Ligase MIB1 [1] Quantitative proteomics, Western blot Reduces MIB1-mediated degradation of DAPK1 [1].
Inhibits Cell Proliferation [1] MTT assays, EdU assays, Colony formation Arrests cell cycle at G0/G1 phase [1].
Synergizes with Temozolomide [1] In vitro and in vivo combination studies Enhances chemosensitivity of glioblastoma to standard therapy [1].

Relationship to the RhoA-ROCK Pathway

The protein stabilized by this compound, Death-Associated Protein Kinase 1 (DAPK1), is a known tumor suppressor and a functional antagonist of the RhoA-ROCK pathway [1].

  • DAPK1 vs. ROCK: Both DAPK1 and ROCK are serine/threonine kinases. A key functional difference is that DAPK1 phosphorylates the myosin light chain (MLC) at residues that inhibit its association with actin, thereby suppressing cell contractility and motility. In contrast, ROCK phosphorylates MLC at activating residues and inhibits MLC phosphatase, thereby promoting actomyosin contractility, a driver of cancer cell invasion [1].
  • Therapeutic Implication: By increasing DAPK1 levels, this compound promotes a cellular state that opposes the pro-invasive and pro-contractile signals driven by the RhoA-ROCK pathway. This represents an indirect but functionally antagonistic relationship.

The following diagram illustrates this mechanism and its functional opposition to the RhoA-ROCK pathway:

G SC This compound (SC) MIB1 E3 Ligase MIB1 SC->MIB1 Downregulates DAPK1 Tumor Suppressor DAPK1 MIB1->DAPK1 Mediates Degradation Apoptosis Induces Apoptosis Inhibits Proliferation DAPK1->Apoptosis Stabilizes MLC_inh Inhibits Actomyosin Contractility DAPK1->MLC_inh Phosphorylates MLC ROCK ROCK Activation MLC_act Promotes Actomyosin Contractility & Invasion ROCK->MLC_act Phosphorylates MLC & Inhibits Phosphatase MLC_inh->MLC_act Functional Antagonism

Experimental Protocols for Verification

To directly test the hypothesis that this compound affects the RhoA-ROCK pathway, the following key experiments, drawing from established methodologies, would be essential [2] [3].

Experimental Goal Recommended Protocol
Measure ROCK Activity Use techniques that assess the phosphorylation status of direct ROCK substrates, such as MYPT1 (at Thr696/Thr853) or MLC (at Ser19). This can be done via Western blot with phospho-specific antibodies [2] [4].
Assess RhoA Activation Perform a RhoA GTPase Pull-Down Assay. This uses the Rho-binding domain (RBD) of rhotekin to selectively isolate and quantify the active, GTP-bound form of RhoA from cell lysates [3].
Evaluate Functional Outcomes Use cell migration assays (e.g., wound healing/scratch assay, Transwell) and actin cytoskeleton staining (e.g., with phalloidin). The RhoA-ROCK pathway is a master regulator of cytoskeletal dynamics and cell motility [5] [4].

Interpretation and Research Direction

The current data positions this compound as a promising anti-cancer agent with a defined mechanism upstream of the RhoA-ROCK pathway.

  • Current Understanding: this compound acts by stabilizing the tumor suppressor DAPK1, which functionally opposes phenotypes (like invasion) driven by RhoA-ROCK signaling [1].
  • Unverified Hypothesis: It remains a plausible but unproven hypothesis that this compound might also directly or indirectly suppress RhoA or ROCK activity. The search results do not provide data on RhoA-GTP levels or ROCK substrate phosphorylation following this compound treatment.
  • Recommended Action: To move this research forward, the most critical step would be to perform the ROCK activity assays and RhoA activation assays described above in this compound-treated cancer cells.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

708.22067658 Da

Monoisotopic Mass

708.22067658 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

80651-76-9

Wikipedia

Sanggenon C

Dates

Last modified: 08-15-2023
1: Huang H, Liu N, Zhao K, Zhu C, Lu X, Li S, Lian W, Zhou P, Dong X, Zhao C, Guo H, Zhang C, Yang C, Wen G, Lu L, Li X, Guan L, Liu C, Wang X, Dou QP, Liu J. Sanggenon C decreases tumor cell viability associated with proteasome inhibition. Front Biosci (Elite Ed). 2011 Jun 1;3:1315-25. PubMed PMID: 21622138; PubMed Central PMCID: PMC3303154.
2: Dat NT, Binh PT, Quynh le TP, Huong HT, Minh CV. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. Immunopharmacol Immunotoxicol. 2012 Feb;34(1):84-8. doi: 10.3109/08923973.2011.580755. Epub 2011 May 26. PubMed PMID: 21612567.
3: Qi C, Xiong Y, Eschenbrenner-Lux V, Cong H, Porco JA Jr. Asymmetric Syntheses of the Flavonoid Diels-Alder Natural Products Sanggenons C and O. J Am Chem Soc. 2016 Jan 27;138(3):798-801. doi: 10.1021/jacs.5b12778. Epub 2016 Jan 19. PubMed PMID: 26735066; PubMed Central PMCID: PMC4863937.
4: Baburajeev CP, Dhananjaya Mohan C, Ananda H, Rangappa S, Fuchs JE, Jagadish S, Sivaraman Siveen K, Chinnathambi A, Ali Alharbi S, Zayed ME, Zhang J, Li F, Sethi G, Girish KS, Bender A, Basappa, Rangappa KS. Development of Novel Triazolo-Thiadiazoles from Heterogeneous "Green" Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors. Sci Rep. 2015 Sep 21;5:14195. doi: 10.1038/srep14195. PubMed PMID: 26388336; PubMed Central PMCID: PMC4585680.
5: Liu YJ, Li SY, Hou J, Liu YF, Wang DD, Jiang YS, Ge GB, Liang XM, Yang L. Identification and characterization of naturally occurring inhibitors against human carboxylesterase 2 in White Mulberry Root-bark. Fitoterapia. 2016 Dec;115:57-63. doi: 10.1016/j.fitote.2016.09.022. Epub 2016 Oct 1. PubMed PMID: 27702666.
6: Li LC, Shen F, Hou Q, Cheng GF. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells. Acta Pharmacol Sin. 2002 Feb;23(2):138-42. PubMed PMID: 11866874.
7: Kim HJ, Baburin I, Zaugg J, Ebrahimi SN, Hering S, Hamburger M. HPLC-based activity profiling--discovery of sanggenons as GABAA receptor modulators in the traditional Chinese drug Sang bai pi (Morus alba root bark). Planta Med. 2012 Mar;78(5):440-7. doi: 10.1055/s-0031-1298229. Epub 2012 Jan 31. PubMed PMID: 22294264.
8: Zhang QJ, Ni G, Wang YH, Chen RY, Yu DQ. Three new Diels-Alder type adducts from the stem bark of Morus cathayana. J Asian Nat Prod Res. 2009;11(3):267-73. doi: 10.1080/10286020902767690. PubMed PMID: 19408152.
9: Xiao L, Gu Y, Gao L, Shangguan J, Chen Y, Zhang Y, Li L. Sanggenon C protects against pressure overload induced cardiac hypertrophy via the calcineurin/NFAT2 pathway. Mol Med Rep. 2017 Oct;16(4):5338-5346. doi: 10.3892/mmr.2017.7288. Epub 2017 Aug 18. PubMed PMID: 28849031; PubMed Central PMCID: PMC5647066.
10: Dai SJ, Lu ZM, Chen RY, Yu DQ. [Structure and spectral characteristics of Diels-Alder type adducts from Morus]. Yao Xue Xue Bao. 2005 Oct;40(10):876-81. Review. Chinese. PubMed PMID: 16408801.
11: Hou XD, Ge GB, Weng ZM, Dai ZR, Leng YH, Ding LL, Jin LL, Yu Y, Cao YF, Hou J. Natural constituents from Cortex Mori Radicis as new pancreatic lipase inhibitors. Bioorg Chem. 2018 Jul 17;80:577-584. doi: 10.1016/j.bioorg.2018.07.011. [Epub ahead of print] PubMed PMID: 30032067.
12: Chen LD, Liu ZH, Zhang LF, Yao JN, Wang CF. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. Oncol Rep. 2017 Oct;38(4):2123-2131. doi: 10.3892/or.2017.5912. Epub 2017 Aug 22. PubMed PMID: 28849234; PubMed Central PMCID: PMC5652955.
13: Gu Y, Gao L, Chen Y, Xu Z, Yu K, Zhang D, Zhang G, Zhang X. Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy. Mol Med Rep. 2017 Dec;16(6):8130-8136. doi: 10.3892/mmr.2017.7646. Epub 2017 Sep 27. PubMed PMID: 28983604; PubMed Central PMCID: PMC5779897.

Explore Compound Types